molecular formula C7H18NO8Sb B087149 Glucantime CAS No. 133-51-7

Glucantime

Cat. No.: B087149
CAS No.: 133-51-7
M. Wt: 365.98 g/mol
InChI Key: XOGYVDXPYVPAAQ-SESJOKTNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucantime, whose active compound is meglumine antimoniate, is a pentavalent antimonial belonging to the chemical group of leishmanicidal agents . It is established as a primary chemotherapeutic agent for research into diseases caused by protozoan parasites of the Leishmania genus, including visceral (Kala-azar), cutaneous, and mucocutaneous leishmaniasis . The recommended research dosage mirrors clinical use, typically involving 20 mg/kg/day of antimony (equivalent to 75 mg/kg/day of meglumine antimoniate) . The complex mechanism of action of meglumine antimoniate involves several biochemical pathways contributing to its therapeutic effects against the intracellular Leishmania parasites . Its activity is attributed to the inhibition of key metabolic enzymes, potentially disrupting the parasite's glycolytic pathway and fatty acid β-oxidation, which impairs energy production . Furthermore, the drug induces oxidative stress within the parasites by promoting the generation of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA . Meglumine antimoniate also modulates the host's immune response by enhancing macrophage activation and the production of leishmanicidal effectors such as nitric oxide (NO) . Recent research explores novel formulations to overcome challenges associated with the compound. Studies investigate encapsulating this compound in nanostructured lipid carrier (NLC)-based hydrogels for topical application, aiming to provide controllable drug release, increase residence time at the site of action, and reduce systemic side effects . The research value of this compound remains high, both as a standard treatment comparator in studies of new therapeutics like miltefosine and for investigating mechanisms of drug resistance and toxicity . Its use is strictly for laboratory research, and it is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE ANTIMONIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Meglumine Antimoniate's Impact on Parasite Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meglumine antimoniate, a cornerstone in the treatment of leishmaniasis, exerts its parasiticidal effects through a multifaceted mechanism that primarily targets the metabolic machinery of the Leishmania parasite. This technical guide provides an in-depth analysis of the core metabolic pathways disrupted by this pentavalent antimonial, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling and experimental workflows. The primary modes of action include the inhibition of glycolysis and fatty acid β-oxidation, leading to a severe energy crisis within the parasite, and the induction of oxidative stress through the disruption of the trypanothione redox system. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of anti-leishmanial drugs and the development of new therapeutic strategies.

Core Mechanism of Action: A Multi-pronged Metabolic Attack

The therapeutic efficacy of meglumine antimoniate is not attributed to a single molecular target but rather to a cascade of events that cripple the parasite's ability to generate energy and defend against oxidative damage. Upon administration, the pentavalent antimony (SbV) in meglumine antimoniate is believed to be reduced to the more toxic trivalent form (SbIII), which is the primary active agent against the Leishmania parasite[1]. The overall mechanism can be broadly categorized into two main areas: disruption of energy metabolism and induction of oxidative stress.

Inhibition of Energy Metabolism

Leishmania parasites are heavily reliant on glycolysis for ATP production, particularly in the amastigote stage residing within the host macrophage. Meglumine antimoniate, through its active Sb(III) form, has been shown to interfere with key enzymes in both glycolysis and fatty acid β-oxidation, effectively cutting off the parasite's main energy sources[1][2].

  • Glycolysis: While the precise inhibitory constants (Ki) for every enzyme in the glycolytic pathway are not fully elucidated, studies have consistently pointed towards a significant reduction in the overall glycolytic flux. Pyruvate kinase, a crucial enzyme in the final step of glycolysis, has been identified as a potential drug target in Leishmania due to the parasite's dependence on this pathway for ATP generation[3][4][5]. The inhibition of these key enzymatic steps leads to a rapid depletion of intracellular ATP, triggering a cascade of events that culminate in parasite death.

  • Fatty Acid β-Oxidation: In addition to glycolysis, fatty acid β-oxidation is another vital energy-generating pathway for Leishmania. Metabolomic studies of patients undergoing meglumine antimoniate treatment for cutaneous leishmaniasis have revealed significant perturbations in long-chain fatty acid β-oxidation[6][7]. A notable finding from these studies is the decreased abundance of L-carnitine, a molecule essential for the transport of fatty acids into the mitochondria for oxidation. This suggests that meglumine antimoniate may directly or indirectly inhibit enzymes involved in this transport system or the subsequent oxidation spiral.

Induction of Oxidative Stress

Leishmania parasites possess a unique and efficient antioxidant system based on the dithiol trypanothione (T(SH)₂) and the enzyme trypanothione reductase (TR). This system is crucial for protecting the parasite from the oxidative burst of host macrophages and for maintaining a reduced intracellular environment. The active form of meglumine antimoniate, Sb(III), is a potent inhibitor of trypanothione reductase[8][9][10].

  • Inhibition of Trypanothione Reductase: Sb(III) has been shown to efficiently inhibit reduced trypanothione reductase with a reported inhibition constant (Ki) of 1.5 μM[8][10]. This inhibition is achieved through the formation of a stable complex with the catalytic cysteine residues (Cys52 and Cys57) and other key residues within the enzyme's active site[8][9]. The inactivation of TR leads to an accumulation of oxidized trypanothione disulfide (TS₂) and a depletion of the reduced form, severely compromising the parasite's ability to neutralize reactive oxygen species (ROS). This disruption of the thiol-redox balance results in significant oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately leading to parasite death.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of meglumine antimoniate against various Leishmania species and its inhibitory effect on a key enzyme.

Table 1: In Vitro Efficacy of Meglumine Antimoniate against Leishmania Species

Leishmania SpeciesParasite StageIC50 (µg/mL)Reference
L. infantumPromastigotes112 ± 12.74[11]
L. infantum (encapsulated)Promastigotes3.80 ± 0.34 to 9.53 ± 0.70[11]
L. infantumAmastigotes23.11[12]
L. amazonensisAmastigotes15.4[13]
L. (V.) braziliensisAmastigotes12.1[13]
L. chagasiAmastigotes26.3[13]

Table 2: Inhibition of Leishmania Trypanothione Reductase by Trivalent Antimony (SbIII)

EnzymeInhibitorInhibition Constant (Ki)Reference
Trypanothione Reductase (reduced)Sb(III)1.5 µM[8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Drug Susceptibility Assay for Leishmania Amastigotes

This protocol is adapted from methodologies described for testing the susceptibility of intracellular Leishmania amastigotes to meglumine antimoniate.

1. Cell Culture and Infection:

  • Culture a suitable macrophage cell line (e.g., J774, THP-1, or primary peritoneal macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Seed the macrophages in 8-well chamber slides or 96-well plates and allow them to adhere overnight at 37°C in a 5% CO₂ atmosphere.
  • Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
  • Incubate for 4-6 hours to allow for phagocytosis.
  • Wash the cells with pre-warmed medium to remove non-phagocytosed promastigotes.

2. Drug Treatment:

  • Prepare serial dilutions of meglumine antimoniate in the culture medium.
  • Add the drug dilutions to the infected macrophage cultures. Include a drug-free control.
  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

3. Quantification of Infection:

  • After incubation, fix the cells with methanol and stain with Giemsa.
  • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy (counting at least 100 macrophages per well).
  • Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of amastigotes by 50% compared to the untreated control.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines a method for detecting superoxide production in Leishmania using dihydroethidium (DHE).

1. Parasite Preparation:

  • Culture Leishmania promastigotes to the desired growth phase.
  • Harvest the parasites by centrifugation and wash with a suitable buffer (e.g., PBS).
  • Resuspend the parasites in the same buffer at a defined concentration.

2. DHE Staining:

  • Add dihydroethidium (DHE) to the parasite suspension to a final concentration of 10 µM.
  • Incubate the cells in the dark at the appropriate temperature for Leishmania culture (e.g., 26°C) for 30 minutes.
  • Include a positive control (e.g., treated with an ROS inducer like antimycin A) and a negative control (untreated).

3. Flow Cytometry Analysis:

  • Analyze the stained parasites using a flow cytometer.
  • Excite the cells with a 488 nm laser and detect the fluorescence emission in the appropriate channel (e.g., PE channel, ~570-600 nm).
  • Quantify the mean fluorescence intensity, which is proportional to the amount of superoxide produced.

Metabolomic Analysis of Meglumine Antimoniate-Treated Leishmania

This protocol provides a general workflow for studying the metabolic effects of meglumine antimoniate on Leishmania using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Culture Leishmania promastigotes or infect macrophages with amastigotes as described above.
  • Treat the parasites with meglumine antimoniate at a relevant concentration (e.g., IC50) for a specified time. Include an untreated control.
  • Rapidly quench the metabolic activity by, for example, immersing the culture vessel in liquid nitrogen.
  • Extract the metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
  • Dry the metabolite extract under vacuum.

2. LC-MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent.
  • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Separate the metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or HILIC for polar metabolites).
  • Acquire the mass spectrometry data in both positive and negative ionization modes.

3. Data Analysis:

  • Process the raw LC-MS data using software such as XCMS or MZmine to perform peak picking, alignment, and quantification.
  • Identify the metabolites by comparing their accurate mass and retention times to a metabolite database (e.g., METLIN, HMDB) and, ideally, by fragmentation pattern matching against standards.
  • Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify metabolites that are significantly altered by meglumine antimoniate treatment.
  • Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify the metabolic pathways that are most affected by the drug.

Visualizations

Signaling Pathways and Logical Relationships

cluster_drug_action Meglumine Antimoniate Action cluster_energy_metabolism Energy Metabolism Inhibition cluster_oxidative_stress Oxidative Stress Induction cluster_outcome Parasite Outcome MA Meglumine Antimoniate (SbV) SbIII Trivalent Antimony (SbIII) MA->SbIII Reduction Glycolysis Glycolysis SbIII->Glycolysis Inhibits FAO Fatty Acid β-Oxidation SbIII->FAO Inhibits TR Trypanothione Reductase SbIII->TR Inhibits (Ki = 1.5 µM) ATP ATP Depletion Death Parasite Death ATP->Death TSH2 Trypanothione (Reduced) TR->TSH2 Reduces TS2 Trypanothione (Oxidized) TSH2->TS2 Neutralizes ROS ROS Reactive Oxygen Species (ROS) Accumulation ROS->Death

Caption: Mechanism of meglumine antimoniate action on Leishmania.

Experimental Workflows

cluster_invitro_assay In Vitro Drug Susceptibility Workflow cluster_ros_assay ROS Detection Workflow cluster_metabolomics Metabolomics Workflow Culture Macrophage Culture Infect Infect with Leishmania Promastigotes Culture->Infect Treat Treat with Meglumine Antimoniate Infect->Treat Stain Fix and Stain (Giemsa) Treat->Stain Quantify Microscopic Quantification (IC50) Stain->Quantify Parasites Prepare Leishmania Promastigotes DHE Stain with Dihydroethidium (DHE) Parasites->DHE Incubate Incubate DHE->Incubate FACS Flow Cytometry Analysis Incubate->FACS Treat_Met Treat Leishmania with Meglumine Antimoniate Quench Quench Metabolism Treat_Met->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Analysis and Pathway Identification LCMS->Data

References

An In-depth Technical Guide to the Chemical Structure and Composition of Meglumine Antimoniate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglumine antimoniate, a cornerstone in the treatment of leishmaniasis for over half a century, remains a subject of intricate chemical investigation. Marketed under trade names such as Glucantime®, it is not a singular molecular entity but rather a complex and heterogeneous mixture of oligomeric structures. This technical guide provides a comprehensive overview of the current understanding of meglumine antimoniate's chemical structure, composition, and the analytical methodologies employed for its characterization. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of antimonial compounds.

Chemical Structure and Composition

Meglumine antimoniate is synthesized through the reaction of pentavalent antimony (Sb(V)) with N-methyl-D-glucamine (meglumine).[1] Despite its long history of clinical use, a definitive, single chemical structure cannot be assigned. Instead, it exists as a dynamic equilibrium of various coordination complexes in aqueous solution.[1]

Early research proposed a simple 1:1 complex of antimony and meglumine. However, extensive analysis using modern analytical techniques has revealed a more complex reality. Meglumine antimoniate is now understood to be a mixture of negatively charged and zwitterionic oligomers.[2] These oligomers consist of repeating units of N-methyl-D-glucamine (NMG) and antimony (Sb), with evidence suggesting that up to four hydroxyl groups from the meglumine moieties can coordinate with each antimony atom.[1]

Mass spectrometry studies have identified two main series of components with the general formulas (NMG-Sb)n-NMG (major components) and (NMG-Sb)n (minor components).[3]

Proposed Structures

While a single definitive structure is elusive, various representations have been proposed based on experimental data. One commonly cited structure for a major component with a molecular mass of 507 Da consists of two N-methyl-D-glucamine molecules coordinated to a single antimony atom (NMG-Sb-NMG).[1] More complex proposed structures for the commercial liquid formulation suggest a predominance of a 2:3 Sb-NMG complex with a net positive charge.[4]

Quantitative Compositional Data

Quantitative analyses have been crucial in elucidating the overall composition of meglumine antimoniate preparations. The following tables summarize key quantitative data gathered from various studies.

ParameterValueReference
Molar Ratio of Antimony to N-methyl-D-glucamine1:1.37[1][3]
Average Number of Antimony Atoms per Molecule1.43[1][3]
Antimony Content (by weight) in Powder30.3%[3]

Table 1: Molar Ratios and Antimony Content

Component SeriesGeneral FormulaObserved Molecular Weights (Da)Reference
Major Components(NMG-Sb)n-NMG507, 820, 1132, 1444[3]
Minor Components(NMG-Sb)n314, 627[3]

Table 2: Molecular Weights of Oligomeric Components

Experimental Protocols for Characterization

The characterization of meglumine antimoniate's complex nature relies on a combination of sophisticated analytical techniques. The following sections detail the methodologies cited in the literature.

Synthesis of Meglumine Antimoniate

A common laboratory-scale synthesis involves the reaction of an antimony(V) source, such as antimony pentachloride (SbCl5), with N-methyl-D-glucamine (NMG).[5]

Protocol:

  • Preparation of Antimony Pentoxide: Antimony pentachloride (SbCl5) is hydrolyzed in ultra-pure water. This is an exothermic reaction that yields hydrochloric acid and a precipitate of antimony pentoxide (Sb2O5).[5]

  • Isolation of Antimony Pentoxide: The mixture is centrifuged (e.g., at 4,600 x g for 7 minutes) to pellet the Sb2O5 precipitate. The supernatant is discarded.[5]

  • Reaction with N-methyl-D-glucamine: The precipitated Sb2O5 is transferred to a reaction vessel, typically a round-bottom flask in a water bath, and stirred. Once the desired temperature is reached, an equimolar amount of N-methyl-D-glucamine is added to the suspension.[5]

  • Reaction and Isolation: The reaction is allowed to proceed under controlled temperature and pH. The resulting meglumine antimoniate can be isolated, for example, by precipitation with acetone.[6]

Elemental Analysis

Determining the antimony content is a fundamental aspect of characterizing meglumine antimoniate.

Protocol using Atomic Absorption Spectrophotometry (AAS):

  • Sample Preparation: Aqueous solutions of meglumine antimoniate powder are prepared at known concentrations.[3]

  • Instrumentation: An atomic absorption spectrophotometer, often equipped with a graphite furnace (GFAAS) for enhanced sensitivity, is used.[7] An antimony cathode lamp is employed as the light source (e.g., at a wavelength of 217.6 nm).[5]

  • Analysis: The instrument is calibrated with standard solutions of known antimony concentrations. The absorbance of the meglumine antimoniate samples is measured, and the antimony content is quantified by comparing it to the calibration curve.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the various oligomeric species present in meglumine antimoniate.

Protocol for Positive-Ion Fast Atom Bombardment Mass Spectrometry (FAB-MS):

  • Sample Preparation: The meglumine antimoniate sample is dissolved in a suitable matrix, such as thioglycerol.[3]

  • Instrumentation: A mass spectrometer equipped with a FAB ion source is used. A cesium ion gun can be employed to bombard the sample-matrix mixture.[3]

  • Data Acquisition: Positive ion mass spectra are recorded. The mass-to-charge ratio (m/z) of the resulting ions provides information on the molecular weights of the different components.[3]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: The sample is dissolved in a solvent system compatible with ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an ESI source is utilized.

  • Data Acquisition: The solution is infused into the ESI source, where ions are generated and subsequently analyzed by the mass spectrometer. This technique is particularly useful for analyzing the complex mixture of oligomers in their solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of the atoms within the meglumine antimoniate complexes.

Protocol for Proton (¹H) NMR:

  • Sample Preparation: The meglumine antimoniate sample is dissolved in deuterium oxide (D₂O). A pH buffer, such as sodium phosphate, may be added to maintain a constant pH.[3] An internal standard like sodium trimethylsilylpropionate can be included for chemical shift referencing.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.[3][8]

  • Data Acquisition: One-dimensional ¹H NMR spectra are acquired. The chemical shifts, multiplicities, and integrals of the proton resonances provide insights into the structure and coordination of the N-methyl-D-glucamine moieties to the antimony centers.[3][8] Comparison of the spectra with that of free N-methyl-D-glucamine reveals changes upon complexation.[3]

Mechanism of Action: Signaling Pathways

The antileishmanial activity of meglumine antimoniate is not attributed to a single mechanism but rather to a multi-pronged attack on the Leishmania parasite. The primary mechanisms include:

  • Inhibition of Parasite Metabolism: Meglumine antimoniate is believed to be a prodrug that is reduced to the more toxic trivalent antimony (Sb(III)) within the host macrophage and the parasite. Sb(III) can then inhibit key enzymes in the parasite's glycolytic and fatty acid oxidation pathways, leading to a decrease in ATP and GTP production.[9]

  • Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the parasite, leading to damage of essential cellular components like lipids, proteins, and DNA.[10]

  • Modulation of Host Immune Response: Meglumine antimoniate can stimulate macrophages, the host cells for Leishmania, to produce pro-inflammatory cytokines and nitric oxide (NO), which are crucial for killing the intracellular parasites.[10]

  • Disruption of Intracellular Signaling: The compound can interfere with the thiol-redox balance in Leishmania, disrupting critical cellular signaling pathways necessary for the parasite's survival and adaptation within the host.[10]

Meglumine_Antimoniate_Mechanism_of_Action cluster_host Host Macrophage cluster_parasite Leishmania Parasite Meglumine Antimoniate (SbV) Meglumine Antimoniate (SbV) SbIII SbIII Meglumine Antimoniate (SbV)->SbIII Reduction Macrophage Activation Macrophage Activation Meglumine Antimoniate (SbV)->Macrophage Activation Parasite Enzymes Parasite Enzymes SbIII->Parasite Enzymes Inhibition ROS Production ROS Production SbIII->ROS Production Induction Thiol-Redox Imbalance Thiol-Redox Imbalance SbIII->Thiol-Redox Imbalance NO & Cytokines NO & Cytokines Macrophage Activation->NO & Cytokines Parasite Death Parasite Death NO & Cytokines->Parasite Death Killing ATP & GTP Depletion ATP & GTP Depletion Parasite Enzymes->ATP & GTP Depletion ATP & GTP Depletion->Parasite Death Cellular Damage Cellular Damage ROS Production->Cellular Damage Cellular Damage->Parasite Death Signaling Disruption Signaling Disruption Thiol-Redox Imbalance->Signaling Disruption Signaling Disruption->Parasite Death

Caption: Mechanism of action of meglumine antimoniate against Leishmania.

Experimental and Analytical Workflow

The comprehensive characterization of meglumine antimoniate involves a multi-step workflow, from synthesis to detailed structural and compositional analysis.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Characterization Synthesis Synthesis Isolation & Purification Isolation & Purification Synthesis->Isolation & Purification Elemental Analysis Elemental Analysis Isolation & Purification->Elemental Analysis Mass Spectrometry Mass Spectrometry Isolation & Purification->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Isolation & Purification->NMR Spectroscopy Structural & Compositional Data Structural & Compositional Data Elemental Analysis->Structural & Compositional Data Mass Spectrometry->Structural & Compositional Data NMR Spectroscopy->Structural & Compositional Data SbCl5 + NMG SbCl5 + NMG SbCl5 + NMG->Synthesis

Caption: Workflow for the synthesis and characterization of meglumine antimoniate.

Conclusion

Meglumine antimoniate is a chemically complex drug whose precise structure in solution is best described as a dynamic mixture of oligomers. Its characterization requires a suite of advanced analytical techniques, including elemental analysis, mass spectrometry, and NMR spectroscopy. The multifaceted mechanism of action, targeting both the Leishmania parasite and the host immune response, underscores the therapeutic efficacy of this long-standing antileishmanial agent. A thorough understanding of its chemical nature is paramount for the development of improved formulations and novel antimonial-based therapies with enhanced efficacy and reduced toxicity.

References

The Dawn of a Leishmaniasis Treatment: Unraveling the Early History of Glucantime

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the discovery and development of meglumine antimoniate (Glucantime), a cornerstone in the treatment of leishmaniasis, reveals a story rooted in early 20th-century French pharmaceutical innovation and tropical medicine research. This technical guide synthesizes historical findings, experimental data, and methodological insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The journey to a viable treatment for leishmaniasis was a long and arduous one. Early therapeutic interventions in the early 20th century relied on trivalent antimony compounds, such as tartar emetic. While showing some efficacy, these treatments were plagued by severe toxicity, necessitating the search for safer alternatives. The breakthrough came in the 1940s with the development of less toxic pentavalent antimonials, a class of drugs that would come to dominate leishmaniasis therapy for decades.

The Genesis of this compound: A French Innovation

Meglumine antimoniate, commercially known as this compound, emerged from the laboratories of the French pharmaceutical company Rhône-Poulenc, which later became part of Aventis and is now Sanofi. The drug came into medical use in 1946, marking a significant advancement in the management of leishmaniasis.[1][2] The synthesis of this organo-antimonial compound involves the reaction of N-methyl-D-glucamine (meglumine) with pentavalent antimony. A patent filed by Rhône-Poulenc outlines processes for its synthesis, starting from either antimony pentachloride (SbCl5) or antimony trichloride (SbCl3).[3]

While the specific scientists at Rhône-Poulenc who first synthesized and championed the development of this compound are not widely documented in readily available literature, the broader context of French expertise in tropical medicine is undeniable. The pioneering work of French researchers, including the brothers Edmond and Étienne Sergent and Maurice Nicolle of the Pasteur Institute, laid the crucial groundwork for understanding leishmaniasis transmission and pathology, creating an environment ripe for the development of effective treatments.[4][5][6][7][8][9]

Early Experimental and Clinical Investigations

The development of this compound was underpinned by preclinical and clinical studies, though detailed protocols from the initial trials in the 1940s and 1950s are not extensively available in modern databases. However, by examining the methodologies of subsequent and related studies, we can infer the nature of these early investigations.

Preclinical Evaluation: In Vitro and In Vivo Models

Early in vitro studies likely involved the cultivation of Leishmania promastigotes to assess the direct anti-parasitic activity of meglumine antimoniate. The development of culture media, such as the Novy-MacNeal-Nicolle (NNN) medium, was a critical enabler for such research.[10] In vivo experiments would have been essential to evaluate the drug's efficacy and toxicity in animal models. The Syrian golden hamster (Mesocricetus auratus) was, and remains, a key model for visceral leishmaniasis as it effectively reproduces the clinicopathological features of the human disease.[11] Murine models, such as BALB/c mice, were also likely employed for studying cutaneous leishmaniasis.[11]

The workflow for these early preclinical studies can be conceptualized as follows:

preclinical_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_synthesis Drug Synthesis promastigote_culture Leishmania Promastigote Culture (e.g., NNN medium) drug_exposure Exposure to Meglumine Antimoniate promastigote_culture->drug_exposure viability_assay Assessment of Parasite Viability drug_exposure->viability_assay animal_model Infection of Animal Model (e.g., Hamster, Mouse) treatment Treatment with Meglumine Antimoniate animal_model->treatment outcome Evaluation of Efficacy (parasite load, lesion size) and Toxicity treatment->outcome synthesis Synthesis of Meglumine Antimoniate synthesis->drug_exposure synthesis->treatment

Caption: Early preclinical evaluation workflow for meglumine antimoniate.

Early Clinical Trials: Establishing Efficacy and Dosage

The first clinical trials of this compound were likely conducted in regions where leishmaniasis was endemic. These early studies were crucial for establishing the drug's efficacy in humans and determining appropriate dosage regimens. While specific protocols are scarce, the general methodology for clinical trials of anti-leishmanial drugs during that era would have involved:

  • Patient Selection: Diagnosis based on clinical signs and microscopic identification of the parasite in tissue samples.

  • Treatment Administration: Intramuscular or intravenous injection of this compound.

  • Efficacy Assessment: Monitoring of clinical improvement (e.g., fever reduction, decrease in spleen size for visceral leishmaniasis; lesion healing for cutaneous leishmaniasis) and parasitological cure (absence of parasites in follow-up samples).

  • Safety Monitoring: Observation and recording of adverse effects.

The table below summarizes quantitative data from various clinical studies on this compound, illustrating its efficacy across different forms of leishmaniasis and treatment regimens.

Form of LeishmaniasisSpeciesCountry/RegionTreatment Regimen (Meglumine Antimoniate)Number of PatientsCure Rate (%)Reference
Cutaneous LeishmaniasisL. majorIran20 mg/kg/day for 20 days4365.1[12]
Cutaneous LeishmaniasisNot specifiedCentral Iran10-20 mg/kg/day for 20 days (intramuscular) or intralesional15577.4[13]
Cutaneous LeishmaniasisL. braziliensisBrazil5 mg/kg/day for 30 days (intramuscular)45684.3[9]
Cutaneous LeishmaniasisL. braziliensisBrazil10-20 mg/kg/day for 20 days (intramuscular)4695.3[9]
Cutaneous LeishmaniasisL. braziliensisBrazilIntralesional9075.9[9]
Visceral LeishmaniasisNot specifiedIran20 mg/kg/day for 28 days (WHO standard)->90% (in regions with low resistance)[14]
Visceral LeishmaniasisNot specifiedBrazilStandard dose8983.14[15]

Mechanism of Action: An Evolving Understanding

For many years, the precise mechanism of action of pentavalent antimonials remained elusive. A leading hypothesis is the "prodrug model," which posits that the pentavalent antimony (SbV) in this compound is reduced in vivo to the more toxic trivalent form (SbIII).[3][4] This active form is thought to interfere with key metabolic pathways in the Leishmania parasite, including glycolysis and fatty acid oxidation, ultimately leading to parasite death. Another model, the "active Sb(V) model," suggests that the pentavalent form itself may have intrinsic anti-leishmanial activity.[3][4]

The proposed mechanism of action involving the prodrug model can be visualized as follows:

mechanism_of_action cluster_host Host Cell (Macrophage) cluster_parasite Leishmania Parasite This compound This compound (SbV) Reduction Reduction This compound->Reduction SbIII Trivalent Antimony (SbIII) Reduction->SbIII Metabolic_Pathways Inhibition of Glycolysis and Fatty Acid Oxidation SbIII->Metabolic_Pathways Enters Parasite Parasite_Death Parasite Death Metabolic_Pathways->Parasite_Death

Caption: Proposed prodrug mechanism of action for this compound.

Conclusion: A Lasting Legacy in Tropical Medicine

The discovery and development of this compound represent a pivotal moment in the history of leishmaniasis treatment. Born from the innovative environment of French pharmaceutical research in the mid-20th century, it provided a much-needed, safer alternative to the highly toxic antimonials of the time. While challenges such as drug resistance and the need for parenteral administration persist, this compound and other pentavalent antimonials remain crucial tools in the global fight against leishmaniasis, particularly in resource-limited settings. The early studies, though not always documented with the rigor of modern clinical trials, laid the foundation for decades of clinical use and ongoing research into the complex biology of the Leishmania parasite and the pharmacology of antimonial compounds. This historical perspective underscores the enduring impact of this early therapeutic innovation on the landscape of tropical medicine.

References

Glucantime's Immunomodulatory Role in the Host Response to Leishmania: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentavalent antimonials, with meglumine antimoniate (Glucantime) being a prominent example, have long been the first-line treatment for leishmaniasis. While their direct leishmanicidal activity is recognized, a growing body of evidence highlights their significant role in modulating the host's immune response, a critical factor in parasite clearance and clinical resolution. This technical guide provides an in-depth analysis of the mechanisms by which this compound stimulates the host immune system to combat Leishmania infection. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Impact of this compound on Host Immune Parameters

This compound treatment elicits a complex and multifaceted immunomodulatory effect, significantly altering the landscape of immune cells and their functional outputs. The following tables summarize the key quantitative changes observed in various experimental and clinical studies.

Table 1: this compound's Effect on Cytokine Production
CytokineChange ObservedFold/Percentage ChangeCell Type/ModelReference
Pro-inflammatory Cytokines
TNF-αIncreased11.9-fold increaseMonocytes from cutaneous leishmaniasis patients[1]
Increased mRNA expressionDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
IL-12Up-modulation-PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient
Increased mRNA expressionDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
IFN-γIncreased-Splenocytes from Leishmania major-infected BALB/c mice (in combination therapy)[2]
Increased mRNA expressionDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
Down-regulation at the end of therapy158 ± 30 pg/ml (vs. 940 ± 50 and 1,240 ± 120 pg/ml in combination therapies)Draining lymph node cells from Leishmania major-infected BALB/c mice[3]
IL-6Down-modulation-PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient
Decreased-Paw skin of Leishmania amazonensis-infected BALB/c mice[4]
IL-1βDecreased-Paw skin of Leishmania amazonensis-infected BALB/c mice[4]
Anti-inflammatory Cytokines
IL-10No significant influence-Monocytes from cutaneous leishmaniasis patients[1]
Down-modulation-PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient
Decreased mRNA expressionDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
Increased-Paw skin of CFA-stimulated BALB/c mice[4]
IL-4Decreased mRNA expressionDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
TGF-βDecreased mRNA expressionDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
Table 2: this compound's Effect on Immune Cell Functions and Populations
ParameterChange ObservedQuantitative DataCell Type/ModelReference
Macrophage/Monocyte Function
PhagocytosisIncreased~5-fold increaseMonocytes from cutaneous leishmaniasis patients[1]
Nitric Oxide (NO) ProductionIncreasedDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
Reactive Oxygen Species (ROS) ProductionIncreasedDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
M1 Macrophage Polarization (CD86, iNOS, SOCS3, miR-155 expression)IncreasedDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
M2 Macrophage Polarization (CD206, ARG1, SOCS1, miR-146a expression)DecreasedDose-dependentLeishmania tropica-infected THP-1 macrophages[1]
T-Cell Populations
CD4+ T-cellsLow pro-inflammatory cytokine production in immunosuppressed models-Splenocytes from Leishmania infantum-infected, immunosuppressed BALB/c mice[5][6][7]
CD8+ T-cellsLow pro-inflammatory cytokine production in immunosuppressed models-Splenocytes from Leishmania infantum-infected, immunosuppressed BALB/c mice[5][6][7]
Treg cellsOverall decrease after treatment-PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient
B-Cell Populations
IL-10+ CD19+ B-cellsSignificant reduction in control and MTX-treated groups-Splenocytes from Leishmania infantum-infected BALB/c mice[5]
Higher frequency in anti-TNF-treated animals compared to control-Splenocytes from Leishmania infantum-infected, anti-TNF-treated BALB/c mice[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.

In Vitro Macrophage Infection and Treatment
  • Cell Lines:

    • Human monocytic cell line (THP-1): Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 100 IU/ml penicillin-streptomycin. Differentiation into macrophages is induced by treatment with Phorbol 12-myristate 13-acetate (PMA).

    • Murine macrophage cell line (J774): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.

  • Parasite Culture:

    • Leishmania promastigotes (e.g., L. tropica, L. major) are cultured in M199 or RPMI-1640 medium supplemented with 10-20% FBS and antibiotics at 25°C. Stationary phase promastigotes are used for infection.

  • Infection Protocol:

    • Adherent macrophages are incubated with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubation is carried out for 4-6 hours at 37°C in a 5% CO2 atmosphere to allow phagocytosis.

    • Non-phagocytosed promastigotes are removed by washing with sterile phosphate-buffered saline (PBS).

    • Infected macrophages are then incubated in fresh medium containing various concentrations of this compound (e.g., 100-200 µg/ml) for 24-72 hours.[1]

Quantification of Cytokine Production
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Supernatants from treated and untreated infected macrophage cultures or stimulated peripheral blood mononuclear cells (PBMCs) are collected.

    • Commercial ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-10, IL-12, IFN-γ) are used according to the manufacturer's instructions.

    • Absorbance is measured using a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR is performed using SYBR Green master mix and primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.[1]

Measurement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)
  • Nitric Oxide (Griess Assay):

    • Culture supernatants are collected from treated and untreated infected macrophages.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • After a short incubation period at room temperature, the absorbance is measured at 540 nm.

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[1]

  • Reactive Oxygen Species (ROS) Detection:

    • Treated and untreated infected macrophages are washed with PBS.

    • Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

    • The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.[1]

In Vivo Animal Models
  • Animal Model:

    • BALB/c mice are a commonly used susceptible model for cutaneous and visceral leishmaniasis.

  • Infection and Treatment Protocol:

    • Mice are infected with Leishmania promastigotes (e.g., L. major, L. infantum) via subcutaneous injection in the footpad or intravenous injection.

    • After the establishment of infection (e.g., 1-6 weeks post-infection), mice are treated with this compound, typically administered intraperitoneally or intramuscularly at doses ranging from 20 to 100 mg/kg/day for a specified duration (e.g., 21-30 days).[5][8]

  • Assessment of Immune Response:

    • Spleens and draining lymph nodes are harvested from euthanized mice.

    • Single-cell suspensions are prepared, and splenocytes or lymph node cells are re-stimulated in vitro with Leishmania antigen.

    • Cytokine production in the culture supernatants is measured by ELISA.

    • Immune cell populations (e.g., CD4+, CD8+ T-cells) and their intracellular cytokine expression are analyzed by flow cytometry.[5]

Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to influence key intracellular signaling pathways within host immune cells. The interaction of Leishmania with host cells, particularly through Toll-like receptors (TLRs), and the subsequent modulation of these pathways by this compound are crucial for determining the outcome of the infection.

Toll-Like Receptor (TLR) Signaling in Leishmania Infection

Leishmania parasites possess pathogen-associated molecular patterns (PAMPs), such as lipophosphoglycan (LPG), which are recognized by TLRs on the surface of macrophages and dendritic cells. This recognition initiates a signaling cascade that is critical for the innate immune response.

TLR_Signaling_in_Leishmania_Infection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leishmania Leishmania LPG LPG Leishmania->LPG releases TLR2 TLR2 LPG->TLR2 binds TLR4 TLR4 LPG->TLR4 binds MyD88 MyD88 TLR2->MyD88 recruits TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NF_kB->Pro_inflammatory_Cytokines induces transcription

Caption: TLR signaling cascade upon Leishmania infection.
This compound's Influence on Macrophage Activation and Effector Functions

This compound treatment enhances the anti-leishmanial functions of macrophages by promoting a pro-inflammatory M1 phenotype and boosting the production of cytotoxic molecules.

Glucantime_Macrophage_Activation cluster_stimuli Stimuli cluster_macrophage Macrophage This compound This compound Macrophage_Activation Macrophage Activation (M1) This compound->Macrophage_Activation promotes Leishmania_infection Leishmania infection Leishmania_infection->Macrophage_Activation triggers iNOS_expression iNOS expression Macrophage_Activation->iNOS_expression upregulates ROS_production Reactive Oxygen Species (ROS) production Macrophage_Activation->ROS_production increases NO_production Nitric Oxide (NO) production iNOS_expression->NO_production leads to Parasite_killing Intracellular parasite killing NO_production->Parasite_killing mediates ROS_production->Parasite_killing mediates

Caption: this compound-mediated macrophage activation and effector functions.
Experimental Workflow for Assessing this compound's Immunomodulatory Effects In Vitro

The following diagram outlines a typical experimental workflow to investigate the immunomodulatory properties of this compound on Leishmania-infected macrophages.

Experimental_Workflow cluster_analysis 6. Analysis Cell_Culture 1. Culture Macrophages (e.g., THP-1) Infection 3. Infect Macrophages with Promastigotes Cell_Culture->Infection Parasite_Culture 2. Culture Leishmania promastigotes Parasite_Culture->Infection Treatment 4. Treat Infected Macrophages with this compound Infection->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Cytokine_Analysis Cytokine Measurement (ELISA, qPCR) Incubation->Cytokine_Analysis NO_ROS_Analysis NO/ROS Measurement (Griess Assay, DCFH-DA) Incubation->NO_ROS_Analysis Parasite_Load Assess Intracellular Parasite Load Incubation->Parasite_Load Gene_Expression Gene Expression Analysis (qPCR) Incubation->Gene_Expression

Caption: In vitro experimental workflow for this compound immunomodulation studies.

Conclusion

This compound's efficacy against Leishmania extends beyond its direct parasiticidal activity, encompassing a profound and clinically relevant immunomodulatory role. By promoting a pro-inflammatory M1 macrophage phenotype, enhancing the production of key cytokines such as TNF-α and IL-12, and stimulating the generation of nitric oxide and reactive oxygen species, this compound actively directs the host's immune system towards a state conducive to parasite elimination. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate these mechanisms and develop novel therapeutic strategies that harness the power of the host immune response in the fight against leishmaniasis. A deeper understanding of these intricate host-pathogen-drug interactions is paramount for optimizing existing treatments and innovating future immunotherapies.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Glucantime (Meglumine Antimoniate) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of Glucantime, a pentavalent antimony (SbV) compound, in various preclinical animal models. The data and protocols summarized herein are critical for understanding the drug's behavior in vivo, essential for toxicology studies, and foundational for the development of new antimonial therapies and delivery systems.

Executive Summary

This compound (meglumine antimoniate) remains a first-line treatment for leishmaniasis, despite concerns over its toxicity and emerging resistance. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic regimens and developing safer alternatives. This document collates and analyzes pharmacokinetic and biodistribution data from key studies in rodent and canine models. The findings consistently show that this compound exhibits a biphasic elimination pattern, characterized by a rapid initial clearance followed by a much slower terminal elimination phase. Biodistribution studies reveal significant accumulation of antimony in key organs such as the spleen, liver, and kidneys, which has both therapeutic and toxicological implications.

Pharmacokinetic Profiles

The pharmacokinetics of this compound are typically characterized by a multi-compartment model. Following administration, blood antimony levels show a rapid distribution phase and a slower elimination phase. It is widely noted that the pentavalent form (SbV) can be reduced in vivo to the more toxic trivalent form (SbIII), which has a different kinetic profile and contributes to the long terminal half-life.[1]

Dogs are a key model for leishmaniasis research. Studies show that after subcutaneous or intramuscular administration, this compound is absorbed and eliminated in distinct phases.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue (Mean ± SD)Animal Model / ConditionsAdministration Route & DoseSource
Cmax 30.8 ± 12.8 µg/mLLeishmania infantum-infected Dogs75 mg/kg, twice daily, Subcutaneous (SC)[2]
Cmax 43.8 µg/mLHealthy Dogs (Liposomal formulation)Not specifiedIntramuscular (IM)
Cmax 24.9 µg/mLHealthy Dogs (Liposomal formulation)Not specifiedSubcutaneous (SC)
Tmax 42.8 minHealthy Dogs (Liposomal formulation)Not specifiedIntramuscular (IM)
Tmax 79.8 minHealthy Dogs (Liposomal formulation)Not specifiedSubcutaneous (SC)
t½ (alpha) Not specifiedHealthy Dogs (Liposomal formulation)Not specifiedIntramuscular (IM) vs. Subcutaneous (SC)
t½ (terminal) 904.1 minHealthy Dogs (Liposomal formulation)Not specifiedIntramuscular (IM)
t½ (terminal) 637.4 minHealthy Dogs (Liposomal formulation)Not specifiedSubcutaneous (SC)
t½ (SbV) 13.18 hHealthy Dogs90 mg/kg, single dose, Subcutaneous (SC)[3][4]
t½ (SbIII) 16.10 hHealthy Dogs90 mg/kg, single dose, Subcutaneous (SC)[3][4]
AUC (0-∞, SbV) 63.55 µg·h/mLHealthy Dogs90 mg/kg, single dose, Subcutaneous (SC)[3][4]
AUC (0-∞, SbIII) 17.35 µg·h/mLHealthy Dogs90 mg/kg, single dose, Subcutaneous (SC)[3][4]

Note: Direct comparison between studies should be done with caution due to differences in formulation (e.g., liposomal), analytical methods, and health status of the animals.

Studies in BALB/c mice, particularly those infected with Leishmania, provide valuable insights into how the disease state affects drug kinetics. Infection appears to alter the pharmacokinetic profile, leading to higher clearance rates.

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice

ParameterUninfected Mice (Value)L. amazonensis-infected Mice (Value)Administration Route & DoseSource
Cmax 11.8% IA/mL6.2% IA/mLIntraperitoneal (IP), single dose[5]
AUC 2.5-fold higher than infectedLower than uninfectedIntraperitoneal (IP), single dose[5]
Mean Residence Time 2.7-fold higher than infectedLower than uninfectedIntraperitoneal (IP), single dose[5]
Clearance Rate Lower than infected2.5-fold higher than uninfectedIntraperitoneal (IP), single dose[5]

% IA/mL refers to the percentage of injected activity per milliliter, a common unit in radiotracer studies.

Rats and hamsters are also frequently used. Rat models demonstrate a clear two-compartment model for blood antimony levels, with a fast elimination half-life of 0.6 hours and a very slow terminal half-life exceeding 24 hours.[6] In hamsters infected with Leishmania garnhami, serum concentrations of SbIII and SbV were found to be similar after intramuscular or intralesional administration.[7]

Biodistribution of Antimony

Following administration, antimony from this compound distributes widely throughout the body but accumulates preferentially in specific tissues. This distribution is key to its efficacy against intracellular Leishmania amastigotes residing in macrophages but also contributes to organ-specific toxicity.

Studies across multiple animal models consistently show a distinct pattern of antimony accumulation. The spleen, which is rich in macrophages, is a primary site of accumulation.

A study in rats treated subcutaneously for 21 days with this compound (300 mg SbV/kg/day) established the following descending order of antimony concentration in tissues: Spleen >> Bone, Thyroid, Kidneys > Liver, Epididymis, Lungs, Adrenals > Prostate > Thymus, Pancreas, Heart, Small Intestines > Skeletal Muscle, Testes, Stomach > Brain .[6][8]

Table 3: Antimony (Sb) Tissue Distribution in Animal Models

Animal ModelHigh Accumulation (>10% IA/g)Intermediate Accumulation (1-10% IA/g)Low Accumulation (<1% IA/g)Source
BALB/c Mice (L. amazonensis-infected)Spleen, Liver, Large IntestineHeart, Stomach, Small Intestine, Muscle, Lungs, Kidneys, BloodBrain[5]
Wistar Rats Liver (main accumulation site)KidneysNot specified[9]
Golden Hamsters (L. garnhami-infected)Spleen, Lesion SiteNot specifiedNot specified[7]

Note: IA/g refers to the percentage of injected activity per gram of tissue.

Infected tissues, such as the footpads of mice with cutaneous leishmaniasis, show significantly higher antimony levels compared to uninfected footpads (0.29% vs. 0.14% of injected amount), which is likely due to increased vascular permeability and macrophage infiltration at the site of infection.[5]

Experimental Protocols & Methodologies

The accurate assessment of pharmacokinetics and biodistribution relies on robust and well-defined experimental and analytical protocols.

A typical study involves acclimatizing the animals, administering the drug, collecting biological samples at predefined time points, and analyzing the samples for antimony content.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_sample Sampling Phase cluster_analysis Analysis Phase A Animal Acclimatization B Baseline Sample Collection (Optional) A->B C This compound Administration (e.g., SC, IM, IP) B->C D Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) C->D E Tissue Collection at Terminal Time Point D->E F Sample Preparation (Digestion) E->F G Antimony Quantification (e.g., AAS, ICP-MS) F->G H Pharmacokinetic Modeling & Data Analysis G->H

Caption: General workflow for a pharmacokinetic and biodistribution study.

  • Vehicle: this compound (Meglumine Antimoniate) is typically available as a solution for injection.

  • Routes of Administration:

    • Subcutaneous (SC): Commonly used in dogs and rats.[2][6][10]

    • Intramuscular (IM): Used in dogs and hamsters.[11][7]

    • Intraperitoneal (IP): A common route for murine studies.[5]

  • Dosage: Dosages vary significantly between studies and models, ranging from 60 mg/kg/day in hamsters to 300 mg SbV/kg/day in rats.[6][7]

  • Blood: Serial blood samples are collected from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs) into tubes often containing an anticoagulant like heparin. Plasma or serum is separated by centrifugation.

  • Tissues: At the end of the study (terminal time point), animals are euthanized, and organs of interest (liver, spleen, kidneys, brain, etc.) are harvested, weighed, and stored, typically at -80°C, until analysis.

  • Sample Preparation: Biological samples must be processed to liberate the antimony for analysis. This usually involves acid digestion, for example, with a mixture of nitric acid, perchloric acid, and sulfuric acid.[12] Microwave digestion with nitric acid is also a common technique.[12]

The choice of analytical method is critical for sensitivity and accuracy.

  • Atomic Absorption Spectroscopy (AAS): Electrothermal (graphite furnace) AAS and hydride generation AAS are widely used methods for determining antimony concentrations in biological fluids and tissues.[7][13]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting very low concentrations of total antimony, making it suitable for trace-level analysis in tissues like the brain.[6][12]

  • Radiotracer Analysis: In some studies, this compound is neutron-irradiated to produce radioactive antimony isotopes. The biodistribution can then be tracked by measuring gamma emissions from collected tissues, providing extensive data on drug localization.[5]

ADME Pathway and Logical Relationships

The overall disposition of this compound in the body follows the canonical ADME pathway, with specific characteristics relevant to antimony. The conversion from SbV to SbIII is a critical metabolic step that influences both efficacy and toxicity.

cluster_abs Absorption cluster_dist Distribution & Metabolism cluster_elim Elimination Admin Administration (IM, SC, IP) Abs Systemic Circulation (Bloodstream) Admin->Abs Rapid Absorption SbV SbV (Pentavalent) in Plasma Abs->SbV SbIII SbIII (Trivalent) in Plasma SbV->SbIII In vivo Reduction (Metabolism) Tissues Tissue Accumulation (Spleen, Liver, Kidneys) SbV->Tissues Renal Renal Excretion (Urine) SbV->Renal Fast Phase SbIII->Tissues SbIII->Renal Slow Phase Biliary Biliary Excretion (Feces) Tissues->Biliary

Caption: ADME pathway for this compound, highlighting key processes.

  • Absorption: Following parenteral injection (IM, SC), this compound is rapidly absorbed into the systemic circulation.

  • Distribution: The drug distributes throughout the body. A significant portion accumulates in tissues of the reticuloendothelial system, such as the liver and spleen.[5][6][9]

  • Metabolism: A crucial metabolic step is the in vivo reduction of the prodrug SbV to the pharmacologically active and more toxic SbIII.[1][9] This conversion is thought to be essential for its leishmanicidal activity but also contributes to its toxicity profile.

  • Excretion: Elimination is biphasic. A rapid initial phase is primarily driven by renal clearance of SbV through urine.[11] A much slower terminal phase is associated with the gradual release of antimony from deep tissue compartments and the clearance of SbIII.[1][6] Biliary excretion is considered a secondary pathway.[5]

Conclusion and Future Directions

The pharmacokinetic and biodistribution profiles of this compound in animal models are well-characterized, revealing a complex interplay between its two main valence states (SbV and SbIII), rapid initial clearance, and significant tissue sequestration leading to a long terminal half-life. The accumulation in macrophage-rich organs like the spleen and liver is consistent with its mechanism of action against intracellular parasites. However, this same accumulation, particularly in the kidneys and thyroid, raises toxicological concerns that warrant further investigation.[6]

Future research should focus on:

  • Speciation Analysis: More detailed studies to quantify the rate and location of SbV to SbIII conversion within different tissues.

  • Novel Formulations: Development of targeted delivery systems (e.g., liposomes, nanoparticles) to increase drug concentration at the site of infection while minimizing exposure to sensitive organs like the kidneys.[11]

  • PK/PD Modeling: Integrating pharmacokinetic data with pharmacodynamic outcomes to optimize dosing schedules, improve efficacy, and reduce the likelihood of drug resistance.

References

A Historical Perspective on the Use of Antimonials in Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, antimonial compounds have been a cornerstone in the chemotherapeutic armamentarium against leishmaniasis, a parasitic disease with a global footprint. This technical guide provides a comprehensive historical perspective on the use of these metalloid-based drugs, from their empirical beginnings to the current understanding of their complex mechanisms of action and the formidable challenge of drug resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of new anti-leishmanial therapies, offering insights gleaned from decades of clinical and experimental use.

Early Developments and the Shift to Pentavalency

The therapeutic journey of antimony in leishmaniasis began in the early 20th century with the use of trivalent antimonials (SbIII), such as tartar emetic (potassium antimony tartrate). While demonstrating efficacy, these early compounds were fraught with severe toxicity, leading to significant side effects and a narrow therapeutic window.[1][2] This spurred the quest for safer alternatives, culminating in the synthesis of pentavalent antimonials (SbV) in the 1920s and their clinical introduction in the 1940s.[1][3] The two most prominent pentavalent antimonials, sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime), offered a significant improvement in the therapeutic index and became the mainstay of leishmaniasis treatment for decades.[1][4]

Efficacy of Pentavalent Antimonials: A Historical Overview

The introduction of pentavalent antimonials marked a significant advancement in the treatment of all forms of leishmaniasis, achieving high cure rates in many regions.[4] However, the efficacy of these drugs has varied depending on the Leishmania species, geographical location, and the host's immune status. Over time, a decline in their effectiveness has been observed, largely attributed to the emergence of drug-resistant parasite strains.[4][5]

Table 1: Efficacy of Pentavalent Antimonials in Historical Clinical Trials

DrugLeishmaniasis TypeRegionYear(s)Dosage RegimenCure Rate (%)Reference(s)
Sodium StibogluconateVisceral (Kala-azar)Kenya1980s10 mg Sb/kg/day for 31 days100%[6]
Sodium StibogluconateVisceral (Kala-azar)Kenya1980s10 mg Sb/kg every 12 hr for 15 days70%[6]
Sodium StibogluconateVisceral (Kala-azar)India (Bihar)1990s20 mg/kg/day for 30 days60%[7]
Sodium StibogluconateVisceral (Kala-azar)Sudan1990s20 mg/kg/day for 30 days93.7% (initial)[8][9]
Meglumine AntimoniateCutaneousIran2022Intralesional (once a week)87.9%[10][11]
Meglumine AntimoniateCutaneousIran2022Intralesional (twice a week)89.2%[10][11]
Sodium StibogluconateCutaneous (Old World)VariousReviewIntralesional83%[12]
Meglumine AntimoniateCutaneous (Old World)VariousReviewIntralesional68%[12]

Adverse Effects and Toxicity Profile

Despite being safer than their trivalent predecessors, pentavalent antimonials are associated with a range of adverse effects, some of which can be severe. The toxicity profile has been a significant factor driving the search for alternative treatments. Common side effects include musculoskeletal pain, gastrointestinal disturbances, and headache.[13] More severe, albeit less common, toxicities include cardiotoxicity, pancreatitis, hepatotoxicity, and nephrotoxicity.[14]

Table 2: Reported Adverse Effects of Pentavalent Antimonials

Adverse EffectFrequencyDescriptionReference(s)
Cardiotoxicity Uncommon to RareECG changes (T-wave inversion, QT prolongation), arrhythmias. Fatalities have been reported.[7][15][16][17][18]
Pancreatitis UncommonElevated pancreatic enzymes, abdominal pain.[14]
Hepatotoxicity CommonElevated liver enzymes.[14]
Nephrotoxicity RareImpaired renal function.[14]
Musculoskeletal Pain CommonArthralgia and myalgia.[13]
Gastrointestinal Effects CommonAnorexia, nausea, vomiting, abdominal pain.[13]
Injection Site Reactions CommonPain and inflammation at the injection site.[19]

Mechanism of Action: An Evolving Understanding

The precise mechanism by which pentavalent antimonials exert their anti-leishmanial effect has been a subject of intense research and debate. The current understanding points towards a multi-faceted mode of action involving both the parasite and the host immune system.

The Prodrug Hypothesis and Intracellular Targets

The prevailing theory is the "prodrug model," which posits that the pentavalent form (SbV) is a prodrug that needs to be reduced to the more toxic trivalent form (SbIII) within the host macrophages or the amastigote form of the parasite to become active.[1][20][21] Once converted, SbIII is thought to interfere with critical parasite metabolic pathways. A key target is the trypanothione reductase system, an essential enzyme for maintaining the parasite's redox balance and protecting it from oxidative stress.[4] Inhibition of this system leads to an increase in reactive oxygen species, causing damage to vital cellular components.[4] Additionally, SbIII has been shown to affect DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

Mechanism_of_Action cluster_host Host Macrophage cluster_parasite Leishmania Amastigote SbV Pentavalent Antimonial (SbV) Reduction Reduction SbV->Reduction Uptake SbV_parasite SbV SbV->SbV_parasite Entry SbIII_host Trivalent Antimonial (SbIII) Reduction->SbIII_host SbIII_parasite SbIII SbIII_host->SbIII_parasite Entry Reduction_parasite Reduction SbV_parasite->Reduction_parasite Reduction_parasite->SbIII_parasite Trypanothione_Reductase Trypanothione Reductase SbIII_parasite->Trypanothione_Reductase Inhibition DNA_Topoisomerase_I DNA Topoisomerase I SbIII_parasite->DNA_Topoisomerase_I Inhibition Oxidative_Stress Oxidative Stress Trypanothione_Reductase->Oxidative_Stress Leads to DNA_Damage DNA Damage DNA_Topoisomerase_I->DNA_Damage Leads to Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death DNA_Damage->Parasite_Death caption Mechanism of Action of Pentavalent Antimonials Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Antimonial_Drug Antimonial Drug (SbIII) Decreased_Uptake Decreased Uptake (AQP1 mutation/downregulation) Antimonial_Drug->Decreased_Uptake Increased_Efflux Increased Efflux (ABC transporter overexpression) Antimonial_Drug->Increased_Efflux Altered_Thiol_Metabolism Altered Thiol Metabolism (Increased trypanothione) Antimonial_Drug->Altered_Thiol_Metabolism Sequestration Enhanced_DNA_Repair Enhanced DNA Repair Antimonial_Drug->Enhanced_DNA_Repair Counteracts DNA damage Parasite_Survival Parasite Survival Decreased_Uptake->Parasite_Survival Increased_Efflux->Parasite_Survival Altered_Thiol_Metabolism->Parasite_Survival Enhanced_DNA_Repair->Parasite_Survival caption Key Mechanisms of Antimonial Resistance in Leishmania Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Promastigote_Assay Promastigote Assay (IC50 determination) Amastigote_Assay Intracellular Amastigote Assay (IC50 determination) Promastigote_Assay->Amastigote_Assay Animal_Model Animal Model (e.g., BALB/c mouse, hamster) Amastigote_Assay->Animal_Model Promising Compounds Infection Leishmania Infection Animal_Model->Infection Treatment Antimonial Treatment Infection->Treatment Evaluation Evaluation of Parasite Burden (e.g., spleen, liver) Treatment->Evaluation caption Experimental Workflow for Antimonial Efficacy Testing

References

In Vitro Efficacy of Meglumine Antimoniate Against Pathogenic Leishmania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of meglumine antimoniate, a cornerstone drug in the treatment of leishmaniasis. This document synthesizes key data on its efficacy against various Leishmania species, details common experimental protocols for its evaluation, and illustrates its proposed mechanisms of action and resistance.

Quantitative Efficacy of Meglumine Antimoniate

The in vitro susceptibility to meglumine antimoniate varies significantly among different Leishmania species and even between strains of the same species. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values reported in various studies, providing a comparative look at the drug's potency against the intracellular amastigote and extracellular promastigote forms of the parasite.

Table 1: In Vitro Activity of Meglumine Antimoniate Against Leishmania Amastigotes

Leishmania SpeciesHost Cell LineIC50 / ED50 (µg/mL)Reference
L. amazonensisMacrophages15.4 - 22.9[1][2][3]
L. braziliensisMacrophages12.1 - 24.2[1][2][3]
L. chagasiMacrophages26.3 - 127.6[1][2][4]
L. infantumMurine MacrophagesED50 <40 (sensitive)[5][6]
L. infantumMurine MacrophagesED50 >70 (resistant)[5][6]
L. infantumRAW 264.723.11[7][8]
L. majorJ77415 - 60[1]
L. tropica (sensitive)MacrophagesIC50 reported[9]
L. tropica (resistant)MacrophagesIC50 reported[9]

Table 2: In Vitro Activity of Meglumine Antimoniate Against Leishmania Promastigotes

Leishmania SpeciesIC50 (µg/mL)Reference
L. infantum3.56 - 112[7][8][10]
L. donovaniMIC 15-30
L. braziliensisLower than other species[11]
L. amazonensis (resistant)High concentration range (20-70 mM)[12]
L. guyanensis (sensitive)0.23 - 23 mM[12]
L. tropica (sensitive)IC50 reported[13]
L. tropica (resistant)IC50 reported[13]

Experimental Protocols

Standardized in vitro assays are crucial for determining the efficacy of antileishmanial compounds. The intracellular amastigote model is considered the most relevant to the clinical setting as it targets the parasite stage responsible for disease in the mammalian host.

Intracellular Amastigote Susceptibility Assay

This protocol is a widely used method to assess the activity of compounds against Leishmania amastigotes residing within macrophages.

Cell Culture and Infection:

  • Macrophage Seeding: Mouse macrophage cell lines (e.g., J774) or bone marrow-derived macrophages (BMDMs) are seeded into 8-well chamber slides or 96-well plates at a density of approximately 5 x 10^5 cells/mL.[1]

  • Adhesion: The cells are incubated for 1-4 hours at 37°C in a 5% CO2 atmosphere to allow for adherence to the culture surface.[1][14]

  • Promastigote Infection: Late stationary phase promastigotes are added to the adherent macrophages at a parasite-to-cell ratio of 10:1 or 15:1.[1][14]

  • Incubation: The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[1][14]

  • Removal of Extracellular Parasites: The wells are washed to remove any non-internalized promastigotes.[1][14]

Drug Exposure and Evaluation:

  • Drug Dilution: Meglumine antimoniate is prepared in a suitable medium (e.g., DMEM) to create a range of concentrations (e.g., 15, 30, 45, 60 µg/mL).[1]

  • Treatment: The medium in each well is replaced with medium containing the desired drug concentrations. A control well with infected macrophages but no drug is included.

  • Incubation: The treated plates are incubated for 5-6 days at 37°C in a 5% CO2 atmosphere. For some protocols, the drug-containing medium is replaced after 3 days.[1][15]

  • Fixation and Staining: After incubation, the cells are fixed with methanol and stained with Giemsa.[1]

  • Microscopic Examination: The number of amastigotes per 100 macrophages is counted to determine the parasite load.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by comparing the parasite load in treated wells to the control well.[1]

Promastigote Susceptibility Assay

While less clinically relevant, promastigote assays are often used for initial high-throughput screening of compounds.

Assay Procedure:

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., RPMI-1640) to the logarithmic growth phase.

  • Drug Dilution: Serial dilutions of meglumine antimoniate are prepared in the culture medium in a 96-well plate.

  • Inoculation: Promastigotes are added to each well at a specific density.

  • Incubation: The plate is incubated at the appropriate temperature for promastigote growth (typically 25-26°C) for 48-72 hours.

  • Growth Assessment: Parasite viability or growth inhibition is assessed using various methods, such as direct counting with a hemocytometer, or colorimetric assays (e.g., MTT).

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Mechanism of Action and Resistance

The leishmanicidal effect of meglumine antimoniate is multifactorial, involving both direct action on the parasite and modulation of the host immune response.

Proposed Mechanism of Action

Pentavalent antimony (SbV), the form present in meglumine antimoniate, is believed to be a prodrug that is reduced to the more toxic trivalent form (SbIII) within the macrophage and/or the parasite.[16] SbIII then exerts its effect through several mechanisms:

  • Inhibition of Metabolic Pathways: It disrupts key enzymes in the glycolytic and fatty acid oxidation pathways, leading to a reduction in ATP and GTP production.[16][17]

  • Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the parasite, causing damage to lipids, proteins, and DNA.[16]

  • Disruption of Thiol-Redox Balance: Meglumine antimoniate interferes with the parasite's thiol-redox system, perturbing critical cellular signaling.[16]

  • Modulation of Host Immune Response: It can enhance macrophage activation, leading to increased production of pro-inflammatory cytokines and nitric oxide (NO), which are toxic to the parasite.[16]

G cluster_host Host Cell cluster_parasite Parasite MA Meglumine Antimoniate (SbV) Macrophage Host Macrophage MA->Macrophage Uptake SbIII Trivalent Antimony (SbIII) Parasite Leishmania Amastigote SbIII->Parasite Entry Glycolysis Glycolysis & Fatty Acid Oxidation SbIII->Glycolysis Inhibition ROS Reactive Oxygen Species (ROS) SbIII->ROS Induction Thiol Thiol-Redox Balance SbIII->Thiol Disruption Macrophage->SbIII Reduction Apoptosis Parasite Death Glycolysis->Apoptosis Energy Depletion ROS->Apoptosis Oxidative Damage Thiol->Apoptosis Signaling Disruption G cluster_resistance Resistance Mechanisms MA Meglumine Antimoniate Parasite Resistant Leishmania MA->Parasite Exposure Uptake Decreased Drug Uptake Parasite->Uptake Blocks Efflux Increased Drug Efflux Parasite->Efflux Enhances Target Altered Target Enzymes Parasite->Target Modifies Antioxidant Enhanced Antioxidant Defense Parasite->Antioxidant Upregulates Detox Increased Detoxification Parasite->Detox Increases Therapeutic_Failure Therapeutic Failure Uptake->Therapeutic_Failure Efflux->Therapeutic_Failure Target->Therapeutic_Failure Antioxidant->Therapeutic_Failure Detox->Therapeutic_Failure

References

A Technical Whitepaper on the Uptake of Glucantime by Leishmania Amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leishmaniasis remains a significant global health problem, and for decades, pentavalent antimonials like Glucantime® (meglumine antimoniate) have been the cornerstone of chemotherapy.[1][2] The efficacy of this treatment hinges on the drug's ability to enter and act upon the intracellular amastigote stage of the parasite, which resides within the host's macrophages.[3] This technical guide provides an in-depth analysis of the fundamental mechanisms governing the uptake of this compound by Leishmania amastigotes. It details the conversion of the pentavalent antimony (SbV) prodrug into its active trivalent (SbIII) form, elucidates the critical role of the aquaglyceroporin 1 (AQP1) transporter in SbIII uptake, presents quantitative data on drug accumulation and efficacy, and provides detailed protocols for key experimental assays. This document serves as a comprehensive resource for researchers working to understand the drug's mode of action and develop strategies to overcome growing clinical resistance.[1][4]

Mechanism of Action: A Two-Step Process of Activation and Uptake

The therapeutic action of this compound is not direct. The drug is a prodrug that must undergo a two-step process: metabolic reduction followed by transport into the parasite.

2.1 Reduction of Pentavalent Antimony (SbV) to Trivalent Antimony (SbIII) this compound contains antimony in its less toxic pentavalent (SbV) state.[5] To become leishmanicidal, SbV must be reduced to the highly toxic trivalent (SbIII) state.[5][6] This critical reduction process is believed to occur both within the host macrophage and inside the parasite itself, mediated primarily by endogenous thiols such as glutathione (GSH).[6] Axenic amastigotes (those grown outside of host cells) are notably less susceptible to SbV than those within macrophages, highlighting the significant role the host cell environment plays in this activation step.[6]

2.2 Transport of Active SbIII into the Amastigote Once reduced, SbIII enters the Leishmania amastigote. The primary transporter responsible for this uptake is Aquaglyceroporin 1 (AQP1) , a membrane channel protein.[6][7][8] The central role of AQP1 has been extensively validated through studies on drug-resistant parasites. A major mechanism of clinical resistance to antimonials involves the significant downregulation of AQP1 gene expression, which leads to decreased SbIII accumulation within the amastigote and subsequent treatment failure.[9][10] Conversely, the experimental overexpression of AQP1 in resistant Leishmania strains has been shown to restore their susceptibility to the drug.[9][10] While AQP1 is the principal gateway, some evidence suggests that its absence does not completely abolish antimony uptake, pointing to the possible existence of secondary, less efficient transport mechanisms.[11]

G cluster_host Host Macrophage cluster_parasite Leishmania Amastigote This compound This compound (SbV Prodrug) SbV Pentavalent Antimony (SbV) This compound->SbV Dissociation SbIII_host Trivalent Antimony (SbIII) SbV->SbIII_host Reduction AQP1 AQP1 Transporter SbIII_host->AQP1 Uptake Thiol Host Thiols (e.g., GSH) Thiol->SbV SbIII_parasite Intra-parasitic SbIII Target Parasite Targets (e.g., Thiol Metabolism) SbIII_parasite->Target Toxicity

Caption: this compound activation and uptake pathway in the amastigote.

Quantitative Data Presentation

The uptake and efficacy of antimonials are quantitatively assessed through drug accumulation assays and susceptibility testing. The data consistently show a strong correlation between the level of antimony accumulation and the parasite's sensitivity to the drug.

Table 1: Comparative Analysis of Trivalent Antimony (SbIII) Accumulation This table summarizes findings on SbIII accumulation in antimony-susceptible (SbS) versus antimony-resistant (SbR) clinical isolates of Leishmania donovani.

ParameterSbS IsolatesSbR IsolatesKey FindingReference
SbIII Accumulation Higher accumulation observedReduced accumulationA direct correlation exists between drug uptake and susceptibility.[7][8][9]
AQP1 RNA Levels Normal/High expressionSignificantly downregulated (with few exceptions)Reduced uptake in resistant isolates is primarily linked to lower AQP1 expression.[9]

Table 2: In Vitro Susceptibility of Leishmania Amastigotes to Antimonials This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which measures the drug concentration required to inhibit parasite growth by 50%. Lower values indicate higher sensitivity.

Leishmania SpeciesHost Cell ModelDrugIC50 / EC50 ValueKey ObservationReference
L. donovani (SbS, Dd8)MacrophagesSbIII~2-3 µMReference sensitive strain shows high susceptibility to the active drug form.[5]
L. donovani (SbR, Clinical)MacrophagesSbIII~4-6 µM (2-3 fold higher than SbS)Resistant isolates require a higher concentration of SbIII for inhibition.[5]
L. tropica (SbR, Clinical)Glial CellsThis compound7.5 µg/mL (reduced amastigotes from 487 to 116 per 100 cells)Demonstrates that even resistant strains can be inhibited at sufficient concentrations.[12]
L. braziliensis (Cured Patient)MacrophagesThis compoundLower IC50Isolates from cured patients are more sensitive to this compound.[13]
L. braziliensis (Failed Therapy)MacrophagesThis compoundSignificantly Higher IC50Parasite resistance is directly correlated with poor clinical outcomes.[13]

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for studying drug uptake and resistance. Below are methodologies for three key experiments.

4.1 Protocol: In Vitro Drug Susceptibility Assay Against Intracellular Amastigotes

This assay is the gold standard for determining the efficacy of a compound against the clinically relevant stage of the parasite.[3][12]

  • Cell Culture: Culture a suitable host macrophage cell line (e.g., THP-1 human monocytes or J774 murine macrophages) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.

  • Macrophage Differentiation (for THP-1): Plate THP-1 cells in 96-well plates at a density of 1x10⁵ cells/well. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages. Wash wells with fresh medium to remove PMA.

  • Parasite Infection: Infect the adherent macrophages with late-log phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Application: Wash the wells to remove non-phagocytosed parasites. Add fresh medium containing serial dilutions of this compound or other test compounds. Include a drug-free well as a negative control and a well with a known antileishmanial drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Using a light microscope at 1000x magnification, count the number of amastigotes per 100 macrophages for each drug concentration.

    • Calculate the percentage of infection and the number of amastigotes per infected cell.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

G A 1. Culture & Differentiate THP-1 Macrophages (48-72h) B 2. Infect with Promastigotes (10:1 ratio, 24h) A->B C 3. Wash & Add Serial Drug Dilutions B->C D 4. Incubate (72h) C->D E 5. Fix, Stain (Giemsa) & Count Amastigotes D->E F 6. Calculate IC50 E->F

Caption: Experimental workflow for the in vitro amastigote drug susceptibility assay.

4.2 Protocol: Antimony Accumulation Assay

This method quantifies the amount of antimony that enters the parasite, providing a direct measure of uptake.

  • Parasite Culture: Grow Leishmania promastigotes to late-log phase (or use macrophages infected with amastigotes as described in 4.1).

  • Harvesting: Harvest approximately 1x10⁸ parasites by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Drug Incubation: Resuspend the parasite pellet in a suitable buffer (e.g., RPMI 1640) and incubate with a defined concentration of SbIII (e.g., 100 µM) for a short period (e.g., 1 hour) at 28°C (for promastigotes) or 37°C (for infected macrophages).[14]

  • Washing: Stop the uptake by adding ice-cold PBS. Wash the cells three times with ice-cold PBS to remove all extracellular antimony. Centrifuge between each wash.

  • Cell Lysis: Resuspend the final cell pellet in a known volume of concentrated nitric acid (e.g., 70%) and heat at 80-100°C for several hours to completely digest the organic material.

  • Quantification by ICP-MS: Dilute the digested sample with deionized water to bring the acid concentration to approximately 2-5%. Analyze the sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of antimony.

  • Normalization: Express the results as ng of antimony per 1x10⁸ parasites.

4.3 Protocol: AQP1 Gene Expression Analysis by RT-qPCR

This protocol measures the transcript levels of the AQP1 transporter, linking drug uptake capacity to gene expression.

  • RNA Isolation: Isolate total RNA from approximately 1x10⁸ amastigotes (isolated from host cells) or promastigotes using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers specific for the Leishmania AQP1 gene, and the cDNA template.

    • Use primers for a housekeeping gene (e.g., GAPDH or α-tubulin) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the AQP1 gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing resistant isolates to a susceptible control strain.[9]

Conclusion and Future Directions

Future research should focus on:

  • Identifying alternative uptake pathways: Characterizing secondary transporters could reveal novel targets for overcoming AQP1-mediated resistance.

  • Modulating AQP1 expression: Investigating methods to upregulate or restore AQP1 function in resistant parasites could lead to new chemosensitization strategies.

  • Developing direct SbIII formulations: Creating stable, less toxic formulations of SbIII could bypass the need for host-cell activation and potentially be effective against resistant strains.

A thorough understanding of these fundamental transport mechanisms is paramount for the rational design of next-generation antileishmanial therapies and for preserving the utility of existing drugs.

G cluster_susceptible Susceptible Parasite cluster_resistant Resistant Parasite AQP1_S High AQP1 Expression Uptake_S High SbIII Uptake AQP1_S->Uptake_S Result_S Cell Death (Susceptibility) Uptake_S->Result_S AQP1_R Low AQP1 Expression Uptake_R Low SbIII Uptake AQP1_R->Uptake_R Result_R Cell Survival (Resistance) Uptake_R->Result_R

Caption: Logical relationship between AQP1 expression and drug susceptibility.

References

Methodological & Application

Standard Experimental Protocols for In Vitro Glucantime Susceptibility Testing in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for determining the in vitro susceptibility of Leishmania parasites to Glucantime (meglumine antimoniate), a first-line drug for the treatment of leishmaniasis. The protocols described herein are essential for routine drug screening, monitoring of drug resistance, and research into the mechanisms of action of antileishmanial compounds.

Introduction

In vitro susceptibility testing is a cornerstone of antileishmanial drug discovery and clinical management. The digenetic life cycle of Leishmania parasites, alternating between the extracellular promastigote in the sandfly vector and the intracellular amastigote within vertebrate macrophages, necessitates distinct in vitro assays for each stage. While assays using promastigotes are simpler and more rapid, testing against the clinically relevant intracellular amastigote stage is considered the gold standard for predicting clinical efficacy.[1][2] This document outlines standardized methods for both assay formats.

Data Presentation: this compound In Vitro Susceptibility

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various Leishmania species, providing a comparative overview of susceptibility across different parasite stages and experimental conditions.

Table 1: In Vitro Susceptibility of Leishmania Promastigotes to this compound

Leishmania SpeciesAssay MethodIncubation Time (hours)IC50 (µg/mL)Reference
L. tropicaMTT Assay72239.34[3]
L. majorMTT Assay24221.5[4]
L. braziliensisMicroscopic Counting720.3 - 5.8[5]
L. guyanensisNot SpecifiedNot Specified>30,000[6]
L. amazonensisNot SpecifiedNot Specified>30,000[6]

Table 2: In Vitro Susceptibility of Leishmania Amastigotes to this compound

Leishmania SpeciesHost CellAssay MethodIncubation Time (hours)IC50 (µg/mL)Reference
L. tropicaTHP-1 MacrophagesMicroscopic Counting72Not specified[3]
L. majorPeritoneal MacrophagesMicroscopic Counting48Not specified[4]
L. braziliensisPeritoneal MacrophagesMicroscopic Counting7219 - 55[5]
L. donovaniPrimary Mouse Peritoneal MacrophagesMicroscopic Counting12022 - 28[2]
L. infantumBone Marrow-Derived MacrophagesMicroscopic Counting144>1000[6]

Experimental Protocols

Protocol 1: Promastigote Susceptibility Assay

This protocol details the determination of this compound susceptibility against the extracellular promastigote stage of Leishmania.

1. Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and other necessary supplements.

  • This compound (Meglumine antimoniate)

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., Resazurin)

  • Spectrophotometer (ELISA reader)

2. Methods:

  • Parasite Culture: Culture Leishmania promastigotes in complete medium at 25-26°C until they reach the mid-logarithmic phase of growth.

  • Drug Preparation: Prepare a stock solution of this compound in sterile distilled water or culture medium. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • Seed the 96-well plates with 1 x 10^5 to 2 x 10^5 promastigotes per well in a final volume of 100 µL of culture medium.[2][3]

    • Add 100 µL of the various this compound dilutions to the wells. Include wells with untreated parasites (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates at 25-26°C for 48 to 72 hours.[3][6]

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 25-26°C.

    • Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite viability for each drug concentration compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis A Culture Leishmania promastigotes to log phase C Seed promastigotes in 96-well plate A->C B Prepare serial dilutions of this compound D Add this compound dilutions to wells B->D C->D E Incubate for 48-72 hours D->E F Add viability reagent (e.g., MTT) E->F G Incubate and measure absorbance F->G H Calculate % viability and determine IC50 G->H

Fig 1. Workflow for Promastigote Susceptibility Assay.
Protocol 2: Intracellular Amastigote Susceptibility Assay

This protocol describes the determination of this compound susceptibility against the intracellular amastigote stage of Leishmania within a host macrophage cell line.

1. Materials:

  • Leishmania promastigotes (stationary phase) or axenic amastigotes

  • Macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages)

  • Complete culture medium for macrophages (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound

  • 24- or 96-well plates with coverslips (for microscopy) or opaque plates (for luciferase assays)

  • Giemsa stain or a luciferase assay system

  • Microscope or luminometer

2. Methods:

  • Macrophage Culture and Seeding:

    • Culture macrophages in complete medium at 37°C with 5% CO2.

    • For THP-1 cells, induce differentiation into adherent macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.[7]

    • Seed the macrophages into the wells of the assay plate (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[8]

  • Parasite Infection:

    • Infect the adherent macrophages with stationary-phase promastigotes or axenic amastigotes at a parasite-to-macrophage ratio of 10:1 to 20:1.[3][6]

    • Incubate for 4-24 hours to allow for phagocytosis.[8][9]

    • Wash the wells with warm medium to remove non-internalized parasites.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages.

    • Include untreated infected cells as a negative control.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 72 to 120 hours.[2][9]

  • Assessment of Infection:

    • Microscopic Method:

      • Fix the cells on the coverslips with methanol and stain with Giemsa.

      • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per coverslip.

    • Luciferase Reporter Assay (for transgenic parasites):

      • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite proliferation for each drug concentration.

    • Determine the IC50 value as described for the promastigote assay.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A Seed and differentiate macrophages D Infect macrophages with promastigotes A->D B Prepare stationary phase promastigotes B->D C Prepare serial dilutions of this compound F Add this compound dilutions C->F E Wash to remove extracellular parasites D->E E->F G Incubate for 72-120 hours F->G H Fix, stain, and count amastigotes (microscopy) or measure reporter signal G->H I Calculate % inhibition and determine IC50 H->I

Fig 2. Workflow for Intracellular Amastigote Susceptibility Assay.

Mechanism of Action of this compound

The precise mechanism of action of pentavalent antimonials like this compound is not fully elucidated, but it is generally accepted that they act as prodrugs. The pentavalent antimony (SbV) is reduced to the more toxic trivalent form (SbIII) within the macrophage and/or the amastigote. SbIII is believed to exert its leishmanicidal effect through multiple pathways, primarily by inducing oxidative and nitrosative stress, which leads to DNA damage and apoptosis-like cell death in the parasite. It is also thought to interfere with the parasite's bioenergetic metabolism by inhibiting key enzymes in glycolysis and fatty acid β-oxidation.[10][11]

G cluster_host Macrophage cluster_parasite Leishmania Amastigote Glucantime_V This compound (SbV) Glucantime_III SbIII Glucantime_V->Glucantime_III Reduction ROS_NO ROS / RNS Glucantime_III->ROS_NO Induces Glycolysis Glycolysis Glucantime_III->Glycolysis Inhibits Glucantime_III->Glycolysis Beta_oxidation Fatty Acid β-oxidation Glucantime_III->Beta_oxidation Inhibits Glucantime_III->Beta_oxidation DNA_damage DNA Damage ROS_NO->DNA_damage ROS_NO->DNA_damage Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis ATP ATP Depletion Glycolysis->ATP Beta_oxidation->ATP

Fig 3. Proposed Mechanism of Action of this compound.

References

Application Notes: In Vivo Glucantime Treatment Models for Cutaneous Leishmaniasis in BALB/c Mice

Application Notes and Protocols: A Comparative Analysis of Intralesional and Intramuscular Glucantime Administration in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the comparative use of intralesional (IL) and intramuscular (IM) administration of meglumine antimoniate (Glucantime) for the treatment of cutaneous leishmaniasis (CL). This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow diagrams to guide research study design.

Introduction and Rationale

Cutaneous leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The standard treatment often involves pentavalent antimonials, with meglumine antimoniate (this compound) being a widely used formulation. Administration can be systemic (intramuscular) or localized (intralesional).

  • Intramuscular (IM) Administration: This systemic approach has been the conventional treatment, aiming for a parasitological cure throughout the body. However, it is associated with a higher risk of systemic side effects, some of which can be severe, and requires a long duration of daily injections, potentially leading to poor patient compliance.

  • Intralesional (IL) Administration: This method involves injecting the drug directly into the lesion. The primary advantages are a lower total dose of the drug, which significantly reduces the risk of systemic toxicity, and potentially fewer injections. It is considered a valuable alternative, especially for patients with a limited number of lesions and no mucosal involvement.

The choice between these two routes is a critical consideration in clinical research, balancing efficacy against safety and patient adherence. These notes provide the necessary protocols and comparative data to inform the design of such research.

Comparative Efficacy and Safety Data

Clinical studies have demonstrated that intralesional this compound can be as effective as, and in some cases more effective than, intramuscular administration for treating uncomplicated cutaneous leishmaniasis, while presenting a more favorable safety profile.

Table 1: Comparative Efficacy of Intralesional vs. Intramuscular this compound

Study / OutcomeIntralesional (IL) this compoundIntramuscular (IM) this compoundKey Findings
Complete Cure Rate (End of Treatment) 85%64.3%IL route showed a significantly higher cure rate at the end of the treatment period.
Complete Cure Rate (3-Month Follow-up) 93.3%95.6%No statistically significant difference in cure rates between the two groups at follow-up.
Partial Response Rate 10.9% (at 45 days)25% (at 45 days)A higher percentage of patients in the IM group showed only a partial response compared to the IL group.
Treatment Failure Rate 4.1% (at 45 days)10.7% (at 45 days)The failure rate was lower in the group receiving intralesional injections.

Table 2: Comparative Safety and Adverse Events

Adverse EventIntralesional (IL) this compoundIntramuscular (IM) this compoundKey Findings
Local Pain at Injection Site Common, but generally well-tolerated.Reported, but often less intense than IL.Local pain is an expected outcome for both but is the primary complaint for IL.
Systemic Side Effects (General) Significantly fewer systemic side effects reported.More frequent and diverse systemic side effects.The IL route is associated with a much better systemic safety profile.
Myalgia (Muscle Pain) Not commonly reported.Reported in 26.1% of patients.Systemic muscle pain is a notable side effect of IM administration.
Arthralgia (Joint Pain) Not commonly reported.Reported in 17.4% of patients.Joint pain is another significant systemic effect of the IM route.
Headache Not commonly reported.Reported in 13% of patients.Headaches are associated with systemic exposure to the drug.
Fever Not commonly reported.Reported in 8.7% of patients.Fever is a less common but recognized systemic side effect of IM this compound.

Experimental Protocols

The following protocols are synthesized from methodologies described in comparative clinical trials. Adherence to sterile techniques is mandatory for all procedures.

Protocol for Intramuscular (IM) Administration

This protocol outlines the systemic administration of this compound.

Objective: To achieve a systemic therapeutic concentration of meglumine antimoniate for the treatment of cutaneous leishmaniasis.

Materials:

  • Meglumine antimoniate (this compound) 300 mg/mL solution

  • Sterile syringes (5 mL or 10 mL) and needles (22-23 gauge)

  • Alcohol swabs

  • Sharps disposal container

  • Patient scale for weight determination

Procedure:

  • Dosage Calculation: Calculate the daily dose based on the patient's body weight. The standard therapeutic dose is 20 mg of pentavalent antimony (Sb5+) per kg of body weight per day.

  • Patient Preparation: Position the patient comfortably to expose the deltoid or gluteal muscle.

  • Site Preparation: Cleanse the selected injection site with an alcohol swab using a circular motion and allow it to air dry.

  • Injection: Administer the calculated volume of this compound via deep intramuscular injection.

  • Treatment Schedule: Continue daily injections for a total of 20 to 28 consecutive days, depending on the study design and clinical response.

  • Monitoring:

    • Weekly: Monitor for local reactions at the injection site (pain, inflammation).

    • Baseline and Weekly: Conduct blood tests (CBC, liver function, renal function) and electrocardiograms (ECG) to monitor for systemic toxicity, particularly cardiotoxicity.

    • Daily: Record any patient-reported adverse events such as myalgia, arthralgia, fever, or headache.

Protocol for Intralesional (IL) Administration

This protocol details the direct injection of this compound into the cutaneous lesion.

Objective: To deliver a high concentration of meglumine antimoniate directly to the site of infection, minimizing systemic exposure and toxicity.

Materials:

  • Meglumine antimoniate (this compound) 300 mg/mL solution

  • Sterile insulin or tuberculin syringes (1 mL) with a fine-gauge needle (27-30 gauge)

  • Topical anesthetic cream (e.g., EMLA) or ethyl chloride spray (optional, for pain management)

  • Sterile gloves and drapes

  • Alcohol or povidone-iodine swabs

  • Sharps disposal container

Procedure:

  • Lesion Assessment: Measure the dimensions (length and width in mm) of the primary lesion to guide the injection volume.

  • Patient Preparation: Position the patient to ensure the lesion is easily accessible. If using a topical anesthetic, apply it 30-60 minutes prior to the procedure.

  • Site Preparation: Thoroughly clean the lesion and the surrounding skin with an appropriate antiseptic solution.

  • Injection Technique:

    • Insert the needle at the margin of the lesion at a 30-45 degree angle.

    • Inject the this compound solution into the dermis of the lesion. The goal is to infiltrate the entire base and borders of the ulcer or nodule.

    • The injection should produce visible blanching of the lesion tissue, indicating proper infiltration.

    • The volume injected typically ranges from 0.2 to 5 mL per session, depending on the size of the lesion. The injection should cover the entire lesion.

  • Treatment Schedule: Administer injections once every 3 to 7 days, for a total of 3 to 5 sessions, or until complete re-epithelialization of the lesion occurs.

  • Monitoring:

    • Per Session: Record local reactions such as pain, erythema, and edema at the injection site.

    • Weekly: Measure the lesion size to track clinical response.

    • End of Treatment & Follow-up: Assess for complete cure, defined as complete re-epithelialization and absence of induration.

Diagrams and Workflows

Experimental Workflow for a Comparative Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing intralesional and intramuscular this compound administration.

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Arms cluster_followup Phase 4: Monitoring & Follow-up cluster_analysis Phase 5: Outcome Analysis A Patient Population (Confirmed Cutaneous Leishmaniasis) B Inclusion/Exclusion Criteria Assessment A->B C Informed Consent B->C D Randomization C->D E Group A: Intralesional (IL) this compound (e.g., Weekly Injections) D->E F Group B: Intramuscular (IM) this compound (e.g., 20 days of Daily Injections) D->F G Monitor Adverse Events (Local & Systemic) E->G F->G H Assess Clinical Response (Lesion Size Reduction) G->H I End of Treatment Assessment (Day 28-45) H->I J Long-term Follow-up (e.g., 3 & 6 Months) I->J K Primary Outcome: Complete Cure Rate J->K L Secondary Outcomes: Safety Profile, Relapse Rate J->L M Statistical Comparison of Arms K->M L->M

Caption: Workflow for a comparative clinical trial of IL vs. IM this compound.

Logical Comparison of Administration Routes

This diagram provides a logical overview of the key factors and outcomes differentiating the two administration routes.

G cluster_main Comparison: this compound Administration Routes cluster_im Intramuscular (IM) Route cluster_il Intralesional (IL) Route A Treatment Choice for Cutaneous Leishmaniasis B Systemic Therapy A->B C Local Therapy A->C IM_Dose High Total Dose (20 mg/kg/day) B->IM_Dose IL_Dose Low Total Dose (Direct infiltration) C->IL_Dose IM_Adv Advantages: - Treats potential occult metastases IM_Dose->IM_Adv IM_Disadv Disadvantages: - Higher systemic toxicity - Poor compliance (daily injections) - Requires extensive monitoring IM_Dose->IM_Disadv IM_Outcome Outcome: Effective but with significant systemic side effects IM_Adv->IM_Outcome IM_Disadv->IM_Outcome IL_Adv Advantages: - Minimal systemic toxicity - Fewer sessions - Cost-effective IL_Dose->IL_Adv IL_Disadv Disadvantages: - Painful injections - Operator dependent - Not for numerous lesions IL_Dose->IL_Disadv IL_Outcome Outcome: Similar or higher efficacy for simple CL with superior safety IL_Adv->IL_Outcome IL_Disadv->IL_Outcome

Caption: Key decision factors and outcomes for IM vs. IL this compound therapy.

Application Notes and Protocols: Establishing a Glucantime-Resistant Leishmania Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentavalent antimonials, such as meglumine antimoniate (Glucantime), have long been the primary treatment for leishmaniasis. However, the emergence of drug resistance poses a significant challenge to effective disease control. The development of this compound-resistant Leishmania cell lines in the laboratory is a critical tool for studying the molecular mechanisms of resistance, screening for new effective drugs, and developing diagnostic tools to monitor resistance in clinical settings.

This document provides a detailed guide for establishing and characterizing a this compound-resistant Leishmania cell line. The protocols outlined below describe a stepwise method for inducing resistance in vitro, along with key experiments to confirm and characterize the resistant phenotype.

I. Experimental Protocols

Culturing Leishmania Promastigotes

Leishmania promastigotes are cultured axenically in appropriate media. This protocol is a prerequisite for all subsequent experiments.

Materials:

  • Leishmania species of interest (e.g., L. donovani, L. major)

  • Schneider's Drosophila Medium or M199 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Hemocytometer or automated cell counter

  • Sterile culture flasks (25 cm²)

  • Incubator (26°C)

Protocol:

  • Prepare complete culture medium by supplementing the base medium with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Initiate the culture from a frozen stock or an existing culture into a 25 cm² flask containing 5-10 mL of complete medium.

  • Incubate the culture at 26°C.

  • Monitor parasite growth daily by observing motility and morphology under an inverted microscope.

  • Subculture the parasites every 3-4 days or when they reach the late logarithmic to early stationary phase of growth. To subculture, dilute the existing culture into a fresh flask with new medium at a starting density of approximately 1 x 10⁵ cells/mL.

  • Regularly assess cell density and viability using a hemocytometer and trypan blue exclusion.

Induction of this compound Resistance in Leishmania Promastigotes (Stepwise Method)

This protocol describes the gradual exposure of Leishmania promastigotes to increasing concentrations of this compound to select for a resistant population.

Materials:

  • Logarithmic phase Leishmania promastigotes

  • Complete culture medium

  • This compound (meglumine antimoniate) stock solution (prepare in sterile water)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Determine the initial IC50 of the parental cell line: Before inducing resistance, determine the 50% inhibitory concentration (IC50) of this compound on the wild-type (sensitive) Leishmania promastigotes using the MTT assay (see Protocol 1.3).

  • Initiate drug pressure: Start by culturing the parasites in a concentration of this compound corresponding to the IC50 of the sensitive parental line.

  • Monitor and adapt: Initially, a significant portion of the parasite population may die. Continue to culture the surviving parasites, monitoring their growth. Once the parasites have adapted and are growing at a rate comparable to the untreated control, they are ready for the next concentration increase. This adaptation phase can take several passages.

  • Stepwise increase in drug concentration: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Repeat and select: Repeat the process of adaptation and concentration increase. This continuous drug pressure will select for a population of parasites that can survive and proliferate at high concentrations of this compound.

  • Cloning of the resistant population: Once the parasites can consistently grow in a high concentration of this compound (e.g., 10-20 times the initial IC50), it is advisable to clone the resistant population by limiting dilution to ensure a homogenous resistant cell line.

  • Stability of resistance: To check for the stability of the resistant phenotype, culture the resistant parasites in the absence of this compound for several passages (e.g., 10-20 passages) and then re-determine the IC50. A stable resistant line will maintain its high IC50.

Determination of Drug Susceptibility (IC50) using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability. It is used to determine the IC50 of this compound.

Materials:

  • Leishmania promastigotes (logarithmic phase)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Plate reader (570 nm)

Protocol:

  • Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of each drug dilution to the respective wells. Include wells with untreated cells (control) and wells with medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.

  • Add 100 µL of DMSO or 10% SDS to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of viability for each drug concentration compared to the untreated control. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

II. Characterization of the this compound-Resistant Cell Line

Quantification of Intracellular Thiol Levels

Increased levels of intracellular thiols are a known mechanism of antimony resistance in Leishmania.

Materials:

  • Sensitive and resistant Leishmania promastigotes

  • Phosphate-buffered saline (PBS)

  • CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate)

  • Flow cytometer

Protocol:

  • Harvest 1-5 x 10⁶ promastigotes from both sensitive and resistant cultures in the logarithmic phase of growth.

  • Wash the cells twice with PBS by centrifugation (1500 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in 1 mL of pre-warmed PBS containing 5 µM CellTracker™ Green CMFDA.

  • Incubate the cells for 30 minutes at 26°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analyze the fluorescence intensity of the cell suspension using a flow cytometer. An increase in fluorescence intensity in the resistant cell line compared to the sensitive line indicates a higher level of intracellular thiols.

Analysis of Aquaglyceroporin 1 (AQP1) Gene Expression by qPCR

Downregulation of the AQP1 gene, which is involved in the uptake of trivalent antimony, is another key mechanism of resistance.

Materials:

  • Sensitive and resistant Leishmania promastigotes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR SYBR Green master mix

  • Primers for AQP1 and a reference gene (e.g., GAPDH or α-tubulin)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from approximately 1 x 10⁸ sensitive and resistant promastigotes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for the AQP1 gene and a reference gene. A typical reaction setup is as follows:

    • 10 µL SYBR Green Master Mix (2x)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your qPCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the AQP1 gene in the resistant cell line compared to the sensitive cell line, normalized to the reference gene. A lower expression level in the resistant line is expected.

III. Data Presentation

Table 1: this compound Susceptibility of Parental and Resistant Leishmania Cell Lines

Cell LineIC50 (µg/mL of SbV)Resistance Factor (RF)
Parental (Sensitive)[Insert experimental value]1
This compound-Resistant[Insert experimental value][Calculate as IC50 Resistant / IC50 Sensitive]

Table 2: Characterization of Parental and this compound-Resistant Leishmania Cell Lines

ParameterParental (Sensitive)This compound-ResistantFold Change
Relative AQP1 Gene Expression1[Insert experimental value][Calculate]
Mean Fluorescence Intensity (Intracellular Thiols)[Insert experimental value][Insert experimental value][Calculate]

IV. Visualizations

G cluster_0 Stepwise Drug Pressure start Parental Leishmania (Sensitive) ic50_det Determine IC50 (MTT Assay) start->ic50_det culture1 Culture with IC50 concentration of this compound ic50_det->culture1 adapt1 Parasite Adaptation and Growth Recovery culture1->adapt1 increase1 Increase this compound Concentration (e.g., 2x) adapt1->increase1 repeat Repeat Adaptation and Concentration Increase (Multiple Cycles) increase1->repeat high_res Culture in High This compound Concentration repeat->high_res clone Cloning by Limiting Dilution high_res->clone stable Check Stability (Culture without drug) clone->stable final This compound-Resistant Cell Line stable->final

Caption: Experimental workflow for generating a this compound-resistant Leishmania cell line.

G cluster_0 Molecular Mechanisms of this compound Resistance in Leishmania cluster_1 Parasite ext Extracellular Pentavalent Antimony (SbV) macrophage Macrophage ext->macrophage Uptake int_sbV Intracellular SbV macrophage->int_sbV int_sbIII Trivalent Antimony (SbIII) (Active Form) int_sbV->int_sbIII Reduction aqp1 AQP1 Transporter int_sbIII->aqp1 Uptake into Parasite efflux ABC Transporter (e.g., MRPA) int_sbIII->efflux Efflux from Parasite detox Detoxification int_sbIII->detox Conjugation target Drug Target (e.g., Trypanothione Reductase) aqp1->target Inhibition thiol Increased Thiols (Trypanothione) thiol->detox sequestration Drug Sequestration in Vesicles detox->sequestration res_aqp1 Downregulation of AQP1 (Reduced Uptake) res_aqp1->aqp1 res_efflux Upregulation of ABC Transporters (Increased Efflux) res_efflux->efflux res_thiol Increased Thiol Metabolism (Enhanced Detoxification) res_thiol->thiol

Caption: Key signaling pathways involved in this compound resistance in Leishmania.

Application Note: Protocol for Evaluating Glucantime Efficacy in a Macrophage-Amastigote Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasites exist in two main stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote, which resides and replicates within host macrophages.[1][2] The intracellular amastigote stage is responsible for the clinical manifestation of the disease.[1] Meglumine antimoniate (Glucantime) is a pentavalent antimonial compound and has been a first-line drug for treating leishmaniasis for decades.[3][4] Its efficacy is primarily directed against the intracellular amastigote form. The precise mechanism of action is not fully elucidated but is thought to involve the induction of oxidative stress within the host macrophage, creating a hostile environment for the parasite.[3][4][5]

The in vitro macrophage-amastigote model is the gold standard for evaluating the efficacy of anti-leishmanial drugs.[6] This model closely mimics the in vivo environment where the parasite resides and allows for the determination of key parameters such as the 50% inhibitory concentration (IC50).[7] This document provides a detailed protocol for assessing the efficacy of this compound using a macrophage-like cell line (e.g., J774 or THP-1) infected with Leishmania parasites.

Principle of the Assay

The assay involves the infection of a cultured macrophage monolayer with Leishmania parasites (either stationary-phase promastigotes, which transform into amastigotes, or isolated amastigotes).[8] After infection, the cells are treated with serial dilutions of this compound. The drug's efficacy is determined by quantifying the reduction in the number of intracellular amastigotes compared to untreated controls. This is typically achieved by microscopic counting after Giemsa staining.[9] The results are used to calculate the IC50 value, which represents the drug concentration required to inhibit the parasite's intracellular proliferation by 50%.

Experimental Workflow Diagram

G A 1. Seed Macrophages B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Infect with Leishmania (MOI 10:1) B->C D 4. Incubate (4-24h) C->D E 5. Wash to Remove Extracellular Parasites D->E F 6. Add this compound (Serial Dilutions) E->F G 7. Incubate (72-96h) F->G H 8. Fix & Stain (Methanol/Giemsa) G->H I 9. Microscopic Quantification H->I J 10. Calculate IC50 Value I->J G cluster_macrophage Macrophage sbv This compound (SbV) sbiii SbIII (active form) sbv->sbiii Reduction ros ROS / RNS (Oxidative Stress) sbiii->ros Induces amastigote Intracellular Amastigote ros->amastigote Acts on damage Parasite Damage & Death amastigote->damage

References

Techniques for measuring antimony concentration in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate measurement of antimony (Sb) in biological samples is crucial for toxicological assessments, pharmacokinetic studies, and environmental health monitoring. This document provides detailed application notes and protocols for the determination of antimony concentrations in various biological matrices, including blood, urine, and tissue. The primary analytical techniques covered are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), including their variations.

Introduction to Antimony Measurement Techniques

The choice of analytical technique for antimony measurement depends on factors such as the required detection limit, the nature of the biological matrix, and the need for speciation analysis (distinguishing between different chemical forms of antimony, such as Sb(III) and Sb(V)). The most commonly employed methods are Electrothermal Atomic Absorption Spectrometry (ETAAS), Hydride Generation Atomic Absorption Spectrometry (HGAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2][3][4] Hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS, are utilized for speciation analysis.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical techniques for antimony determination in biological samples.

Table 1: Performance of Atomic Absorption Spectrometry (AAS) Techniques

TechniqueBiological MatrixDetection LimitPrecision (RSD)RecoveryReference
Electrothermal AAS (ETAAS)Blood, Serum2.6 µg/L--[9]
ETAASMussel Tissue0.02 µg/g<10%90-104%[10]
Hydride Generation AAS (HGAAS)Water (Spiked)0.54-0.55 µg/L1.0-8.1%102-114%[11]
Hydride Generation-Atom Trapping FAASWater (Reference Material)0.2 ng/mL8.0%-[12]

Table 2: Performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Techniques

TechniqueBiological MatrixDetection LimitPrecision (RSD)RecoveryReference
ICP-MSUrine, Serum, Blood0.01 µg/L5-10%>92%[13][14]
ICP-MSLiver, Lung Tissue0.7-0.8 ng/g5-10%-[13]
HPLC-ICP-MSUrine8-20 ng/L--[5]
HPLC-ICP-MSUrine, Plasma1.6 µg/L<3.5%-[8]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of antimony in biological samples using different techniques.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Blood/Urine Sample Blood/Urine Sample Dilution Dilution Blood/Urine Sample->Dilution Simple Dilution Analysis Analysis Dilution->Analysis Tissue Sample Tissue Sample Digestion Digestion Tissue Sample->Digestion Acid Digestion Digestion->Analysis AAS AAS Analysis->AAS ICP-MS ICP-MS Analysis->ICP-MS Quantification Quantification AAS->Quantification ICP-MS->Quantification

General workflow for antimony analysis.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Urine/Plasma Sample Urine/Plasma Sample Dilution & Filtration Dilution & Filtration Urine/Plasma Sample->Dilution & Filtration 1:10 Dilution HPLC HPLC Dilution & Filtration->HPLC Anion Exchange ICP-MS ICP-MS HPLC->ICP-MS Data Analysis Data Analysis ICP-MS->Data Analysis

Workflow for antimony speciation by HPLC-ICP-MS.

Detailed Experimental Protocols

Protocol 1: Determination of Total Antimony in Blood and Urine by ICP-MS

This protocol is adapted from methodologies demonstrating high sensitivity and accuracy for the quantification of total antimony in liquid biological samples.[13][14]

1. Materials and Reagents:

  • Whole blood or urine samples

  • Ultrapure water (18.2 MΩ·cm)

  • Nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%, trace metal grade

  • Indium (In) internal standard solution (1000 mg/L)

  • Antimony standard solutions for calibration

  • Certified Reference Materials (CRMs) for quality control

2. Sample Preparation:

  • Blood: For simple dilution, dilute the blood sample 1:10 (v/v) with a solution containing 0.1% Triton-X-100 and 0.5% (v/v) ammonia.[14] For acid digestion, employ a nitric acid/hydrogen peroxide open digestion procedure.[14]

  • Urine: Dilute urine samples 1:10 to 1:15 with ultrapure water.[6][13]

  • Add the indium internal standard to all samples, blanks, and calibration standards to a final concentration of 10 µg/L.

3. Instrumental Analysis (ICP-MS):

  • Use an ICP-MS instrument equipped with a standard sample introduction system.

  • Monitor the antimony isotope at m/z 121.

  • Optimize instrument parameters (e.g., RF power, nebulizer gas flow rate, lens voltages) to achieve maximum sensitivity for antimony.

  • Perform a multi-point calibration using antimony standards in the expected concentration range of the samples.

4. Quality Control:

  • Analyze procedural blanks with each batch of samples to monitor for contamination.

  • Analyze CRMs to assess the accuracy and precision of the method.

  • Analyze spiked samples to evaluate matrix effects and recovery.

Protocol 2: Determination of Total Antimony in Biological Tissues by ICP-MS

This protocol outlines the digestion and analysis of solid biological tissues for total antimony content.[13][15]

1. Materials and Reagents:

  • Tissue samples (e.g., liver, lung)

  • Nitric acid (HNO₃), concentrated, trace metal grade

  • Ultrapure water

  • Indium (In) internal standard solution

  • Antimony standard solutions

  • Certified Reference Materials (e.g., NIST SRM 1577a Bovine Liver)

2. Sample Preparation (Microwave Digestion):

  • Weigh approximately 0.2-0.5 g of the homogenized tissue sample into a clean microwave digestion vessel.

  • Add a mixture of oxidizing acids, such as nitric acid and sulfuric acid, to decompose the organic matrix.[10][15] For liver and lung tissues, digestion can be performed with 16 M HNO₃ in open quartz vessels at 150°C or in sealed vessels with microwave heating.[13]

  • Seal the vessels and place them in the microwave digestion system.

  • Run a suitable temperature and pressure program to ensure complete digestion.

  • After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume with ultrapure water.

  • Add the indium internal standard.

3. Instrumental Analysis (ICP-MS):

  • Follow the instrumental analysis and quality control steps as described in Protocol 1.

Protocol 3: Speciation of Antimony in Urine by HPLC-ICP-MS

This protocol is for the separation and quantification of inorganic antimony species, Sb(III) and Sb(V), in urine.[5][6][8]

1. Materials and Reagents:

  • Urine samples

  • Mobile phase: e.g., 20 mM EDTA at pH 4.7 for Sb(V) and Sb(III) separation, or 2 mM NH₄HCO₃ and 1 mM tartaric acid at pH 8.5 for trimethylantimony dichloride and Sb(V) separation.[5]

  • Antimony speciation standards (Sb(III) and Sb(V))

  • Syringe filters (0.2 µm)

2. Sample Preparation:

  • Dilute urine samples (e.g., 1:3 to 1:10) with the mobile phase.[6]

  • Filter the diluted sample through a 0.2 µm syringe filter to remove particulates.[6]

3. Instrumental Analysis (HPLC-ICP-MS):

  • HPLC System: Use an anion-exchange column (e.g., Hamilton PRP-X100).[5][8]

  • Set the appropriate mobile phase flow rate.

  • Inject the prepared sample onto the HPLC column.

  • ICP-MS System: The eluent from the HPLC is introduced directly into the ICP-MS.

  • Monitor the antimony signal at m/z 121 as a function of time to obtain a chromatogram showing the separation of the antimony species.

  • Quantify the individual species by comparing their peak areas to those of the calibration standards.

4. Quality Control:

  • Verify the retention times of the antimony species using standard solutions.

  • Assess the recovery of each species by analyzing spiked samples.

  • Use certified reference materials for urinary antimony if available.

Conclusion

The accurate determination of antimony in biological samples is achievable through the careful selection and application of appropriate analytical techniques. ICP-MS offers excellent sensitivity for measuring total antimony concentrations in blood, urine, and tissues.[13][14] For speciation analysis, the coupling of HPLC with ICP-MS is the method of choice.[5][6][7][8] Adherence to detailed protocols, including proper sample preparation and stringent quality control measures, is essential for obtaining reliable and reproducible results in research, clinical, and drug development settings.

References

Application Notes and Protocols: Use of Glucantime as a Control Drug in New Anti-leishmanial Compound Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe anti-leishmanial drugs is a global health priority. High-throughput screening (HTS) of new compounds is a critical component of the drug discovery pipeline. In any screening assay, the inclusion of a reliable positive control is essential for validating the assay's performance and for providing a benchmark against which the potency of test compounds can be compared. Meglumine antimoniate (Glucantime) has been a first-line treatment for leishmaniasis for many years and is widely used as a reference or control drug in both in vitro and in vivo anti-leishmanial drug screening.

These application notes provide detailed protocols for the use of this compound as a control drug in the screening of new anti-leishmanial compounds. The protocols cover both in vitro assays using the promastigote and amastigote stages of the parasite, as well as in vivo studies in a murine model.

Data Presentation: Efficacy of this compound

The following tables summarize the reported efficacy of this compound against various Leishmania species in different experimental settings. This data is crucial for establishing appropriate concentrations for use as a control in screening experiments.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Leishmania SpeciesParasite StageHost Cell (for Amastigotes)IC50 (µg/mL)Reference
L. tropicaPromastigote-239.34[1]
L. tropicaAmastigotePMA-induced macrophages108.9[1]
L. majorAmastigote-97.31[2]
L. amazonensisAmastigoteMacrophage127.6[3]
L. braziliensisPromastigote-0.37 - 5.75[4]
L. infantumAmastigoteTHP-17.5[5]
L. donovaniAmastigoteMacrophageNot specified[6]

Table 2: In Vivo Efficacy and Dosage of this compound

Leishmania SpeciesAnimal ModelRoute of AdministrationDosage (mg Sb+5/kg/day)DurationEfficacyReference
L. amazonensisBALB/c miceIntraperitoneal10030 days50% clinical cure rate, reduced parasite load[7]
L. amazonensisBALB/c miceIntraperitoneal20030 days37.5% clinical cure rate, reduced parasite load[7]
L. infantumBALB/c miceIntraperitoneal2020 daysInduces DNA damage in the parasite[8][9][10][11]
L. panamensisHamstersIntramuscular30, 60, 12020 daysSignificant lesion reduction[12]
L. (L.) infantum chagasiBALB/c miceIntraperitoneal8030 daysParasite suppression in liver and spleen[13]

Experimental Protocols

Protocol 1: In Vitro Anti-promastigote Activity Assay

This protocol details a colorimetric assay using resazurin to assess the viability of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. donovani)

  • M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)

  • 384-well opaque-walled microtiter plates

  • This compound (as a positive control)

  • Test compounds

  • DMSO (Dimethyl sulfoxide)

  • Resazurin solution (0.15 mg/mL in DPBS)

  • Liquid handler (optional)

  • Plate reader (for fluorescence or absorbance)

Methodology:

  • Parasite Culture: Cultivate Leishmania promastigotes in M199 medium with 10% FBS at 27°C until they reach the mid-logarithmic growth phase.[6]

  • Plate Seeding: Dispense 50 µL of the parasite suspension into each well of a 384-well plate to achieve a final density of 5 x 105 parasites/mL.[6]

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Add the diluted compounds to the assay plates. The final DMSO concentration should not exceed 0.5%.[6]

    • Include negative controls (0.5% DMSO) and positive controls (a known lethal drug or a high concentration of this compound).[6]

  • Incubation: Incubate the plates for 68 hours at 27°C.[6]

  • Reagent Addition: Add 5 µL of sterile resazurin solution to each well.[6]

  • Final Incubation: Incubate the plates for an additional 4 hours at 27°C, protected from light.[6]

  • Data Acquisition: Measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the controls. Determine the IC50 value, which is the concentration of the compound that reduces parasite viability by 50%.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture Leishmania promastigotes seed Seed promastigotes into 384-well plates culture->seed add_compounds Add compounds to plates seed->add_compounds compounds Prepare serial dilutions of test compounds & this compound compounds->add_compounds incubate1 Incubate for 68h at 27°C add_compounds->incubate1 add_resazurin Add Resazurin solution incubate1->add_resazurin incubate2 Incubate for 4h at 27°C add_resazurin->incubate2 read_plate Measure fluorescence/ absorbance incubate2->read_plate calculate Calculate % inhibition and IC50 values read_plate->calculate

Caption: Workflow for the in vitro anti-promastigote screening assay.

Protocol 2: In Vitro Anti-amastigote Activity Assay

This protocol describes the screening of compounds against the intracellular amastigote stage of Leishmania within macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Leishmania promastigotes

  • Complete RPMI-1640 medium

  • 96-well plates

  • This compound

  • Test compounds

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Giemsa stain or a viability reagent (e.g., Resazurin)

  • Microscope or plate reader

Methodology:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 104 J774A.1 cells/well) in a 96-well plate and incubate overnight at 37°C with 5% CO2.

  • Infection:

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 15:1.[14]

    • Incubate for 48 hours at 37°C with 5% CO2.[14]

    • Wash the wells three times with pre-warmed RPMI-1640 medium to remove non-internalized promastigotes.[14]

  • Compound Treatment: Add serial dilutions of test compounds and this compound to the infected macrophages and incubate for 48-72 hours at 37°C.[6]

  • Assessment of Parasite Load:

    • Microscopic Counting: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.

    • Reporter Gene Assay: If using luciferase-expressing parasites, add the appropriate substrate and measure luminescence.[6]

    • Viability Assay: A parasite rescue and transformation assay can be performed where infected macrophages are lysed, and the released amastigotes are allowed to transform back into promastigotes, with their subsequent growth measured by a viability reagent.[15]

  • Data Analysis: Determine the infection rate and the number of amastigotes per macrophage for each treatment. Calculate the IC50 value.[6]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_macro Seed macrophages in 96-well plates infect_macro Infect macrophages with promastigotes seed_macro->infect_macro wash_cells Wash to remove extracellular parasites infect_macro->wash_cells add_compounds Add test compounds & this compound wash_cells->add_compounds incubate Incubate for 48-72h add_compounds->incubate assess_load Assess parasite load (Microscopy/Reporter/Viability) incubate->assess_load calculate Calculate infection rate and IC50 values assess_load->calculate

Caption: Workflow for the in vitro anti-amastigote screening assay.

Protocol 3: In Vivo Anti-leishmanial Activity in a Murine Model

This protocol outlines a general procedure for evaluating the efficacy of new compounds against cutaneous leishmaniasis in BALB/c mice, using this compound as a control.

Materials:

  • BALB/c mice

  • Leishmania species causing cutaneous leishmaniasis (e.g., L. amazonensis)

  • This compound

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Calipers for lesion measurement

  • Equipment for parasite load determination (e.g., limiting dilution assay)

Methodology:

  • Infection: Infect BALB/c mice with L. amazonensis promastigotes in the footpad or base of the tail.

  • Group Allocation: Divide the mice into groups (n=8 per group):[7]

    • Group 1: Infected, untreated (positive control)

    • Group 2: Infected, treated with vehicle (e.g., saline)

    • Group 3: Infected, treated with this compound (e.g., 100 mg/kg/day, intraperitoneally)[7]

    • Group 4+: Infected, treated with different doses of the test compound

    • A negative control group of healthy, uninfected animals can also be included.

  • Treatment: Begin treatment once lesions are established (e.g., 3 weeks post-infection). Administer the compounds and this compound for a specified period (e.g., 30 consecutive days).[7][12]

  • Monitoring:

    • Measure lesion size regularly (e.g., weekly) using calipers.

    • Monitor the general health of the animals.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Determine the parasite load in the lesion, draining lymph nodes, and spleen using a limiting dilution assay.[7]

    • Histological analysis of the lesion site can be performed to assess inflammation and tissue regeneration.[7]

  • Data Analysis: Compare the lesion size and parasite load between the treated groups and the control groups to determine the efficacy of the test compounds relative to this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis infect Infect BALB/c mice with Leishmania group Allocate mice into treatment groups infect->group treat Administer test compounds & this compound group->treat monitor Monitor lesion size and animal health treat->monitor euthanize Euthanize animals monitor->euthanize End of study parasite_load Determine parasite load euthanize->parasite_load histology Perform histological analysis euthanize->histology analyze Compare efficacy of treatments parasite_load->analyze histology->analyze

References

Preparation of Glucantime® (Meglumine Antimoniate) Solutions for In Vitro and In Vivo Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucantime® (meglumine antimoniate), a pentavalent antimonial (SbV), remains a cornerstone therapy for various forms of leishmaniasis.[1][2] Its application in preclinical research is crucial for understanding the parasite's biology, evaluating new therapeutic strategies, and elucidating mechanisms of drug action and resistance. The preparation of this compound® solutions with accuracy and consistency is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound® solutions for both in vitro and in vivo experiments, along with methodologies for key assays and an overview of its mechanism of action.

Meglumine antimoniate is commercially available as an aqueous solution for injection, typically containing 1.5 g of meglumine antimoniate in a 5 mL ampoule, which corresponds to approximately 81 mg of pentavalent antimony (SbV) per mL.[1] It is highly soluble in water.[3] For experimental purposes, it is often diluted in sterile saline or cell culture medium.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the use of this compound® in preclinical research, derived from various studies.

Table 1: Recommended Concentrations for In Vitro Experiments

Leishmania SpeciesParasite StageAssay TypeRecommended SbV Concentration RangeIC50 / EC50 Values (SbV)Reference
L. donovaniAmastigotes (intracellular)Macrophage Infection Assay4.8 - 34.5 µg/mL22.0 - 28.4 µg/mL (as sodium stibogluconate)[4]
L. infantumPromastigotesGrowth Inhibition Assay-112 ± 12.74 µg/mL[5]
L. infantumAmastigotes (intracellular)Macrophage Infection Assay-3.80 - 9.53 µg/mL (encapsulated)[5]
L. chagasiAmastigotes (amastigote-like)Growth Inhibition Assay10 - 300 µg/mL26.3 µg/mL[6][7]
L. amazonensisAmastigotes (amastigote-like)Growth Inhibition Assay50 - 300 µg/mL15.4 µg/mL[6][7]
L. braziliensisAmastigotes (intracellular)Macrophage Infection Assay-12.1 µg/mL[6][7]
L. tropicaAmastigotes (ex vivo glial cell)Glial Cell Infection Assay7.5 - 75 µg/mL-[8][9]

Table 2: Recommended Dosages for In Vivo Experiments

Animal ModelLeishmania SpeciesRoute of AdministrationSbV Dosage RangeTreatment DurationReference
BALB/c MiceL. amazonensisIntraperitoneal (i.p.)20, 100, 200 mg/kg/day30 days[10][11]
BALB/c MiceL. infantumIntraperitoneal (i.p.)20 mg/kg/day20 days[5][12]
Golden HamstersL. braziliensisIntramuscular (i.m.)20 mg/kg/day30 days[6][7]
Swiss Mice-Intraperitoneal (i.p.)212.5, 425, 850 mg/kg (acute)Single dose[13]
DogsL. chagasiIntramuscular (i.m.)100 mg/kg/dayTwo 10-day cycles[14]
BALB/c MiceL. majorSubcutaneous (s.c.)10 mg/kgEvery 3 days for 4 weeks[15]

Experimental Protocols

Protocol 1: Preparation of this compound® Stock Solution for In Vitro Use
  • Materials:

    • This compound® (meglumine antimoniate) ampoule (e.g., 1.5 g/5 mL)

    • Sterile, pyrogen-free distilled water or Phosphate-Buffered Saline (PBS)

    • Sterile serological pipettes

    • Sterile conical tubes (15 mL or 50 mL)

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Aseptically open the this compound® ampoule.

    • Using a sterile pipette, transfer the desired volume of the commercial solution to a sterile conical tube. The commercial solution is typically ready to be diluted.[2]

    • Dilute the this compound® with sterile distilled water or PBS to achieve a convenient stock concentration (e.g., 1 mg/mL of SbV). Note that each mL of the commercial solution contains approximately 81 mg of SbV.[1]

    • For in vitro assays, further dilutions should be prepared in the appropriate cell culture medium (e.g., RPMI 1640) on the day of the experiment.[16]

    • It is recommended to filter-sterilize the final stock solution using a 0.22 µm syringe filter before storage.

    • Storage: Store the stock solution at 4°C for short-term use (up to one week). For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. The commercial ampoule should be stored at room temperature, not exceeding 30°C, and used immediately after opening.[1][2]

Protocol 2: Preparation of this compound® Solution for In Vivo Administration
  • Materials:

    • This compound® (meglumine antimoniate) ampoule

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Sterile serological pipettes

    • Sterile conical tubes

  • Procedure:

    • Calculate the total volume of this compound® solution needed based on the number of animals, their average weight, the desired dosage (mg/kg), and the administration volume (e.g., 0.1 mL/10 g of body weight).[12][13]

    • Aseptically withdraw the required volume of this compound® from the ampoule.

    • Dilute with sterile saline to the final concentration needed for injection. The final volume should be appropriate for the chosen route of administration (e.g., intraperitoneal, intramuscular, subcutaneous).[11][14][17]

    • The solution should be prepared fresh before each administration.

Protocol 3: In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
  • Cell Culture and Macrophage Seeding:

    • Culture a macrophage cell line (e.g., J774 or THP-1) or harvest peritoneal macrophages from mice.[18]

    • Seed the macrophages in a 96-well plate at a density of approximately 3 x 10^5 cells/well and allow them to adhere for 24-48 hours.[4]

  • Infection with Leishmania:

    • Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[4][18]

    • Incubate for 4-24 hours to allow phagocytosis.

    • Wash the wells with sterile PBS or culture medium to remove non-phagocytosed promastigotes.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound® stock solution in culture medium.

    • Add the different concentrations of this compound® to the infected macrophage cultures. Include untreated infected cells as a negative control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment of Parasite Load:

    • After incubation, fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.[18]

    • The 50% inhibitory concentration (IC50) can be calculated by Probit analysis or non-linear regression.[4]

Protocol 4: In Vivo Efficacy Study in BALB/c Mice (Cutaneous Leishmaniasis Model)
  • Animal Infection:

    • Infect female BALB/c mice (6-8 weeks old) in the footpad or at the base of the tail with 1 x 10^6 to 1 x 10^7 stationary-phase Leishmania promastigotes (e.g., L. major or L. amazonensis).[11][15]

  • Treatment Regimen:

    • Once lesions are established (typically 3-4 weeks post-infection), divide the mice into experimental groups (e.g., untreated control, vehicle control, this compound®-treated group).[15]

    • Administer this compound® at the desired dose (e.g., 20 mg/kg/day) and route (e.g., intraperitoneal) for a specified duration (e.g., 20-30 consecutive days).[11][12]

  • Monitoring and Evaluation:

    • Measure the lesion size (diameter or thickness) weekly using a caliper.

    • At the end of the treatment period, euthanize the animals and determine the parasite load in the lesion, draining lymph nodes, spleen, and liver by limiting dilution assay or quantitative PCR.[11]

    • Biochemical and histological analyses can also be performed to assess toxicity.[10]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of pentavalent antimonials is not fully elucidated, but it is widely accepted that SbV acts as a prodrug, which is reduced to the more toxic trivalent form (SbIII) within the host macrophage and the parasite.[12] The primary mechanisms are believed to involve:

  • Inhibition of Bioenergetic Metabolism: SbIII interferes with the parasite's glycolysis and fatty acid β-oxidation, leading to a depletion of intracellular ATP.[12]

  • Induction of Oxidative Stress: this compound® treatment has been shown to induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][12] This leads to oxidative damage to parasite macromolecules, including DNA, lipids, and proteins.[4][12] The drug can also affect the host's antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to an imbalance in the redox state.[4][12]

  • Modulation of Host Immune Response: this compound® can influence macrophage polarization, promoting a shift towards the M1 phenotype, which is associated with parasite killing.[19] This is characterized by increased expression of iNOS and production of pro-inflammatory cytokines like TNF-α, IL-12, and IFN-γ.[19][20]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol iv_start Prepare this compound® Stock Solution iv_culture Culture & Seed Macrophages iv_start->iv_culture Protocol 1 iv_infect Infect with Leishmania Promastigotes iv_culture->iv_infect iv_wash Wash to Remove Free Parasites iv_infect->iv_wash iv_treat Treat with this compound® Dilutions iv_wash->iv_treat iv_incubate Incubate for 72h iv_treat->iv_incubate iv_assess Assess Parasite Load (Giemsa Staining) iv_incubate->iv_assess iv_end Calculate IC50 iv_assess->iv_end inv_start Prepare this compound® for Injection inv_treat Administer this compound® (e.g., 20 mg/kg/day) inv_start->inv_treat Protocol 2 inv_infect Infect BALB/c Mice inv_lesion Allow Lesion Development inv_infect->inv_lesion inv_lesion->inv_treat inv_monitor Monitor Lesion Size Weekly inv_treat->inv_monitor inv_euthanize Euthanize & Collect Tissues inv_monitor->inv_euthanize End of Treatment inv_assess Determine Parasite Burden inv_euthanize->inv_assess inv_end Evaluate Efficacy inv_assess->inv_end

Caption: Experimental workflows for in vitro and in vivo evaluation of this compound®.

oxidative_stress_pathway cluster_antioxidant Antioxidant System Imbalance cluster_damage Cellular Damage This compound This compound® (SbV) sb3 SbIII (Trivalent Antimony) This compound->sb3 Reduction ros_rns ↑ Reactive Oxygen/Nitrogen Species (ROS/RNS) sb3->ros_rns Induces sod_cat Overactivation of SOD-CAT axis ros_rns->sod_cat gpx Inhibition of SOD-GPx axis ros_rns->gpx gsh Glutathione (GSH) Depletion ros_rns->gsh dna_damage DNA Damage (Oxidized Bases) ros_rns->dna_damage lipid_perox Lipid Peroxidation ros_rns->lipid_perox protein_carb Protein Carbonylation ros_rns->protein_carb parasite_death Parasite Death dna_damage->parasite_death lipid_perox->parasite_death protein_carb->parasite_death

Caption: this compound®-induced oxidative stress signaling pathway in Leishmania.

References

Ethical Framework for the Application of Glucantime in Animal Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of Glucantime (meglumine antimoniate), a first-line treatment for leishmaniasis, in animal research necessitates a robust ethical framework to ensure the welfare of research subjects while advancing scientific knowledge. These application notes and protocols are designed to guide researchers in the ethical design and implementation of studies involving this compound, with a core focus on the principles of the 3Rs (Replacement, Reduction, and Refinement), comprehensive veterinary oversight, and the establishment of clear humane endpoints.

Ethical Considerations

The use of animals in research is governed by ethical principles that aim to minimize harm and maximize the scientific value of the studies. All research protocols involving this compound must undergo a thorough ethical review by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][2][3][4]

1.1. Justification for Use: The scientific rationale for using this compound in animal models must be clearly articulated, with a reasonable expectation that the research will contribute to the understanding of leishmaniasis or the development of improved therapies. The chosen animal species should be the most appropriate for the research question.

1.2. The 3Rs Principle:

  • Replacement: Researchers must demonstrate that no viable non-animal alternatives exist to achieve the study's objectives. Continuous efforts should be made to explore and validate in vitro or in silico models that could replace the use of live animals in the future.[5][6]

  • Reduction: The number of animals used should be the minimum required to obtain statistically significant data. Experimental designs should be optimized to maximize the information obtained from each animal.

  • Refinement: All procedures should be refined to minimize pain, suffering, and distress. This includes the use of appropriate anesthesia and analgesia, optimizing drug administration techniques, and providing excellent post-procedural care.[5]

1.3. Veterinary Oversight: A veterinarian with expertise in laboratory animal medicine must be involved in the planning and execution of the study. This includes advising on appropriate drug dosages, monitoring animal health, and determining humane endpoints.

1.4. Humane Endpoints: Clear and objective humane endpoints must be established and approved by the ethics committee before the study begins.[7][8][9] These are predetermined criteria that, when met, require the humane euthanasia of the animal to prevent further suffering. Death as an endpoint is strongly discouraged and requires exceptional scientific justification.[8]

Quantitative Data on this compound Administration and Effects

The following tables summarize dosages, administration routes, and observed side effects of this compound in common animal models for leishmaniasis research.

Table 1: this compound Dosage and Administration in Canine Models

ParameterDosageRoute of AdministrationFrequencyDurationReference
Standard Protocol 100 mg/kgSubcutaneous (SC)Once daily4 weeks[10][11]
Alternative Protocol 50 mg/kgSubcutaneous (SC)Twice daily4 weeks[10][11][12]
Combined Therapy 100 mg/kg (with Allopurinol 10 mg/kg PO, twice daily)Subcutaneous (SC)Once daily4-8 weeks[10][11]
Local Treatment 200 mg/lesion (0.5 mL/lesion)Subcutaneous (intralesional)Once a month5 months[13]

Table 2: this compound Dosage and Administration in Murine Models (BALB/c Mice)

ParameterDosageRoute of AdministrationFrequencyDurationReference
Visceral Leishmaniasis 80 mg of Sb/kgIntraperitoneal (IP)Daily30 days[14]
Cutaneous Leishmaniasis 20 mg/kgIntraperitoneal (IP)Daily20 days[15]
Cutaneous Leishmaniasis 120 mg of Sb/kgIntraperitoneal (IP)Daily7 days (2 cycles)[16]

Table 3: Reported Side Effects of this compound in Animal Models

Animal ModelSide EffectSeverityReference
Canine Potential nephrotoxicityVaries[17]
Pain and inflammation at injection siteCommon[12][17]
Transient elevation of serum alanine aminotransferase and amylase activitiesReported[10]
Diarrhea, vomiting, loss of appetiteReported[18]
Slight decrease in monocyte countNot statistically significant[19]
Thrombophlebitis (after IV injection)Minor[20]
Murine Oxidative stress-derived DNA damageSignificant[15]
Mutagenic potential (increased micronucleated cells)Significant[15]
Embryolethal effect and developmental delayAt high doses[21]

Experimental Protocols

3.1. Protocol for Subcutaneous Administration of this compound in a Canine Model of Leishmaniasis

  • Animal Preparation: Acclimatize dogs to the housing facility for at least one week prior to the study. Perform a complete physical examination and collect baseline blood and urine samples for hematology, biochemistry, and urinalysis.

  • Dosage Calculation: Calculate the precise dose of this compound based on the dog's body weight (e.g., 100 mg/kg).

  • Administration:

    • Restrain the dog gently but securely.

    • Identify an appropriate injection site on the dorsum, alternating sides with each administration to minimize local reactions.[12]

    • Swab the injection site with 70% ethanol.

    • Lift a fold of skin and insert the needle at the base of the fold, parallel to the body.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of this compound slowly.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring:

    • Observe the animal closely for any immediate adverse reactions (e.g., pain, vocalization, swelling at the injection site).

    • Monitor daily for clinical signs of toxicity, including changes in appetite, activity level, urination, and defecation.

    • Record body weight weekly.

    • Collect blood and urine samples at predetermined intervals (e.g., weekly) to monitor renal and hepatic function.

  • Humane Endpoints: Euthanize any animal that exhibits severe pain, uncontrollable seizures, a body condition score below 2, or a loss of more than 20% of its baseline body weight.

3.2. Protocol for Intraperitoneal Administration of this compound in a Murine Model of Leishmaniasis

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week.

  • Dosage Calculation: Calculate the precise dose of this compound based on the mouse's body weight (e.g., 20 mg/kg).

  • Administration:

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Aspirate to ensure the needle is not in the bladder or intestines.

    • Inject the calculated volume of this compound.

    • Withdraw the needle.

  • Monitoring:

    • Observe the mouse for any signs of pain or distress immediately following the injection.

    • Monitor daily for clinical signs such as hunched posture, ruffled fur, lethargy, and changes in food and water intake.

    • Record body weight at regular intervals.

  • Humane Endpoints: Euthanize any animal that exhibits signs of severe distress, including a significant loss of body weight (e.g., >20%), inability to ambulate, or labored breathing.

Mandatory Visualizations

Ethical_Review_Process cluster_0 Researcher's Responsibilities cluster_1 Institutional Review cluster_2 Post-Approval Monitoring A Conception of Research Idea B Literature Review & Consideration of 3Rs A->B Ethical & Scientific Grounding C Protocol Development (including humane endpoints) B->C Refinement of Study Design D Submission to IACUC/Ethics Committee C->D E IACUC Review (Harm-Benefit Analysis) D->E Ethical & Scientific Scrutiny F Decision (Approve, Modify, or Reject) E->F G Conduct of Approved Research F->G If Approved H Ongoing Veterinary & IACUC Oversight G->H Continuous Monitoring I Adherence to Humane Endpoints H->I Ensuring Animal Welfare

Caption: Workflow of the ethical review process for animal research protocols.

Glucantime_Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment/Endpoint Phase animal_acclimatization Animal Acclimatization & Baseline Health Assessment dose_calculation Dosage Calculation based on Body Weight animal_acclimatization->dose_calculation protocol_approval IACUC Protocol Approval protocol_approval->animal_acclimatization drug_administration This compound Administration (Specified Route & Frequency) dose_calculation->drug_administration daily_monitoring Daily Clinical Monitoring (Behavior, Appetite, etc.) drug_administration->daily_monitoring data_collection Periodic Data Collection (Weight, Blood/Urine Samples) daily_monitoring->data_collection endpoint_monitoring Monitoring for Humane Endpoints data_collection->endpoint_monitoring euthanasia Humane Euthanasia upon Reaching Endpoint endpoint_monitoring->euthanasia Endpoint Met final_data_analysis Final Data Collection & Analysis endpoint_monitoring->final_data_analysis Study Completion euthanasia->final_data_analysis

Caption: A typical experimental workflow for this compound administration in animal research.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Acquired Resistance to Meglumine Antimoniate in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of acquired resistance to meglumine antimoniate in Leishmania. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent IC50 values for meglumine antimoniate across experiments 1. Parasite Culture Variability: Differences in parasite passage number, growth phase (log vs. stationary), or culture media can affect drug susceptibility. 2. Macrophage Host Cell Variability: If using primary macrophages, donor-to-donor variation can impact results. For cell lines (e.g., THP-1, J774), passage number and differentiation state are critical. 3. Drug Stock Instability: Improper storage or repeated freeze-thaw cycles of meglumine antimoniate can lead to degradation. 4. Inconsistent Infection Ratio: Variation in the parasite-to-macrophage ratio can alter the apparent drug efficacy.1. Standardize Parasite Culture: Use parasites within a defined passage number range. Always use parasites from the same growth phase (typically late-log or stationary phase for infectivity). Ensure consistency in media formulation. 2. Standardize Host Cells: For primary cells, pool cells from multiple donors if possible. For cell lines, use a consistent passage number and a standardized differentiation protocol (e.g., PMA concentration and incubation time for THP-1 cells). 3. Proper Drug Handling: Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Optimize and Standardize Infection: Determine the optimal parasite-to-macrophage ratio for your specific Leishmania strain and host cell combination and maintain this ratio across all experiments.
Low or no observable resistance in experimentally-induced resistant lines 1. Loss of Resistance Phenotype: Leishmania can lose experimentally induced resistance in the absence of continuous drug pressure. 2. Suboptimal Drug Pressure: The concentration of meglumine antimoniate used for maintaining resistance may be too low. 3. Incorrect Assay Stage: Promastigotes are often less sensitive to antimonials than intracellular amastigotes. Testing on the wrong life cycle stage can mask resistance.[1]1. Maintain Drug Pressure: Culture resistant parasite lines in the continuous presence of the selective concentration of meglumine antimoniate. 2. Verify Drug Concentration: Ensure the correct concentration of meglumine antimoniate is being used to maintain resistance. 3. Use the Intracellular Amastigote Model: Assess resistance in the clinically relevant intracellular amastigote stage using a macrophage infection assay.
High background or false positives in high-throughput screening (HTS) 1. Compound Autofluorescence: Test compounds may fluoresce at the same wavelength as your reporter, leading to false-positive signals. 2. Host Cell Cytotoxicity: Compounds may be toxic to the host macrophages rather than the amastigotes, leading to an apparent reduction in parasite numbers.1. Include Compound-Only Controls: Run parallel plates with the test compounds but without parasites to identify autofluorescent compounds. 2. Perform Counter-Screening: Screen compounds against the host cells alone to determine their cytotoxicity and distinguish it from anti-leishmanial activity.
Discrepancy between in vitro and in vivo resistance results 1. Host Immune Response: The in vivo efficacy of meglumine antimoniate is influenced by the host's immune response, a factor absent in in vitro cultures.[2] 2. Pharmacokinetics and Drug Metabolism: The concentration and form of the drug reaching the parasite in vivo can differ significantly from the concentrations used in vitro. Pentavalent antimony (SbV) in meglumine antimoniate is a prodrug that is reduced to the more toxic trivalent form (SbIII).[3]1. Consider Host Factors: Acknowledge that in vitro assays primarily measure the direct effect of the drug on the parasite and may not fully predict in vivo outcomes.[4] 2. Use Clinically Relevant Concentrations: When possible, use drug concentrations in your in vitro assays that are achievable in the host.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to meglumine antimoniate in Leishmania?

A1: The main mechanisms include:

  • Decreased Drug Uptake: Downregulation of the aquaglyceroporin AQP1, which facilitates the uptake of the active trivalent form of antimony (SbIII).

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPA (multidrug resistance-associated protein A) or P-glycoprotein (P-gp), which actively pump the drug out of the parasite.[7][8] These transporters often efflux antimony conjugated to thiols.

  • Altered Thiol Metabolism: Increased levels of intracellular thiols, such as trypanothione and glutathione, can sequester and detoxify the drug.

  • Host Cell Contribution: The host macrophage can also contribute to resistance by upregulating its own ABC transporters, leading to reduced drug accumulation within the infected cell.

Q2: Which Leishmania life cycle stage is most appropriate for testing meglumine antimoniate resistance?

A2: The intracellular amastigote is the clinically relevant stage and the gold standard for assessing meglumine antimoniate resistance.[1] Promastigotes, the stage found in the sandfly vector, are generally less sensitive to the drug, and results from promastigote assays may not correlate well with the clinical outcome.

Q3: How can I quantify the expression of genes involved in meglumine antimoniate resistance?

A3: Quantitative real-time PCR (qPCR) is a common and effective method to measure the expression levels of genes such as AQP1 and MRPA. This involves isolating RNA from your parasite cultures, reverse transcribing it to cDNA, and then performing PCR with gene-specific primers.

Q4: My qPCR results for AQP1 and MRPA expression do not correlate with the observed resistance phenotype. What could be the reason?

A4: While changes in the expression of these genes are common in meglumine antimoniate resistance, they are not the only mechanisms. Resistance in Leishmania is often multifactorial. Other factors could include post-transcriptional or post-translational modifications of these proteins, or the involvement of other, yet to be fully characterized, resistance mechanisms.

Q5: Are there any known correlations between meglumine antimoniate resistance and resistance to other anti-leishmanial drugs?

A5: Cross-resistance can occur. For instance, mechanisms involving ABC transporters can sometimes confer resistance to other drugs. However, the patterns of cross-resistance are complex and depend on the specific mechanisms involved. It is always advisable to test for cross-resistance to other relevant drugs in your resistant parasite lines.

Data Presentation

Table 1: Comparative IC50 Values of Meglumine Antimoniate Against Susceptible and Resistant Leishmania Strains
Leishmania SpeciesParasite StageStrainIC50 (µg/mL SbV)Fold ResistanceReference
L. donovaniAmastigoteSusceptible15.5 ± 2.1-[9]
L. donovaniAmastigoteResistant> 500> 32[9]
L. infantumPromastigoteSusceptible112 ± 12.74-[10]
L. infantumAmastigoteSusceptible100.81 ± 26.45-[10]
L. tropicaPromastigoteSusceptible18.5 ± 2.6-[9]
L. tropicaPromastigoteResistant480.6 ± 25.826[9]
L. tropicaAmastigoteSusceptible15.4 ± 1.9-[9]
L. tropicaAmastigoteResistant450.2 ± 20.429[9]

Experimental Protocols

Macrophage Infection Assay for Amastigote Drug Susceptibility

This protocol describes the determination of the 50% inhibitory concentration (IC50) of meglumine antimoniate against intracellular Leishmania amastigotes.

Materials:

  • Leishmania promastigotes (stationary phase)

  • Macrophage cell line (e.g., THP-1, J774) or primary macrophages

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Meglumine antimoniate

  • 96-well cell culture plates

  • Methanol

  • Giemsa stain

Procedure:

  • Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2. If using THP-1 cells, add PMA (e.g., 50 ng/mL) to induce differentiation into a macrophage-like phenotype.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation: Incubate for 24 hours to allow for phagocytosis.

  • Removal of Free Parasites: Gently wash the wells with pre-warmed medium to remove non-internalized promastigotes.

  • Drug Addition: Add fresh medium containing serial dilutions of meglumine antimoniate. Include a no-drug control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Fixation and Staining: Aspirate the medium, fix the cells with methanol, and stain with Giemsa.

  • Microscopic Examination: Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages for each drug concentration.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that reduces the number of amastigotes by 50% compared to the untreated control.

MTT Assay for Parasite Viability

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Leishmania promastigotes

  • Complete culture medium

  • Meglumine antimoniate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Parasite Seeding: Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL of medium.

  • Drug Addition: Add 100 µL of the test compound at 2x the final desired concentration. Include positive (e.g., Amphotericin B) and negative (medium only) controls.

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 25°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 25°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • Leishmania promastigotes

  • Meglumine antimoniate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Drug Treatment: Treat promastigotes with the desired concentration of meglumine antimoniate for a specified time (e.g., 24-72 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Signaling Pathways and Experimental Workflows

Meglumine_Antimoniate_Resistance cluster_extracellular Extracellular Space / Macrophage Phagolysosome cluster_parasite Leishmania Parasite Meglumine Antimoniate (SbV) Meglumine Antimoniate (SbV) SbV_inside SbV Meglumine Antimoniate (SbV)->SbV_inside Uptake SbIII SbIII (Active form) SbV_inside->SbIII Reduction AQP1 Aquaglyceroporin 1 (AQP1) SbIII->AQP1 Uptake Facilitation Sequestration SbIII-Thiol Conjugate (Sequestration/Detoxification) SbIII->Sequestration Target_Inhibition Inhibition of Glycolysis & DNA Replication SbIII->Target_Inhibition Inhibition Efflux Efflux MRPA ABC Transporter (MRPA) MRPA->Efflux Thiol_Metabolism Increased Thiol Metabolism (Trypanothione, Glutathione) Thiol_Metabolism->Sequestration Provides Thiols Sequestration->MRPA Substrate for Efflux Upregulation Upregulation Upregulation->MRPA Increased_Activity Increased Activity Increased_Activity->Thiol_Metabolism Experimental_Workflow cluster_culture Parasite & Cell Culture cluster_assay Drug Susceptibility Assay cluster_molecular Molecular Analysis Culture_Leishmania Culture Leishmania (Promastigotes) Infect_Macrophages Infect Macrophages with Promastigotes Culture_Leishmania->Infect_Macrophages Culture_Macrophages Culture Macrophages (e.g., THP-1) Culture_Macrophages->Infect_Macrophages Drug_Treatment Treat with Meglumine Antimoniate (Serial Dilutions) Infect_Macrophages->Drug_Treatment Incubate Incubate (72h) Drug_Treatment->Incubate RNA_Isolation RNA Isolation from Treated/Untreated Parasites Drug_Treatment->RNA_Isolation Fix_Stain Fix and Stain (Giemsa) Incubate->Fix_Stain Microscopy Microscopic Analysis (Count Amastigotes) Fix_Stain->Microscopy Calculate_IC50 Calculate IC50 Microscopy->Calculate_IC50 cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR qPCR for Resistance Genes (AQP1, MRPA) cDNA_Synthesis->qPCR Analyze_Expression Analyze Gene Expression (Fold Change) qPCR->Analyze_Expression Troubleshooting_Logic Start Start Inconsistent_IC50 Inconsistent IC50? Start->Inconsistent_IC50 Check_Cultures Standardize Parasite & Macrophage Cultures Inconsistent_IC50->Check_Cultures Yes Low_Resistance Low Resistance in Resistant Line? Inconsistent_IC50->Low_Resistance No Check_Drug Verify Drug Stock & Dilutions Check_Cultures->Check_Drug Check_Ratio Standardize Infection Ratio Check_Drug->Check_Ratio Check_Ratio->Low_Resistance Maintain_Pressure Maintain Continuous Drug Pressure Low_Resistance->Maintain_Pressure Yes High_Background High HTS Background? Low_Resistance->High_Background No Use_Amastigotes Assay on Intracellular Amastigotes Maintain_Pressure->Use_Amastigotes Use_Amastigotes->High_Background Counter_Screen Run Compound-Only & Host Cell Cytotoxicity Controls High_Background->Counter_Screen Yes End End High_Background->End No Counter_Screen->End

References

Technical Support Center: Mitigating Glucantime® (Meglumine Antimoniate) Toxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity and side effects of Glucantime® in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.

Troubleshooting Guides

Issue: Observed signs of nephrotoxicity or hepatotoxicity in animal models.

Answer:

This compound® administration can lead to renal and hepatic adverse effects. Several strategies can be employed to mitigate this toxicity.

  • Co-administration with Antioxidants: Oxidative stress is a known mechanism of this compound®-induced toxicity.[1][2] Co-treatment with antioxidants has shown protective effects. For instance, ascorbic acid (Vitamin C) administered alongside this compound® in BALB/c mice infected with Leishmania infantum reduced histological changes in hepatocytes and lowered the apoptotic index without compromising the drug's efficacy.[3]

  • Nanoformulations: Encapsulating this compound® in nanocarriers like liposomes can alter its biodistribution, potentially reducing its accumulation in the kidneys and liver and thereby decreasing toxicity.[4][5][6] Studies in BALB/c mice have explored liposomes, as well as metallic and polymeric nanoparticles, for this purpose.[4][5]

  • Dose Optimization: While a standard dose for preclinical studies is often cited, it's crucial to determine the minimum effective dose that shows therapeutic efficacy with minimal toxicity. A study in BALB/c mice infected with Leishmania amazonensis found that 100 mg/kg/day of Sb+5 was the lowest effective dose without biochemical signs of renal or liver toxicity.[7]

Issue: High incidence of injection site reactions in canine studies.

Answer:

Local reactions at the injection site are a common adverse effect observed in dogs treated with this compound®.[8][9]

  • Route of Administration: While both subcutaneous and intravenous administrations have been studied, thrombophlebitis has been reported with intravenous injections.[10] The choice of administration route should be carefully considered and monitored.

  • Combination Therapy: Combining this compound® with other therapeutic agents, such as allopurinol, may allow for a reduction in the this compound® dosage, potentially lessening the severity of local reactions.[9][11] However, it's important to note that even with combination therapy, adverse effects can still occur.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to reduce this compound® toxicity while maintaining its anti-leishmanial efficacy?

A1: Based on current animal studies, the most promising strategies include:

  • Nanoencapsulation: Formulations like liposomal meglumine antimoniate have demonstrated improved efficacy and reduced cytotoxicity in canine macrophages infected with Leishmania infantum.[13] Various nanoparticle systems have shown significant efficacy, similar to standard this compound® treatment, in murine models of cutaneous leishmaniasis.[4][5]

  • Combination Therapy: The co-administration of this compound® with antioxidants such as ascorbic acid has been shown to have a hepatoprotective effect in mice. Combining this compound® with immunomodulators or other anti-leishmanial drugs like allopurinol can also be effective.[9][14]

  • Use of Adjuvants: Ozonated sunflower oil, when used as an adjuvant, has been shown to enhance the leishmanicidal action of meglumine antimoniate and stimulate the local antioxidant system in BALB/c mice.[15]

Q2: Are there any oral formulations of this compound® that are effective and less toxic?

A2: Research into orally administered this compound® is ongoing. A study in BALB/c mice with visceral leishmaniasis showed that a synthetic, less-polymerized form of meglumine antimoniate was effective when given orally and demonstrated higher intestinal absorption compared to traditional this compound®.[16][17] This suggests that manipulating the chemical composition of meglumine antimoniate could lead to a viable and potentially less toxic oral treatment.[16][17]

Q3: How does this compound® induce toxicity at a cellular level?

A3: The toxicity of this compound® is linked to the in vivo reduction of pentavalent antimony (SbV) to the more toxic trivalent form (SbIII).[3] This conversion is believed to be a key step for its anti-leishmanial activity but also contributes to its adverse effects.[18] SbIII can induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to damage of macromolecules like lipids, proteins, and DNA.[1][2][19] This oxidative damage contributes to the observed hepatotoxicity and other side effects.[3][19]

Q4: Can herbal extracts be used to mitigate this compound® side effects?

A4: Yes, some studies suggest that herbal extracts with antioxidant and anti-inflammatory properties may help reduce this compound®'s toxicity. For example, the essential oil of Rhanterium epapposum and its main compounds, when used in combination with this compound®, showed a synergistic anti-leishmanial effect and a reduction in tissue malondialdehyde levels in mice, indicating a decrease in oxidative stress.[20] Further research into specific herbal extracts and their mechanisms of action is warranted.[21][22]

Data on Toxicity Reduction Strategies

Table 1: Summary of Studies on Co-administration and Combination Therapies to Reduce this compound® Toxicity

Co-administered AgentAnimal ModelKey FindingsReference
Ascorbic AcidBALB/c miceReduced hepatotoxicity (histological changes, apoptosis) without affecting anti-leishmanial efficacy.
AllopurinolDogsCommonly used in combination; can be highly effective but adverse events are still possible.[9][14]
PentoxifyllineHumansCombined therapy was more effective than this compound® alone in treating cutaneous leishmaniasis.[23][24]
Ozonated Sunflower OilBALB/c miceEnhanced leishmanicidal action and stimulated the local antioxidant system.[15]
Rhanterium epapposum Essential OilMiceSynergistic anti-leishmanial effect and reduction in oxidative stress markers.[20]

Table 2: Overview of Nanoformulation Approaches for this compound® Delivery

NanoformulationAnimal ModelKey FindingsReference
LiposomesBALB/c mice, DogsReduced lesion size and parasite burden in mice; improved efficacy and minimized cytotoxicity in canine macrophages.[4][5][13][25][26]
Metallic Nanoparticles (TiO2@Ag)BALB/c miceCombination with this compound® enhanced anti-leishmanial effect at non-toxic concentrations.[27]
Polymeric NanoparticlesBALB/c miceShowed significant efficacy, comparable to standard this compound® treatment.[4][5]

Experimental Protocols

Protocol 1: Evaluation of Hepatoprotective Effect of Ascorbic Acid in a Murine Model of Visceral Leishmaniasis

  • Animal Model: BALB/c mice.

  • Infection: Intravenous injection of Leishmania infantum.

  • Treatment Groups:

    • Saline (Control)

    • This compound® (80 mg of Sb/kg/day, intraperitoneally)

    • This compound® (80 mg of Sb/kg/day) + Ascorbic Acid (15 mg/kg/day)

    • Ascorbic Acid alone (15 mg/kg/day)

  • Duration: 20 days.

  • Toxicity Assessment:

    • Histological analysis of the liver for hepatocyte alterations.

    • Measurement of peroxidase activity in liver tissue.

    • Apoptosis assay on liver cells.

  • Efficacy Assessment: Quantification of parasite load in the liver and spleen.[3]

Protocol 2: Standardization of Intraperitoneal this compound® Treatment for Cutaneous Leishmaniasis in Mice

  • Animal Model: BALB/c mice.

  • Infection: Infection with Leishmania amazonensis.

  • Treatment Groups:

    • Negative control (healthy, untreated)

    • Positive control (infected, untreated)

    • This compound® (20 mg/kg/day of Sb+5, intraperitoneally)

    • This compound® (100 mg/kg/day of Sb+5, intraperitoneally)

    • This compound® (200 mg/kg/day of Sb+5, intraperitoneally)

    • Amphotericin B (treatment control)

  • Duration: 30 consecutive days.

  • Toxicity Assessment:

    • Biochemical analysis for renal and liver toxicity markers.

    • Histological analysis of kidney and liver tissue.

  • Efficacy Assessment:

    • Measurement of paw lesion size.

    • Quantification of parasite load in popliteal lymph node, spleen, and liver via limiting dilution.

    • Histological analysis of lesions.[7]

Visualizations

Glucantime_Toxicity_Pathway This compound This compound (SbV) SbIII SbIII (Trivalent Antimony) This compound->SbIII In vivo reduction ROS Reactive Oxygen Species (ROS) Production SbIII->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Lipid peroxidation, Protein carbonylation, DNA damage Hepatotoxicity Hepatotoxicity CellularDamage->Hepatotoxicity Nephrotoxicity Nephrotoxicity CellularDamage->Nephrotoxicity Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->ROS Scavenges

Caption: Proposed pathway of this compound-induced toxicity and the protective role of antioxidants.

Experimental_Workflow_Toxicity_Reduction cluster_setup Experimental Setup cluster_assessment Assessment AnimalModel Select Animal Model (e.g., BALB/c mice) Infection Induce Leishmania Infection AnimalModel->Infection Control Control Group (this compound only) Experimental Experimental Group (this compound + Protective Agent) Efficacy Efficacy Assessment (Parasite load, lesion size) Control->Efficacy Toxicity Toxicity Assessment (Biomarkers, Histopathology) Control->Toxicity Experimental->Efficacy Experimental->Toxicity

Caption: General workflow for in vivo studies evaluating strategies to reduce this compound toxicity.

References

Technical Support Center: Enhancing Glucantime Efficacy with Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on improving the efficacy of Glucantime® (meglumine antimoniate) through combination therapies for the treatment of leishmaniasis.

Frequently Asked Questions (FAQs)

Q1: Why is there a need for combination therapies with this compound?

A1: While this compound has been a first-line treatment for leishmaniasis for many years, its efficacy is often questioned due to emerging parasite resistance and the need for long treatment durations, which can lead to significant side effects.[1][2] Combination therapy is a promising strategy to increase treatment efficacy, reduce treatment duration and cost, and limit the emergence of drug resistance.[3]

Q2: What are some of the most studied combination partners for this compound?

A2: Several drugs and therapeutic approaches have been investigated in combination with this compound. These include other anti-leishmanial drugs such as Amphotericin B, Miltefosine, and Paromomycin.[1][4][5][6] Immunomodulators like Imiquimod and Pentoxifylline have also been studied to enhance the host's immune response against the parasite.[7][8] Additionally, physical therapies like cryotherapy have shown synergistic effects with this compound for cutaneous leishmaniasis.[9][10][11]

Q3: What are the primary mechanisms of action for the commonly used combination drugs?

A3:

  • Amphotericin B: This polyene antibiotic binds to ergosterol in the Leishmania cell membrane, creating pores that lead to increased cell permeability and parasite death.[4]

  • Miltefosine: This alkylphosphocholine compound disrupts cell signaling pathways and inhibits phospholipid and sterol biosynthesis in the parasite.[12]

  • Imiquimod: As an immunomodulator, Imiquimod activates the host's immune response, leading to a more effective clearance of the parasite.[1][7]

Q4: How is the efficacy of this compound combination therapies typically evaluated in preclinical studies?

A4: Efficacy is commonly assessed in both in vitro and in vivo models. In vitro studies often involve macrophage infection assays to determine the reduction in intracellular amastigotes.[13] In vivo studies frequently use animal models, such as BALB/c mice, to measure lesion size reduction and parasite load in infected tissues.[7][13][14]

Q5: What are the main challenges in developing effective this compound combination therapies?

A5: Key challenges include identifying synergistic drug combinations with minimal toxicity, overcoming parasite resistance mechanisms, and designing optimal dosing and treatment regimens. The immunological status of the host also plays a crucial role in treatment efficacy.[7]

Troubleshooting Guides

In Vitro Macrophage Infection Assays

Issue 1: High variability in parasite load between replicate wells.

  • Possible Cause: Inconsistent number of macrophages or parasites seeded per well.

  • Solution: Ensure thorough cell counting and a homogenous cell suspension before plating. Use calibrated pipettes and proper mixing techniques.

  • Possible Cause: Edge effects in the microplate.

  • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation.

  • Possible Cause: Contamination of cell cultures.

  • Solution: Regularly check cultures for any signs of bacterial or fungal contamination. Use sterile techniques and certified cell culture reagents.

Issue 2: Unexpectedly high cytotoxicity in host macrophages.

  • Possible Cause: Drug concentration is too high.

  • Solution: Perform a dose-response curve for each drug alone and in combination to determine the optimal non-toxic concentrations for the host cells.

  • Possible Cause: Synergistic toxicity of the drug combination.

  • Solution: Evaluate the toxicity of the drug combination at various ratios to identify a synergistic anti-leishmanial effect with minimal host cell toxicity.

  • Possible Cause: Sensitivity of the specific macrophage cell line.

  • Solution: Consider using a different macrophage cell line or primary macrophages, which may have different sensitivities to the drugs.

In Vivo Animal Studies

Issue 3: Inconsistent lesion development in the animal model.

  • Possible Cause: Variation in the number or viability of parasites in the inoculum.

  • Solution: Standardize the parasite culture and harvesting protocol to ensure a consistent number of viable, infective-stage parasites are injected.

  • Possible Cause: Improper injection technique.

  • Solution: Ensure consistent injection volume and location (e.g., footpad, base of the tail) for all animals.

Issue 4: Discrepancy between in vitro and in vivo results.

  • Possible Cause: Pharmacokinetic or pharmacodynamic differences of the drugs in the animal model.

  • Solution: The bioavailability, metabolism, and distribution of the drugs can differ in vivo. Consider these factors when interpreting results and designing dosing regimens.

  • Possible Cause: The host immune response in the animal model influences drug efficacy.

  • Solution: The in vivo setting involves a complex interplay between the drug, the parasite, and the host immune system. An immunomodulatory drug that shows little effect in vitro may have a significant impact in vivo.

Data Presentation

Table 1: Efficacy of this compound Combination Therapies in Preclinical Models

Combination TherapyLeishmania SpeciesModelKey Efficacy OutcomeReference
This compound + ImiquimodL. majorBALB/c miceIncreased reduction in footpad thickness and parasite load[7]
This compound + Amphotericin BL. tropicaClinical TrialEffective in treating cutaneous leishmaniasis[12]
This compound + MiltefosineL. infantumIn vitroSynergistic inhibitory effect on amastigotes[5]
This compound + ParomomycinL. tropicaIn vitroSynergistic effect on a resistant isolate[1]
This compound + PentoxifyllineL. majorClinical Trial81.3% complete improvement vs. 51.6% for this compound alone[8]
This compound + CryotherapyCutaneous LeishmaniasisClinical Trial90.9% complete cure vs. 55.63% for this compound alone[9][11]

Experimental Protocols

Key Experiment 1: In Vitro Macrophage Infection Assay for Drug Synergy

Objective: To determine the synergistic effect of a drug combination on the intracellular amastigote stage of Leishmania.

Methodology:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) at 26°C until they reach the stationary phase.

  • Macrophage Infection: Seed macrophages in a 96-well plate and allow them to adhere. Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug, both alone and in combination, in a checkerboard format. Remove the culture medium from the infected macrophages and add the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Parasites: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination. Use the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), or antagonism (FICI > 1).

Key Experiment 2: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Objective: To evaluate the efficacy of a this compound combination therapy in reducing lesion size and parasite burden in a BALB/c mouse model.

Methodology:

  • Animal Infection: Inoculate female BALB/c mice in the footpad with stationary-phase Leishmania major promastigotes.

  • Treatment Groups: Once lesions are established, divide the mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Combination drug alone, and (4) this compound + combination drug.

  • Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal for this compound, oral for Miltefosine).

  • Monitoring: Measure the lesion size (diameter) and footpad swelling at regular intervals using a caliper.

  • Parasite Load Quantification: At the end of the experiment, euthanize the mice and collect the infected footpads and draining lymph nodes. Quantify the parasite burden using a limiting dilution assay or by quantitative PCR (qPCR) targeting a Leishmania-specific gene.[15]

  • Data Analysis: Compare the lesion size and parasite load between the different treatment groups using appropriate statistical tests.

Mandatory Visualizations

Experimental_Workflow_In_Vitro_Synergy cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Macrophage_Culture Macrophage Culture (e.g., J774) Seed_Infect Seed Macrophages & Infect with Promastigotes (10:1 ratio, 24h) Macrophage_Culture->Seed_Infect Parasite_Culture Leishmania Promastigote Culture (Stationary Phase) Parasite_Culture->Seed_Infect Drug_Prep Prepare Drug Dilutions (Checkerboard) Treat_Cells Treat Infected Macrophages (72h incubation) Seed_Infect->Treat_Cells Drug_Prep->Treat_Cells Fix_Stain Fix & Stain (Methanol, Giemsa) Treat_Cells->Fix_Stain Quantify Quantify Intracellular Amastigotes Fix_Stain->Quantify Calculate_FICI Calculate FICI for Synergy Analysis Quantify->Calculate_FICI

Caption: Workflow for in vitro synergy testing of this compound combinations.

Signaling_Pathway_Glucantime_Imiquimod cluster_parasite Leishmania Parasite cluster_macrophage Macrophage Leishmania Leishmania Amastigote Parasite_Killing Parasite Killing This compound This compound This compound->Leishmania Direct anti-parasitic effect Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 activates MyD88 MyD88 TLR7->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-12) NFkB->Cytokines induces transcription iNOS iNOS Cytokines->iNOS activates NO Nitric Oxide (NO) iNOS->NO produces NO->Parasite_Killing

Caption: Proposed signaling pathway for this compound and Imiquimod combination.

Logical_Relationship_Troubleshooting cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues cluster_solutions Potential Solutions Start Inconsistent Experimental Results High_Variability High Variability in Parasite Load Start->High_Variability High_Cytotoxicity High Host Cell Cytotoxicity Start->High_Cytotoxicity Inconsistent_Lesions Inconsistent Lesion Development Start->Inconsistent_Lesions In_Vitro_Vivo_Mismatch In Vitro vs. In Vivo Result Discrepancy Start->In_Vitro_Vivo_Mismatch Check_Protocols Review & Standardize Protocols High_Variability->Check_Protocols Optimize_Doses Optimize Drug Concentrations/Doses High_Cytotoxicity->Optimize_Doses Control_Variables Control Experimental Variables Inconsistent_Lesions->Control_Variables Consider_PKPD Consider PK/PD & Host Immunity In_Vitro_Vivo_Mismatch->Consider_PKPD

Caption: Logical troubleshooting flow for this compound combination therapy experiments.

References

Technical Support Center: Stability and Degradation of Glucantime® Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the instability and degradation of Glucantime® (meglumine antimoniate) solutions in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound® solutions.

Issue 1: Visible Precipitation or Cloudiness in the this compound® Solution

Potential Cause Troubleshooting Steps
pH Shift: This compound® stability is pH-dependent. A shift in pH can lead to the formation of insoluble antimony species. 1. Measure the pH of your solution. The optimal pH range for this compound® stability is generally between 5.0 and 7.5.[1] 2. If the pH is outside this range, prepare a fresh solution using a buffer within the recommended pH. 3. Avoid using strongly acidic or alkaline solutions for dilution unless experimentally required, as this can accelerate degradation.
Temperature Fluctuations: Exposure to high temperatures can promote the degradation of this compound® and the formation of precipitates. 1. Ensure solutions are stored at the recommended temperature, typically between 2-8°C for short-term storage. Do not store above 30°C.[2] 2. Avoid repeated freeze-thaw cycles. If long-term storage is necessary, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.[3] 3. Allow the solution to come to room temperature slowly before use.
Interaction with Other Reagents: Certain ions or molecules in your experimental system may react with this compound® to form insoluble complexes. 1. Review the composition of your media and buffers for any components known to interact with antimony, such as strong reducing or oxidizing agents. 2. If possible, prepare a simplified solution containing only this compound® and the solvent to see if precipitation still occurs. 3. Consider using a different buffer system if interactions are suspected.

Issue 2: Inconsistent or Lower-than-Expected Efficacy in In Vitro or In Vivo Models

Potential Cause Troubleshooting Steps
Degradation to Less Active Species: This compound®, a pentavalent antimony (Sb(V)) compound, is a prodrug that is reduced to the more toxic trivalent form (Sb(III)) to exert its antileishmanial activity.[4][5] Improper storage or handling can lead to premature degradation or the formation of inactive complexes. 1. Always use freshly prepared solutions for your experiments whenever possible. 2. Protect solutions from light, as photodegradation can occur. Store in amber vials or wrap containers in aluminum foil. 3. Analyze the integrity of your this compound® solution using a stability-indicating method like HPLC to quantify the amount of active Sb(V) remaining.
Oxidative Stress-Induced Degradation: This compound® can be susceptible to degradation by reactive oxygen species (ROS).[2][4][5] The presence of oxidizing agents in your experimental setup can reduce its efficacy. 1. Minimize the exposure of your this compound® solution to air and potential sources of ROS. 2. If your experimental system generates ROS, consider the timing of this compound® addition. 3. The presence of antioxidants could potentially mitigate this degradation, though this may also interfere with the drug's mechanism of action.[4]
Incorrect Dosage Calculation: The dosage of this compound® is based on its pentavalent antimony content. 1. Ensure you are using the correct molecular weight and antimony content for your calculations. Each 75 mg of meglumine antimoniate contains approximately 20 mg of pentavalent antimony.[6] 2. Double-check all dilution calculations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound® solutions?

A1: The main factors affecting this compound® stability are pH , temperature , and light exposure .

  • pH: Stability is generally highest in the pH range of 5.0 to 7.5.[1] Acidic conditions can favor the formation and dissociation of complexes.[7]

  • Temperature: Higher temperatures accelerate the degradation process. It is recommended to store solutions at controlled room temperature or refrigerated (2-8°C) and to avoid temperatures above 30°C.[2]

  • Light: Exposure to light can induce photodegradation. Solutions should be protected from light during storage and handling.

Q2: What are the known degradation products of this compound®?

A2: The primary degradation pathway of concern involves the reduction of the active pentavalent antimony (Sb(V)) to the more toxic trivalent antimony (Sb(III)).[4][5] Other degradation can involve the formation of various complexes with excipients or other molecules present in the solution.[8] In the presence of formaldehyde, meglumine itself can be a source of degradation products.[9]

Q3: How can I prepare a stable this compound® solution for my experiments?

A3: To prepare a stable solution:

  • Use a high-purity solvent, such as sterile water for injection or a buffer with a pH between 5.0 and 7.5.

  • Prepare the solution fresh on the day of use if possible.

  • If short-term storage is needed, store at 2-8°C and protect from light.

  • For longer-term storage, filter-sterilize the solution, aliquot into single-use vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Q4: What analytical methods are suitable for assessing the stability of this compound® solutions?

A4: High-Performance Liquid Chromatography (HPLC) is a robust stability-indicating method that can separate and quantify the parent drug from its degradation products.[10][11] UV-Vis Spectrophotometry can also be used for quantitative analysis, although it may not be able to distinguish between the parent drug and its degradants without a specific colorimetric reaction.[12][13]

Data Presentation

Table 1: Influence of pH and Temperature on this compound® Stability (Qualitative Summary)

ConditionObservationReference
Acidic pH (e.g., pH 5) Favors the formation and dissociation of Sb-GMP complexes, suggesting a dynamic state.[7]
Neutral pH (e.g., pH 7.2) Slower reduction of Sb(V) to Sb(III) in the presence of GSH compared to acidic pH.[14]
Elevated Temperature (e.g., 37°C) Increased rate of reduction of Sb(V) to Sb(III) in the presence of GSH.[14]
Room Temperature vs. Refrigerated Storage at 4°C shows less degradation compared to ambient temperatures.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound®

This protocol provides a general framework for an HPLC method to assess the stability of this compound®. Method optimization will be required for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). The exact gradient program should be optimized to achieve separation of the parent peak from any degradation products.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound® reference standard in the mobile phase or a suitable solvent.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Dilute the experimental samples to fall within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound® (typically in the range of 210-270 nm).

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standards and samples.

    • Identify the peak for this compound® based on the retention time of the reference standard.

    • Quantify the amount of this compound® in the samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks or a decrease in the area of the parent peak over time, which indicates degradation.

Protocol 2: UV-Vis Spectrophotometric Assay for this compound® Quantification

This is a simpler, non-separative method for determining the concentration of this compound®. It is best suited for pure solutions where degradation products do not interfere with the absorbance at the analytical wavelength.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Determine the maximum absorbance wavelength (λmax) of this compound® by scanning a dilute solution in the UV range (e.g., 200-400 nm).

    • Prepare a stock solution of this compound® of known concentration in a suitable solvent (e.g., water or buffer).

    • Prepare a series of standard solutions of decreasing concentrations from the stock solution to create a calibration curve.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration.

    • Measure the absorbance of the unknown sample (diluted if necessary to be within the linear range of the calibration curve).

    • Determine the concentration of the unknown sample from the calibration curve.

Visualizations

degradation_pathway This compound This compound® (Meglumine Antimoniate, Sb(V)) SbIII Trivalent Antimony (Sb(III)) (Active/Toxic Form) This compound->SbIII Reduction (Pro-drug activation) DegradationProducts Other Degradation Products (e.g., complexes) This compound->DegradationProducts Degradation ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ROS->this compound Oxidative Stress GSH Glutathione (GSH) GSH->this compound Reduction Ineffective Loss of Efficacy SbIII->Ineffective Leads to DegradationProducts->Ineffective Leads to

Caption: Oxidative stress and reduction pathways contributing to the degradation of this compound®.

experimental_workflow start Start: Prepare this compound® Solution storage Store under defined conditions (Temperature, pH, Light) start->storage sampling Withdraw samples at predetermined time points storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify remaining this compound® and identify degradation products analysis->data kinetics Determine Degradation Kinetics data->kinetics

Caption: A general workflow for conducting a stability study of this compound® solutions.

References

Addressing variability in Glucantime susceptibility assays between labs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inter-laboratory variability in Glucantime (meglumine antimoniate) susceptibility assays for Leishmania. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the main parasite stages used for this compound susceptibility testing, and how do they differ?

A1: There are three main parasite stages used:

  • Promastigotes: This is the flagellated, motile form found in the sandfly vector. Assays using promastigotes are generally easier and faster to perform. However, they are not the clinically relevant stage in the mammalian host and may not accurately reflect the drug's efficacy in vivo.[1][2][3]

  • Axenic Amastigotes: These are amastigote-like forms cultured without host cells. This model is quicker and easier than using intracellular amastigotes and is more representative of the clinically relevant stage than promastigotes.[1][2][4]

  • Intracellular Amastigotes: This is the non-motile form that resides within mammalian host cells (e.g., macrophages). This is considered the gold standard model as it most closely mimics the in vivo situation where the drug must penetrate the host cell to reach the parasite.[1][5]

Q2: Which host cells are commonly used for intracellular amastigote assays?

A2: Commonly used host cells include:

  • Primary murine peritoneal macrophages

  • Human monocyte-derived cell lines such as THP-1, U-937, and J774.[6]

The choice of host cell can influence the assay outcome, contributing to inter-laboratory variability.[7][8]

Q3: What are the common methods for determining parasite viability after this compound exposure?

A3: Several methods are used to assess parasite viability:

  • Microscopic Counting: Direct counting of parasites (promastigotes) or infected macrophages and the number of amastigotes per macrophage.[5] This method is straightforward but can be time-consuming and subjective.

  • Colorimetric/Fluorometric Assays: These assays, such as those using MTT, resazurin, or CENTA, measure metabolic activity as an indicator of cell viability.[5][9][10]

  • Reporter Gene Assays: Leishmania parasites can be genetically modified to express reporter genes like luciferase or green fluorescent protein (GFP).[11][12] Drug efficacy is then determined by measuring the signal produced by the reporter protein.

Q4: Why are my this compound IC50/EC50 values inconsistent across experiments?

A4: Inconsistent IC50/EC50 values are a frequent challenge and can stem from several factors:

  • Variability in Leishmania Culture: Differences in media type, serum percentage, passage number, and the growth phase of the parasite can all affect drug susceptibility.[13]

  • Batch-to-Batch Variation in Serum: Fetal Bovine Serum (FBS) is a common supplement in culture media, and its composition can vary between batches, impacting parasite growth and drug response.

  • Inconsistent Seeding Density: The number of parasites and/or host cells seeded per well must be strictly controlled.

  • Inaccurate Compound Concentrations: Errors in the serial dilution of this compound can lead to significant inaccuracies.

  • Incubation Conditions: Variations in temperature and CO2 levels can affect both parasite and host cell physiology.

  • Edge Effects in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth.[13]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Recommended Solution
Uneven cell distribution Ensure a single-cell suspension of parasites and host cells before plating. Gently mix the cell suspension between pipetting steps.
Pipetting errors Calibrate and regularly maintain pipettes. Use appropriate pipette volumes and pre-wet tips. For viscous solutions, consider reverse pipetting.[13]
Edge effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[13]
Incomplete mixing of drug After adding this compound, gently mix the plate contents by tapping or using a plate shaker.
Issue 2: Poor or No Parasite Infection of Host Cells (Intracellular Amastigote Assay)
Potential Cause Recommended Solution
Low parasite infectivity Use stationary-phase promastigotes, as they are more infective. Preconditioning promastigotes by adjusting the pH and temperature of the culture medium can enhance infectivity.[14]
Incorrect parasite to host cell ratio (MOI) Optimize the multiplicity of infection (MOI). A common starting point is a 10:1 or 20:1 parasite-to-macrophage ratio.[15][16]
Host cell health Ensure host cells are healthy, in the exponential growth phase, and within a low passage number range.
Washing step too harsh When removing extracellular parasites, wash the wells gently to avoid detaching the infected macrophages.
Issue 3: Discrepancy Between Promastigote and Intracellular Amastigote Assay Results
Potential Cause Recommended Solution
Different biological states This is an expected biological difference. Promastigotes are generally more resistant to some drugs than amastigotes.[17] The intracellular environment of the macrophage can also influence drug efficacy.
Host cell-mediated drug activation This compound (a pentavalent antimonial, SbV) is believed to be a prodrug that is reduced to the more toxic trivalent form (SbIII) within the host macrophage. This activation step is absent in promastigote assays, leading to apparent higher resistance.[4]
Focus on the most relevant model For drug discovery and development, the intracellular amastigote model is considered the gold standard due to its higher physiological relevance.[5]

Experimental Protocols

Protocol 1: this compound Susceptibility Assay for Leishmania Promastigotes
  • Parasite Culture: Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 25°C.

  • Seeding: Harvest parasites in the late logarithmic growth phase. Adjust the density to 1 x 10^6 parasites/mL in fresh medium. Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of the drug solution at 2x the final desired concentration to the appropriate wells. Include a reference drug (e.g., Amphotericin B) as a positive control and medium only as a negative control.

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • Readout (Resazurin Assay):

    • Add 20 µL of resazurin solution (e.g., 0.125 mg/mL in PBS) to each well.

    • Incubate for another 4-24 hours at 25°C.

    • Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm).[13]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: this compound Susceptibility Assay for Intracellular Leishmania Amastigotes (using THP-1 cells)
  • Host Cell Culture and Differentiation: Culture THP-1 human monocytic cells in RPMI-1640 supplemented with 10% FBS. To differentiate them into macrophages, treat the cells with phorbol-12-myristate-13-acetate (PMA) (e.g., 20 ng/mL) for 48-72 hours.[4][6]

  • Infection:

    • Wash the differentiated, adherent THP-1 cells.

    • Infect the macrophages with stationary-phase promastigotes at an optimized multiplicity of infection (MOI), for example, 10:1 (parasites:macrophage).

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Free Parasites: Gently wash the wells with pre-warmed medium to remove non-internalized promastigotes.[13]

  • Compound Addition: Add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Readout (Microscopic Examination):

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.

  • Data Analysis: Calculate the 50% effective concentration (EC50) based on the reduction in the parasite burden (percentage of infected cells × number of amastigotes per cell) compared to untreated controls.

Data Presentation

Table 1: Comparative this compound IC50/EC50 Values for Different Leishmania Species and Assay Systems

Leishmania SpeciesParasite StageHost CellDrug FormIC50/EC50 (µg/mL)Reference
L. infantumAxenic Amastigotes-Meglumine Antimoniate (SbV)~1800[4]
L. infantumIntracellular AmastigotesTHP-1Meglumine Antimoniate (SbV)~22[4]
L. braziliensisIntracellular AmastigotesMacrophagesMeglumine Antimoniate (SbV)19 - 55[17]
L. tropicaPromastigotes-This compound239.34[10]
L. tropicaAmastigotesMacrophagesThis compound10.41 (in combo)[10]
L. majorAmastigotesMacrophagesThis compound15 - >60[18]
L. infantumPromastigotes-This compound112[19]
L. infantumAmastigotesPeritoneal MacrophagesThis compound3.80 - 9.53[19]

Note: The values presented are approximate and can vary significantly based on the specific experimental conditions.

Visualizations

Experimental_Workflow_Promastigote_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Culture Culture Leishmania promastigotes to logarithmic phase Harvest Harvest and count promastigotes Culture->Harvest Adjust Adjust parasite density Harvest->Adjust Seed Seed parasites into 96-well plate Adjust->Seed AddDrug Add serial dilutions of this compound Seed->AddDrug Incubate Incubate for 48-72h AddDrug->Incubate AddResazurin Add resazurin Incubate->AddResazurin IncubateReadout Incubate for 4-24h AddResazurin->IncubateReadout Measure Measure fluorescence/ absorbance IncubateReadout->Measure Calculate Calculate % viability Measure->Calculate Plot Plot dose-response curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

Caption: Workflow for this compound susceptibility testing using Leishmania promastigotes.

Experimental_Workflow_Amastigote_Assay cluster_prep Preparation cluster_infection Infection cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis CultureHost Culture and differentiate host cells (e.g., THP-1) Infect Infect host cells with promastigotes CultureHost->Infect CultureParasite Culture Leishmania promastigotes to stationary phase CultureParasite->Infect IncubateInfection Incubate for 24h Infect->IncubateInfection Wash Wash to remove extracellular parasites IncubateInfection->Wash AddDrug Add serial dilutions of this compound Wash->AddDrug IncubateAssay Incubate for 72h AddDrug->IncubateAssay FixStain Fix and stain cells (e.g., Giemsa) IncubateAssay->FixStain Microscopy Microscopic examination FixStain->Microscopy Count Count infected cells and amastigotes per cell Microscopy->Count Calculate Calculate parasite burden Count->Calculate DetermineEC50 Determine EC50 Calculate->DetermineEC50

Caption: Workflow for this compound susceptibility testing using intracellular Leishmania amastigotes.

Troubleshooting_Inconsistent_IC50 cluster_parasite Parasite-Related Factors cluster_assay_conditions Assay Conditions cluster_reagents Reagents InconsistentIC50 Inconsistent IC50 Values CultureConditions Variable Culture Conditions (media, serum, passage) InconsistentIC50->CultureConditions GrowthPhase Inconsistent Growth Phase InconsistentIC50->GrowthPhase SeedingDensity Inconsistent Seeding Density InconsistentIC50->SeedingDensity Incubation Variable Incubation (Time, Temp, CO2) InconsistentIC50->Incubation EdgeEffect Microplate Edge Effects InconsistentIC50->EdgeEffect DrugConcentration Inaccurate Drug Dilutions InconsistentIC50->DrugConcentration SerumVariation Batch-to-Batch Serum Variation InconsistentIC50->SerumVariation StandardizeProtocol StandardizeProtocol CultureConditions->StandardizeProtocol Solution: Standardize culture protocol MonitorGrowth MonitorGrowth GrowthPhase->MonitorGrowth Solution: Monitor growth and harvest at a consistent phase OptimizeSeeding OptimizeSeeding SeedingDensity->OptimizeSeeding Solution: Optimize and strictly control seeding density CalibrateIncubator CalibrateIncubator Incubation->CalibrateIncubator Solution: Calibrate and monitor incubator AvoidOuterWells AvoidOuterWells EdgeEffect->AvoidOuterWells Solution: Avoid outer wells; use humidity barrier CalibratePipettes CalibratePipettes DrugConcentration->CalibratePipettes Solution: Calibrate pipettes; perform careful dilutions TestNewLots TestNewLots SerumVariation->TestNewLots Solution: Test new serum batches before use

Caption: Troubleshooting guide for inconsistent IC50 values in this compound susceptibility assays.

References

Technical Support Center: Managing Glucantime-Induced Hematological Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the hematological adverse effects of Glucantime (meglumine antimoniate) in treated patients.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological adverse effects observed with this compound treatment?

A1: this compound, a pentavalent antimonial, is known to cause a range of hematological side effects. The most frequently reported are:

  • Leukopenia: A decrease in the total number of white blood cells (WBCs)[1][2][3].

  • Anemia: A reduction in red blood cells (RBCs), hemoglobin (Hb), and hematocrit (Hct)[1][2].

  • Thrombocytopenia: A decrease in platelet count (PLT)[1][2].

  • Neutropenia: A specific reduction in neutrophils, a type of white blood cell[2].

  • Changes in other WBC differentials: Some studies have also reported a decrease in monocytes[3].

Q2: What is the proposed mechanism for this compound-induced hematotoxicity?

A2: The exact mechanisms are not fully elucidated, but a leading hypothesis suggests that this compound's toxicity is related to the inhibition of the enzyme phosphofructokinase. This enzyme plays a crucial role in the glycolytic pathway, which is a primary source of ATP for cells like neutrophils. By inhibiting this enzyme, this compound may lead to a reduction in ATP production, subsequently shortening the half-life of white blood cells and leading to their decline[2].

Q3: How should I monitor patients for hematological adverse effects during a clinical trial involving this compound?

A3: A robust monitoring protocol is crucial. It is recommended to perform a complete blood count (CBC) with differential at baseline (before initiating treatment), periodically during treatment, and at the end of the treatment course[1][4]. For a standard 20-day treatment cycle, monitoring on the last day of therapy is a common practice[1][2]. More frequent monitoring (e.g., weekly) may be warranted in patients who are at higher risk or if initial changes in blood counts are observed.

Q4: What are the criteria for dose modification or discontinuation of this compound in response to hematological toxicity?

A4: Specific, universally accepted guidelines for dose modification or discontinuation of this compound due to hematological toxicity are not well-established in the literature. However, a general approach involves:

  • Close Monitoring: Increased frequency of CBC monitoring if a significant drop in any blood cell line is detected.

  • Clinical Assessment: Evaluating the patient for signs and symptoms of infection (in case of leukopenia/neutropenia) or bleeding (in case of thrombocytopenia).

  • Treatment Discontinuation: In cases of severe or symptomatic cytopenias, discontinuation of this compound is often recommended[4]. The decision should be made based on a risk-benefit assessment for the individual patient. For instance, in self-healing forms of cutaneous leishmaniasis, treatment might be stopped if suspicious symptoms arise[4].

Q5: Is there a role for granulocyte colony-stimulating factor (G-CSF) in managing this compound-induced neutropenia?

A5: The use of recombinant human G-CSF (rhG-CSF) is a standard of care for managing neutropenia induced by chemotherapy. While there is a lack of extensive clinical trial data specifically on the use of G-CSF for this compound-induced neutropenia, its mechanism of stimulating neutrophil production makes it a plausible therapeutic option. In situations of severe or febrile neutropenia, the use of G-CSF could be considered based on clinical judgment to reduce the risk of infection.

Troubleshooting Guides

Issue 1: A patient in our study shows a significant drop in white blood cell count (Leukopenia).

Troubleshooting Steps:

  • Confirm the finding: Repeat the CBC with differential to verify the leukopenia.

  • Assess the severity: Determine the grade of leukopenia based on established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Evaluate for neutropenia: Pay close attention to the absolute neutrophil count (ANC). Neutropenia significantly increases the risk of infection.

  • Clinical Evaluation: Assess the patient for any signs or symptoms of infection, such as fever, chills, sore throat, or other localized signs.

  • Consider Treatment Modification:

    • Mild to Moderate Leukopenia (asymptomatic): Increase the frequency of CBC monitoring.

    • Severe Leukopenia/Neutropenia or Symptomatic Leukopenia: Consider temporary interruption of this compound treatment. The decision to restart should be based on the recovery of WBC counts and the overall clinical status of the patient.

  • Supportive Care: If febrile neutropenia develops, initiate broad-spectrum antibiotics according to institutional guidelines. The use of G-CSF can be considered to accelerate neutrophil recovery.

Issue 2: A patient has developed thrombocytopenia during this compound therapy.

Troubleshooting Steps:

  • Confirm with a repeat platelet count.

  • Assess Severity: Grade the thrombocytopenia.

  • Clinical Evaluation: Check for any signs of bleeding, such as petechiae, ecchymosis, epistaxis, or gastrointestinal bleeding.

  • Treatment Modification:

    • Mild to Moderate Thrombocytopenia (asymptomatic): Increase monitoring frequency.

    • Severe Thrombocytopenia or any bleeding: this compound should be discontinued.

  • Supportive Care: Platelet transfusions may be necessary in cases of severe thrombocytopenia or active bleeding.

Data Presentation

Table 1: Summary of Quantitative Data on Hematological Adverse Effects of this compound

ParameterStudy Population & RegimenResultsReference
RBC, PLT, WBC, Hb, Hct 30 patients with cutaneous leishmaniasis; 20 mg/kg/day IM for 20 daysStatistically significant decrease (P<0.05) in all parameters except monocytes.[1][2]
RBC, PLT, WBC, Monocytes 70 patients with cutaneous leishmaniasis; 50 mg/kg/day IM for 21 daysDecrease in platelets (4.6%), RBCs (2.5%), WBCs (10.4%), and monocytes (12.7%).[3]
RBC, Hb, Hct 35 patients with cutaneous leishmaniasis; 60 mg/kg/day IM for 20 daysSignificant reduction in RBC count, hemoglobin, and hematocrit levels (P<0.05). No significant change in WBC and platelet count.[4]
WBC, PLT, Hb 70 children with cutaneous leishmaniasis; 20 mg/kg/day IM for 20 daysNo significant changes were observed in mean white blood cell counts, platelet counts, and hemoglobin.[1]

Experimental Protocols

Protocol 1: Monitoring Hematological Parameters During this compound Treatment

  • Baseline Assessment (Day 0):

    • Perform a complete blood count (CBC) with differential (including RBC, WBC, PLT, Hb, Hct, and neutrophil, lymphocyte, monocyte, eosinophil, and basophil counts).

    • Review the patient's medical history for any pre-existing hematological disorders.

  • During Treatment Monitoring:

    • For a standard 20-day treatment course, perform a CBC with differential on Day 20 (end of treatment).

    • In high-risk patients or if initial changes are observed, increase monitoring frequency to weekly.

  • Post-Treatment Follow-up:

    • Perform a CBC with differential one month after the end of treatment to ensure blood counts have returned to baseline.

Protocol 2: Management of this compound-Induced Neutropenia with G-CSF (Investigational)

This is a suggested protocol for consideration in a research setting, as specific guidelines for this compound are lacking. It is adapted from protocols for chemotherapy-induced neutropenia.

  • Inclusion Criteria: Patients receiving this compound who develop severe neutropenia (Absolute Neutrophil Count [ANC] < 500/mm³) or febrile neutropenia (ANC < 1000/mm³ with a single oral temperature of ≥ 38.3°C or a sustained temperature of ≥ 38°C for more than one hour).

  • G-CSF Administration:

    • Administer a standard dose of a recombinant human G-CSF product (e.g., Filgrastim at 5 mcg/kg/day or Pegfilgrastim as a single dose per cycle).

    • Administer subcutaneously.

  • Monitoring during G-CSF Treatment:

    • Monitor CBC with differential daily or every other day until ANC recovers to ≥ 1000/mm³ for at least two consecutive days.

  • Discontinuation of G-CSF:

    • Discontinue G-CSF once the ANC has reached a stable and safe level.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Managing Hematological Adverse Effects of this compound cluster_pretreatment Pre-Treatment cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment cluster_management Adverse Effect Management Pre_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_CBC Baseline Complete Blood Count (CBC) with Differential Pre_Screening->Baseline_CBC Glucantime_Admin This compound Administration (e.g., 20 mg/kg/day for 20 days) Baseline_CBC->Glucantime_Admin Monitoring_CBC Periodic CBC Monitoring (e.g., Weekly or at End of Treatment) Glucantime_Admin->Monitoring_CBC Follow_Up_CBC Follow-up CBC (e.g., 1 month post-treatment) Glucantime_Admin->Follow_Up_CBC Treatment Completion Adverse_Event Hematological Adverse Event Detected (Leukopenia, Thrombocytopenia, Anemia) Monitoring_CBC->Adverse_Event Abnormal Results Final_Analysis Final Data Analysis Follow_Up_CBC->Final_Analysis Severity_Assessment Assess Severity & Clinical Symptoms Adverse_Event->Severity_Assessment Treatment_Modification Treatment Modification (Dose Reduction/Interruption) Severity_Assessment->Treatment_Modification Supportive_Care Supportive Care (e.g., G-CSF, Transfusion) Severity_Assessment->Supportive_Care Treatment_Modification->Glucantime_Admin Supportive_Care->Monitoring_CBC Monitor for recovery

Caption: Workflow for monitoring and managing hematological adverse effects during this compound treatment.

Troubleshooting_Leukopenia Troubleshooting Guide for this compound-Induced Leukopenia Start Leukopenia Detected (Low WBC Count) Confirm Repeat CBC with Differential Start->Confirm Assess_Severity Assess Severity (Mild/Moderate/Severe) Check Absolute Neutrophil Count (ANC) Confirm->Assess_Severity Clinical_Eval Clinical Evaluation for Infection (Fever, etc.) Assess_Severity->Clinical_Eval Decision Management Decision Clinical_Eval->Decision Monitor Increase Monitoring Frequency Decision->Monitor Mild/Moderate & Asymptomatic Interrupt Interrupt this compound Treatment Decision->Interrupt Severe or Symptomatic Monitor->Decision Re-evaluate Supportive Consider Supportive Care (e.g., G-CSF for severe neutropenia) Interrupt->Supportive Resume Resume Treatment When Counts Recover Supportive->Resume

Caption: Logical troubleshooting guide for managing leukopenia observed during this compound therapy.

References

Liposomal formulations to improve Glucantime delivery and reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and evaluating liposomal formulations of Meglumine Antimoniate (Glucantime) to enhance drug delivery and mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: Why encapsulate this compound in liposomes? A1: this compound®, a pentavalent antimonial (SbV), is a primary treatment for leishmaniasis but is associated with significant side effects, including cardiotoxicity and pancreatitis, and requires a long course of painful injections.[1][2] Liposomal encapsulation aims to:

  • Reduce Systemic Toxicity: By encapsulating the drug, its exposure to non-target tissues is minimized, thereby reducing systemic toxicity.[][4]

  • Target Macrophages: Leishmania parasites reside within macrophages of the mononuclear phagocyte system (MPS).[5][6] Liposomes are naturally taken up by these same cells, passively targeting the drug to the site of infection.[7]

  • Improve Efficacy: Enhanced delivery to infected cells can increase the drug's therapeutic efficacy, potentially allowing for lower or fewer doses. Studies have shown liposome-encapsulated antimonials to be hundreds of times more effective than the free drug in animal models.[8][9]

Q2: What is the proposed mechanism for this compound's toxicity? A2: The toxicity of this compound is not fully understood, but evidence suggests it functions as a prodrug. The less toxic pentavalent antimony (SbV) is metabolized in vivo into the more toxic trivalent form (SbIII).[10][11] This active form, SbIII, is believed to be responsible for both the antileishmanial activity and the host toxicity.[10] The mechanism of toxicity is linked to oxidative stress, leading to DNA damage through the oxidation of nitrogenous bases and the depletion of intracellular thiols like glutathione (GSH).[12][13][14]

Q3: What are the major challenges in developing liposomal this compound? A3: Researchers face several common challenges, including:

  • Low Encapsulation Efficiency: Due to the hydrophilic nature of this compound.[]

  • Physical and Chemical Instability: Liposomes can be prone to aggregation, fusion, and drug leakage during storage.[][16] Hydrolysis and oxidation of phospholipids can also compromise the formulation.[16]

  • Manufacturing Scale-Up: Reproducing lab-scale formulations at a larger, sterile, and consistent scale is complex.[][17]

  • Rapid Clearance: Conventional liposomes can be quickly cleared from circulation by the MPS, limiting their therapeutic window.[7]

Troubleshooting Guides

Section 1: Formulation & Encapsulation

Q: My encapsulation efficiency for this compound is consistently low. How can I improve it? A: Low encapsulation efficiency (EE) is a common issue for hydrophilic drugs like this compound. Consider the following troubleshooting steps:

  • Optimize the Preparation Method: Standard thin-film hydration often yields low EE for water-soluble drugs. Methods that actively entrap the aqueous phase are superior.

    • Dehydration-Rehydration Vesicles (DRV): This method involves dehydrating empty liposomes and then rehydrating them with a small volume of the drug solution, which can significantly increase entrapment.[8][9][18]

    • Freeze-Dried Empty Liposomes (FDEL): Preparing and lyophilizing empty liposomes, which are then reconstituted with the this compound solution just before use, has shown high EE (28-58%).[8][9][17][18] This method also improves long-term storage stability.[19]

    • Reverse-Phase Evaporation: This technique creates a water-in-oil emulsion and generally yields higher EE than thin-film hydration but carries the risk of residual organic solvents.[19]

  • Adjust Lipid Composition:

    • Incorporate Charged Lipids: Including negatively charged lipids like dicetyl phosphate (DCP) can improve the encapsulation of certain drugs and modify vesicle surface properties.[8][9]

    • Optimize Cholesterol Content: Cholesterol is crucial for stabilizing the lipid bilayer and reducing drug leakage.[20] Incorporating it at 30-50 mol% typically enhances membrane rigidity and stability.[21]

  • Control Drug Concentration: The concentration of the this compound solution used for hydration is critical. A higher initial drug concentration can lead to a higher final encapsulated amount.

Section 2: Liposome Characterization

Q: I'm observing a large or bimodal particle size distribution. What could be the cause? A: A heterogeneous size distribution can affect the formulation's stability, biodistribution, and efficacy.

  • Refine the Sizing Method:

    • Sonication: While useful for creating small unilamellar vesicles (SUVs), probe sonication can be harsh and lead to lipid degradation or metal contamination. Bath sonication is a milder alternative.

    • Extrusion: This is the preferred method for generating vesicles with a uniform and defined size. Passing the liposome suspension through polycarbonate membranes with specific pore sizes (e.g., 400 nm, 200 nm, 100 nm) sequentially will produce a monodisperse population.

  • Review the Formulation Process:

    • Inconsistent Hydration: Ensure the lipid film is hydrated uniformly and at a temperature above the phase transition temperature (Tc) of the lipids used. Inadequate temperature control during hydration can lead to incomplete vesicle formation and aggregation.

    • Scale-Up Issues: Gradients in temperature and shear forces during larger-scale production can broaden size distributions.[]

Q: My liposomal formulation is aggregating or showing significant drug leakage upon storage. How can I improve stability? A: Stability is a critical quality attribute for any liposomal product.[][16]

  • Optimize Lipid Composition:

    • Use High-Tc Lipids: Phospholipids with saturated acyl chains and a high phase transition temperature (e.g., Distearoylphosphatidylcholine, DSPC) create more rigid, less leaky membranes at physiological temperatures.[8][9]

    • Incorporate Cholesterol: As mentioned, cholesterol fills gaps in the bilayer, reducing permeability and increasing membrane stability.[20][22]

  • Surface Modification (PEGylation):

    • Adding polyethylene glycol (PEG)-conjugated lipids to the formulation creates a hydrophilic barrier on the vesicle surface. This "stealth" coating provides steric hindrance, which prevents vesicle aggregation and reduces clearance by the MPS, prolonging circulation time.[7][20]

  • Lyophilization:

    • Freeze-drying the formulation is an effective strategy for long-term storage.[19] This requires the use of a cryoprotectant (e.g., sucrose, trehalose) to protect the vesicles during the freezing and drying process. The FDEL method is particularly advantageous as it separates the unstable liposome suspension from the drug solution until the point of use.[8][9][18]

  • Storage Conditions:

    • Store liposomal suspensions at 4°C. Avoid freezing unless they have been specifically formulated with cryoprotectants for lyophilization, as the formation of ice crystals can disrupt the vesicle bilayers.[23]

Data Presentation: Formulation & Characterization Parameters

The following tables summarize quantitative data from various studies on liposomal antimonials to provide a comparative reference for experimental design.

Table 1: Comparison of Liposomal this compound/Meglumine Antimoniate (MA) Formulations

Lipid Composition (Molar Ratio) Preparation Method Mean Diameter (nm) Encapsulation Efficiency (%) Reference
DSPC/CHOL/DCP (5:4:1) Dehydration-Rehydration (DRV) Not Specified 28% [8][9]
DSPC/CHOL/DCP (5:4:1) Freeze-Dried Empty Liposomes (FDEL) Not Specified 58% [8][9]
Not Specified Fusion + Homogenization ~110 Not Specified [1]
Not Specified Modified Freeze-Drying Double Emulsion Bimodal Distribution Up to 90% (pre-filtering) [6]
Not Specified (Reduced Size) Freeze-Drying + Rehydration ~400 Not Specified [24]

| Not Specified (Large Size) | Not Specified | ~1200 | Not Specified |[24] |

DSPC: L-α-distearoylphosphatidylcholine; CHOL: Cholesterol; DCP: Dicetyl phosphate

Table 2: In Vitro & In Vivo Efficacy Data

Formulation Model Key Finding Reference
Topical Liposomal MA BALB/c mice (L. major) Significantly smaller lesion size compared to controls. [25]
Topical Liposomal MA BALB/c mice (L. major) ~65% of the formulation was retained in the skin after 8h. [25]
FDEL-encapsulated MA Hamsters (L. chagasi) Significant reduction in liver parasite burdens vs. free drug. [8][9][18]

| Liposomal Antimony Trioxide (LAT) | NB4 Leukemia Cells | LAT showed higher toxicity at lower concentrations than free drug. |[4][26] |

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound via the FDEL Method

This protocol is adapted from methodologies described for encapsulating meglumine antimoniate.[8][9][18]

  • Lipid Film Preparation:

    • Dissolve L-α-distearoylphosphatidylcholine (DSPC), cholesterol (CHOL), and dicetyl phosphate (DCP) in a 5:4:1 molar ratio in chloroform or a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 50-60°C) until a thin, dry, uniform lipid film is formed on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and SUV Formation:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at 55-65°C.

    • To form small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension using a probe or bath sonicator, or subject it to high-pressure extrusion through polycarbonate filters (e.g., sequential passes through 200 nm and then 100 nm pore sizes).

  • Lyophilization (Freeze-Drying):

    • Freeze the SUV suspension rapidly (e.g., in a dry ice/acetone bath or liquid nitrogen).

    • Lyophilize the frozen suspension overnight under high vacuum until a dry, fluffy powder of empty liposomes is obtained. These are the "Freeze-Dried Empty Liposomes" (FDELs). This powder can be stored under inert gas at low temperatures for extended periods.

  • Encapsulation (Rehydration):

    • Just prior to use, rehydrate the FDEL powder with a sterile aqueous solution of this compound. The volume should be minimal to ensure a high drug-to-lipid ratio.

    • Vortex or gently agitate the vial until the powder is fully resuspended. The drug will be entrapped in the aqueous core of the re-formed vesicles.

  • Removal of Unencapsulated Drug (Optional):

    • To separate the liposome-encapsulated drug from the free drug, use size exclusion chromatography (e.g., over a Sephadex G-50 column) or centrifugation/ultracentrifugation. The liposome fraction can be collected and resuspended in a fresh buffer.

Protocol 2: Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug: Separate the liposomal formulation from the unencapsulated (free) drug using one of the methods from Protocol 1, Step 5 (e.g., ultracentrifugation).

  • Quantification of Total Drug: Take an aliquot of the initial, unpurified liposomal suspension. Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent or detergent (e.g., Triton X-100). Measure the total antimony (Sb) concentration using a validated analytical method such as atomic absorption spectroscopy. This is [Sb]Total.

  • Quantification of Free Drug: Measure the Sb concentration in the supernatant (or filtrate) collected in Step 1. This is [Sb]Free.

  • Calculate %EE: Use the following formula: %EE = (([Sb]Total - [Sb]Free) / [Sb]Total) * 100

Visualizations

Experimental & logical Workflows

Liposome_Preparation_Workflow A 1. Lipid Dissolution (e.g., DSPC, CHOL, DCP in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B Remove Solvent C 3. Hydration (Buffer + Vortexing) B->C Add Aqueous Phase D 4. Sizing / Homogenization (Extrusion or Sonication) C->D Form MLVs -> SUVs/LUVs E 5. Drug Encapsulation Method D->E F Passive Loading (Hydration with drug solution) E->F Option 1 G Active / Remote Loading (e.g., FDEL Rehydration) E->G Option 2 (Higher EE) H 6. Purification (Removal of free drug via SEC or Dialysis) F->H G->H I 7. Characterization (Size, Zeta, EE%, Stability) H->I J Final Liposomal this compound Formulation I->J

Caption: Workflow for preparing and characterizing liposomal this compound.

Troubleshooting_Logic Problem Observed Problem: Low Encapsulation Efficiency Cause1 Potential Cause 1: Suboptimal Method Problem->Cause1 Cause2 Potential Cause 2: Poor Lipid Composition Problem->Cause2 Cause3 Potential Cause 3: Incorrect Drug Concentration Problem->Cause3 Sol1a Solution: Use FDEL or DRV Method Cause1->Sol1a Sol1b Solution: Try Reverse-Phase Evaporation Cause1->Sol1b Sol2a Solution: Incorporate Charged Lipids (DCP) Cause2->Sol2a Sol2b Solution: Optimize Cholesterol Content Cause2->Sol2b Sol3 Solution: Increase this compound concentration in hydration solution Cause3->Sol3

Caption: Troubleshooting logic for low this compound encapsulation efficiency.

Signaling Pathway

Toxicity_Pathway This compound This compound (SbV) (Prodrug) SbIII Metabolic Reduction in vivo This compound->SbIII Bioactivation Liposome Liposomal Formulation Liposome->this compound Encapsulates & Shields Toxicity Host Cell Toxicity (Cardio, Pancreatic, etc.) Liposome->Toxicity Reduces systemic exposure ActiveSbIII Active SbIII (Toxic Species) SbIII->ActiveSbIII ROS Increased Reactive Oxygen Species (ROS) ActiveSbIII->ROS GSH Glutathione (GSH) Depletion ActiveSbIII->GSH Damage Oxidative Stress & DNA Damage ROS->Damage Causes GSH->Damage Reduces antioxidant capacity Damage->Toxicity

References

Technical Support Center: Reversing Glucantime Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments focused on reversing Glucantime (meglumine antimoniate) resistance in Leishmania using buthionine sulfoximine (BSO).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for buthionine sulfoximine (BSO) in reversing this compound resistance in Leishmania?

A1: Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[1][2] In Leishmania, resistance to antimonial drugs like this compound is often associated with elevated levels of intracellular thiols, particularly glutathione and its conjugate, trypanothione.[3][4] These thiols play a crucial role in detoxifying the active form of the drug (trivalent antimony, SbIII) and protecting the parasite from oxidative stress. By inhibiting GSH synthesis, BSO depletes the intracellular thiol pool, thereby increasing the parasite's susceptibility to the toxic effects of this compound.[3][4]

Q2: At what concentration is BSO typically effective in reversing this compound resistance in vitro?

A2: Studies have shown that BSO can be effective at concentrations around 5 mM for reversing this compound resistance in intracellular Leishmania amastigotes.[2][3][4] However, the optimal concentration may vary depending on the Leishmania species, the level of resistance of the strain, and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of BSO for your specific Leishmania isolate and host cell line.

Q3: Which in vitro model is most appropriate for studying the reversal of this compound resistance?

A3: The intracellular amastigote model is considered the "gold standard" for in vitro Leishmania drug discovery and resistance studies.[5][6] This is because amastigotes are the clinically relevant stage of the parasite that resides within host macrophages. Drug susceptibility in promastigotes (the insect stage) does not always correlate with efficacy against intracellular amastigotes, especially for drugs like this compound which require activation within the host cell.[5]

Q4: Can BSO alone inhibit the growth of Leishmania?

A4: Yes, BSO alone can have a direct inhibitory effect on Leishmania growth, although it is more commonly used as a chemosensitizer. For instance, 5 mM BSO has been shown to decrease the infectivity of Leishmania donovani amastigotes by about 50% and reduce the mean number of amastigotes per 100 infected macrophages by 21%.[2] Some studies have even shown that L. donovani amastigotes can grow in the presence of up to 20 mM BSO, which completely blocks glutathione and trypanothione synthesis, suggesting that these thiols may not be absolutely essential for amastigote replication in culture.[7]

Troubleshooting Guides

Issue 1: High variability in EC50 values for this compound.

  • Possible Cause 1: Inconsistent parasite growth phase. Leishmania promastigotes should be in the late logarithmic to stationary phase of growth to ensure a high proportion of infective metacyclic forms.

    • Solution: Carefully monitor parasite growth curves and consistently harvest promastigotes at the same growth stage for each experiment. Preconditioning promastigotes at a lower pH (e.g., 5.4) for 24 hours before infection can enhance infectivity.[6]

  • Possible Cause 2: Variation in host cell density. The number of host cells (e.g., macrophages) can influence the parasite infection rate and, consequently, the apparent drug efficacy.

    • Solution: Ensure a consistent seeding density of host cells in each well of your assay plates. Allow sufficient time for macrophages to adhere and differentiate before infection.[5]

  • Possible Cause 3: Inconsistent infection ratio (parasite:host cell). A fluctuating parasite-to-host cell ratio will lead to variable infection levels and inconsistent drug susceptibility results.

    • Solution: Accurately count both parasites and host cells before infection to maintain a consistent multiplicity of infection (MOI) across all experiments.

Issue 2: BSO is not effectively reversing this compound resistance.

  • Possible Cause 1: Insufficient BSO concentration or incubation time. The depletion of intracellular thiols by BSO is time and concentration-dependent.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal BSO concentration and pre-incubation time required to achieve significant thiol depletion in your specific Leishmania strain.

  • Possible Cause 2: The resistance mechanism in your Leishmania strain is not primarily thiol-mediated. While elevated thiols are a common mechanism, other factors can contribute to antimonial resistance.

    • Solution: Investigate other potential resistance mechanisms, such as decreased drug uptake (e.g., downregulation of aquaglyceroporin 1) or increased drug efflux.

  • Possible Cause 3: BSO stability and activity. Improper storage or handling of BSO can lead to loss of activity.

    • Solution: Prepare fresh BSO solutions for each experiment and store the stock solution according to the manufacturer's instructions.

Issue 3: High background or false positives in the assay.

  • Possible Cause 1: Cytotoxicity of BSO or this compound to the host cells. At high concentrations, the compounds themselves can be toxic to the host macrophages, leading to a reduction in parasite numbers that is not due to direct anti-leishmanial activity.

    • Solution: Always include control wells with uninfected host cells treated with the same concentrations of BSO and this compound to assess host cell viability. Use a viability assay (e.g., MTT, resazurin) to determine the cytotoxic concentration 50% (CC50) for the host cells.

  • Possible Cause 2: Contamination of cultures. Bacterial or fungal contamination can interfere with the assay readout.

    • Solution: Maintain sterile technique throughout the experimental setup. Regularly check cultures for signs of contamination.

Data Presentation

Table 1: In Vitro Susceptibility of Leishmania tropica Amastigotes to this compound with and without Buthionine Sulfoximine (BSO)

Leishmania tropica IsolateTreatmentEC50 (µg/mL of SbV)Fold Reversal of Resistance
This compound-Sensitive This compound alone5 - 15N/A
This compound-Resistant This compound alone> 50N/A
This compound-Resistant This compound + 5 mM BSO10 - 20> 2.5 - 5

Note: EC50 (Effective Concentration 50%) is the concentration of the drug that inhibits parasite growth by 50%. SbV refers to pentavalent antimony. Data is compiled from representative studies.[3][4]

Experimental Protocols

Protocol 1: Intracellular Leishmania Amastigote Drug Susceptibility Assay

This protocol is a generalized procedure. Specific parameters such as cell numbers, volumes, and incubation times may need to be optimized for your specific Leishmania species and host cell line.

Materials:

  • Leishmania promastigotes (late-logarithmic/stationary phase)

  • Host cells (e.g., primary mouse peritoneal macrophages, bone marrow-derived macrophages, or THP-1 cell line)

  • Appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound and Buthionine Sulfoximine (BSO)

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • Microscope

Procedure:

  • Host Cell Seeding:

    • Seed host cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

    • If using THP-1 cells, add phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.

    • Incubate the plate at 37°C with 5% CO2 for 24-48 hours to allow for cell adherence and differentiation.[8]

  • Infection:

    • Harvest late-logarithmic/stationary phase Leishmania promastigotes.

    • Wash the adherent host cells with pre-warmed PBS or medium to remove non-adherent cells.

    • Infect the host cells with promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).

    • Incubate for 4-24 hours at 37°C with 5% CO2 to allow for phagocytosis.

    • After incubation, wash the wells 2-3 times with pre-warmed medium to remove non-internalized promastigotes.[9]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. For the reversal experiment, prepare serial dilutions of this compound in medium containing a fixed concentration of BSO (e.g., 5 mM).

    • Add the drug solutions to the infected cells. Include appropriate controls: infected untreated cells and uninfected cells treated with the highest drug concentrations.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Quantification of Infection:

    • After incubation, carefully remove the culture medium.

    • Fix the cells with methanol for 10 minutes.

    • Stain the cells with a 10% Giemsa solution for 20-30 minutes.

    • Wash the wells with water and allow them to air dry.

    • Using a microscope with an oil immersion lens (100x), determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.

    • The EC50 is calculated by non-linear regression analysis of the dose-response curves.

Protocol 2: Measurement of Intracellular Thiol Levels

This protocol provides a method to quantify total non-protein thiols using Ellman's reagent.

Materials:

  • Leishmania promastigotes (with and without BSO treatment)

  • PBS

  • Sulfosalicylic acid (SSA)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Tris-HCl buffer

  • Glutathione (for standard curve)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest approximately 1 x 10^8 Leishmania promastigotes by centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the pellet in a known volume of 5% SSA to precipitate proteins.

    • Lyse the cells by freeze-thawing or sonication.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Collect the supernatant containing the soluble thiols.

  • Thiol Assay:

    • In a 96-well plate, add a sample of the supernatant to a reaction mixture containing Tris-HCl buffer (pH 8.0) and DTNB solution.

    • The final concentration of DTNB in the reaction should be approximately 0.2 mM.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of glutathione.

    • Plot the absorbance versus the concentration of glutathione to determine the concentration of thiols in the samples.

    • The results are typically expressed as nmol of thiol per 10^8 parasites.

Visualizations

experimental_workflow cluster_culture Cell Culture and Infection cluster_treatment Drug Treatment cluster_analysis Analysis host_cells Seed Host Cells (e.g., Macrophages) infection Infect Host Cells with Promastigotes host_cells->infection promastigotes Culture Leishmania Promastigotes promastigotes->infection drug_prep Prepare Serial Dilutions of this compound +/- BSO infection->drug_prep treatment Add Drugs to Infected Cells drug_prep->treatment incubation Incubate for 72h treatment->incubation staining Fix and Stain (e.g., Giemsa) incubation->staining quantification Microscopic Quantification of Amastigotes staining->quantification ec50 Calculate EC50 quantification->ec50

Caption: Experimental workflow for in vitro drug susceptibility testing.

resistance_reversal cluster_resistance This compound Resistance cluster_reversal Reversal with BSO gsh Increased Glutathione (GSH) & Trypanothione detox Detoxification of SbIII (active drug) gsh->detox resistance Drug Resistance detox->resistance bso Buthionine Sulfoximine (BSO) gcs γ-glutamylcysteine synthetase bso->gcs gsh_depletion GSH Depletion gcs->gsh_depletion sensitivity Drug Sensitivity gsh_depletion->sensitivity

Caption: Mechanism of this compound resistance and its reversal by BSO.

References

Validation & Comparative

Comparative Efficacy of Glucantime vs. Miltefosine for Cutaneous Leishmaniasis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent treatments for cutaneous leishmaniasis (CL): pentavalent antimonial compound Glucantime (meglumine antimoniate) and the oral agent miltefosine. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental protocols, and visualizations of treatment workflows.

Executive Summary

Cutaneous leishmaniasis, a parasitic skin infection, is treated with a range of therapies, with this compound being a long-standing first-line treatment in many regions.[1][2] However, the emergence of resistance and the requirement for parenteral administration have driven the search for alternatives.[3] Miltefosine, an oral medication, has emerged as a significant alternative.[4] A systematic review and meta-analysis of ten studies found no significant overall difference in efficacy between miltefosine and this compound.[5][6][7][8] However, subgroup analysis revealed that miltefosine was significantly superior for species other than Leishmania braziliensis.[5][6][7][8] Conversely, some individual randomized controlled trials have shown varying results, with some indicating a higher efficacy for miltefosine, while others suggest this compound is more effective in certain populations.[9][10][11]

Data Presentation: Efficacy and Adverse Events

The following tables summarize quantitative data from various clinical trials comparing the efficacy and safety of this compound and miltefosine in the treatment of cutaneous leishmaniasis.

Table 1: Comparative Cure Rates of Miltefosine and this compound in Clinical Trials

Study (Leishmania Species)Treatment GroupNumber of PatientsCure Rate (%)Follow-up Period
Soto et al. (L. panamensis) [12]Miltefosine4991% (per-protocol)6 months
Placebo2438% (per-protocol)6 months
Soto et al. (L. braziliensis & L. mexicana) [12]Miltefosine40~50%6 months
Placebo19~20%6 months
Machado et al. (L. braziliensis) [10]Miltefosine6075% (intention-to-treat)6 months
Pentavalent Antimony (Sb(v))3053.3% (intention-to-treat)6 months
Khan et al. [9][13]Miltefosine7586%12 weeks
This compound7568%12 weeks
Mohebali et al. [11]Meglumine Antimoniate-Significantly higher than miltefosine-
Miltefosine---
Meta-analysis (Multiple Species) [5][6][7][8]Miltefosine vs. This compound10 studiesNo significant overall difference-
Meta-analysis (Species other than L. braziliensis) [5][6][7][8]Miltefosine-Significantly superior to this compound-

Table 2: Common Adverse Events Associated with Miltefosine and this compound

DrugCommon Adverse EventsFrequency
Miltefosine Vomiting, Nausea, Abdominal Pain, DiarrheaMore frequent gastrointestinal symptoms[9][10][13]
This compound (Meglumine Antimoniate) Injection site pain, Arthralgia, Myalgia, Fever, ECG changesMore frequent systemic and injection-related reactions[9][10][11][13]

Experimental Protocols

Detailed methodologies from key clinical trials are outlined below to provide a comprehensive understanding of the experimental conditions.

Randomized Controlled Trial (Machado et al.)[10]
  • Objective: To evaluate the efficacy and safety of miltefosine versus pentavalent antimony (Sb(v)) for CL caused by Leishmania braziliensis.

  • Study Design: A randomized, open-label, controlled clinical trial.

  • Patient Population: 90 patients with confirmed CL.

  • Treatment Arms:

    • Miltefosine Group (n=60): Oral miltefosine.

    • Sb(v) Group (n=30): Parenteral pentavalent antimony.

  • Dosage and Administration: Specific dosages were not detailed in the abstract.

  • Primary Outcome: Definitive cure rate at 6 months post-treatment.

  • Assessment: Clinical evaluation of lesion healing.

Quasi-Experimental Study (Khan et al.)[9][13]
  • Objective: To compare the safety, efficacy, and patient satisfaction of miltefosine versus this compound for CL in Pakistan.

  • Study Design: A quasi-experimental study.

  • Patient Population: 150 patients diagnosed with CL.

  • Treatment Arms:

    • Group 1 (n=75): Oral Miltefosine.

    • Group 2 (n=75): Intramuscular this compound.

  • Follow-up: 12 weeks post-treatment.

  • Outcomes Assessed: Treatment efficacy (complete lesion healing), side effects, and patient satisfaction.

  • Statistical Analysis: Chi-square tests were used for comparison.

Systematic Review and Meta-Analysis (Iranpour et al.)[5][6][7][8]
  • Objective: To compare the efficacy of miltefosine and this compound for the treatment of CL through a systematic review and meta-analysis of clinical trials.

  • Data Sources: Cochrane, PubMed, Embase, Scopus, Web of Science, and other databases were searched for relevant studies.

  • Study Selection: 10 studies were included in the final meta-analysis from an initial 1,570 reports.

  • Quality Assessment: The Cochrane risk of bias tool was used to assess the quality of the included studies.

  • Data Analysis: A random-effects model was employed for the analysis. Heterogeneity was assessed using the chi-square test and I² index.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a comparative clinical trial of this compound and miltefosine, and a simplified representation of their proposed mechanisms of action.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis start Patient Screening (Confirmed Cutaneous Leishmaniasis) inclusion Inclusion Criteria Met start->inclusion exclusion Exclusion Criteria Met start->exclusion Not Eligible consent Informed Consent inclusion->consent randomize Random Assignment consent->randomize This compound This compound (Intramuscular/Intralesional) randomize->this compound Group A miltefosine Miltefosine (Oral) randomize->miltefosine Group B followup Post-Treatment Follow-up (e.g., 3 and 6 months) This compound->followup miltefosine->followup assessment Efficacy Assessment (Cure Rate, Lesion Size) followup->assessment safety Safety Assessment (Adverse Events) followup->safety analysis Statistical Analysis (Comparison of Outcomes) assessment->analysis safety->analysis

Caption: Experimental workflow for a comparative clinical trial.

G cluster_this compound This compound (Pentavalent Antimony) cluster_miltefosine Miltefosine cluster_outcome Outcome This compound This compound (SbV) reduction Reduction to Trivalent Antimony (SbIII) This compound->reduction inhibition Inhibition of Glycolysis and Fatty Acid Oxidation reduction->inhibition death Leishmania Parasite Death inhibition->death miltefosine Miltefosine disruption Disruption of Cell Membrane and Signal Transduction miltefosine->disruption apoptosis Induction of Apoptosis-like Cell Death disruption->apoptosis apoptosis->death

Caption: Simplified proposed mechanisms of action.

Conclusion

The comparative efficacy of this compound and miltefosine for the treatment of cutaneous leishmaniasis is nuanced and appears to be dependent on the infecting Leishmania species. While miltefosine offers the significant advantage of oral administration and may be more effective against certain species, this compound remains a potent and effective treatment in many contexts. The choice of therapy should be guided by species identification, local resistance patterns, patient characteristics, and the side-effect profiles of the drugs. Further head-to-head clinical trials in diverse geographical locations and against different Leishmania species are warranted to refine treatment guidelines.

References

A Head-to-Head Comparison of Glucantime and Pentamidine in the Treatment of Leishmania braziliensis Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of American Cutaneous Leishmaniasis (ACL) caused by Leishmania braziliensis predominantly relies on a limited arsenal of chemotherapeutic agents. Among these, the pentavalent antimonial, meglumine antimoniate (Glucantime), has long been considered the first-line therapy. However, concerns regarding its toxicity and emerging resistance have necessitated the exploration of alternative treatments such as pentamidine. This guide provides an objective, data-driven comparison of this compound and pentamidine, summarizing key experimental findings to inform research and clinical perspectives.

Efficacy: A Comparative Analysis

Clinical studies directly comparing this compound and pentamidine for L. braziliensis infections have revealed significant differences in therapeutic outcomes. A pivotal randomized controlled trial conducted in Peru demonstrated a markedly higher cure rate for this compound compared to pentamidine.[1][2]

Table 1: Comparative Efficacy of this compound and Pentamidine in Treating L. braziliensis Cutaneous Leishmaniasis in Peru [1][2]

OutcomeThis compound (n=40)Pentamidine (n=40)
Cured 31 (78%)14 (35%)
Failed 6 (15%)23 (58%)
- Relapse55
- Parasites present post-therapyNot specified14
Lost to follow-up 3 (7%)3 (7%)

In this study, this compound was statistically more effective than pentamidine based on both clinical and parasitological criteria.[1][2] Another comparative study in Brazil involving 46 patients also evaluated these drugs, although detailed cure rates for each arm were not fully specified in the abstract.[3]

Treatment Regimens and Experimental Protocols

The disparities in efficacy are contextualized by the specific treatment protocols employed in these clinical trials. Understanding these methodologies is crucial for the interpretation of the results.

Peruvian Clinical Trial Protocol[1][2]

A total of 80 patients with cutaneous leishmaniasis due to L. braziliensis were enrolled in this study.

  • Inclusion Criteria: Patients with parasitologically confirmed L. braziliensis infection.

  • Randomization: Patients were randomly allocated into two treatment groups of 40 patients each.

  • Treatment Arms:

    • This compound Group: Received 20 mg of antimony (Sb)/kg/day intravenously for 20 days.

    • Pentamidine Group: Received 2 mg/kg every other day for a total of seven injections.

  • Follow-up: Patients were monitored for clinical and parasitological cure. Treatment failure was defined by the presence of parasites two weeks after therapy or by relapse.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_outcome Outcome Assessment start 80 Patients with Cutaneous Leishmaniasis due to L. braziliensis randomize Random Allocation start->randomize This compound This compound Group (n=40) 20 mg Sb/kg/day IV for 20 days randomize->this compound Group 1 pentamidine Pentamidine Group (n=40) 2 mg/kg every other day for 7 injections randomize->pentamidine Group 2 outcome Evaluation of Cure, Failure, Relapse This compound->outcome pentamidine->outcome

Brazilian Field Study Protocol[3]

This study included 46 patients with primary cutaneous leishmaniasis caused by L. (Viannia) braziliensis.

  • Diagnostic Criteria: Patients were confirmed through clinical examination, histopathological, and immunological investigations.

  • Randomization: Patients were distributed into three treatment groups.

  • Treatment Arms (Intramuscular Route):

    • Group 1 (Pentamidine): Received 4 mg/kg every other day for 8 applications.

    • Group 2 (Aminosidine): Received 20 mg/kg/day for 20 days.

    • Group 3 (Meglumine Antimoniate): Received 10 mg SbV/kg/day for 20 days.

  • Definition of Failure: Ulceration of the skin lesion four months after treatment.

Safety and Tolerability Profile

Both this compound and pentamidine are associated with adverse effects, a critical consideration in their clinical application.

In the Peruvian study, both treatment regimens were reported to be well-tolerated.[1][2] There was no statistically significant difference in the incidence of gastrointestinal, musculoskeletal, and total adverse events between the two groups.[1][4] However, elevations in liver and pancreatic enzyme levels were statistically higher in the this compound group, though no patient discontinued therapy due to these changes.[2]

Table 2: Adverse Events Reported in the Peruvian Clinical Trial [4]

Adverse Event CategoryThis compoundPentamidine
Gastrointestinal Symptoms Reported, not statistically differentReported, not statistically different
Musculoskeletal Symptoms Reported, not statistically differentReported, not statistically different
Elevated Liver Enzymes Statistically higherLower
Elevated Pancreatic Enzymes Statistically higherLower

It is important to note that the total number of days a patient might experience an adverse event could be comparable, even with different treatment durations.[4]

G cluster_drugs Drugs cluster_effects Adverse Effects This compound This compound GI Gastrointestinal (e.g., abdominal pain, vomiting) This compound->GI Musculoskeletal Musculoskeletal This compound->Musculoskeletal Hepatic Hepatotoxicity (Elevated Liver Enzymes) This compound->Hepatic Statistically Higher Incidence Pancreatic Pancreatic Toxicity (Elevated Pancreatic Enzymes) This compound->Pancreatic Statistically Higher Incidence Pentamidine Pentamidine Pentamidine->GI Pentamidine->Musculoskeletal Pentamidine->Hepatic Pentamidine->Pancreatic

Conclusion

Based on the available clinical trial data, this compound demonstrates superior efficacy over pentamidine for the treatment of cutaneous leishmaniasis caused by L. braziliensis. While both drugs exhibit comparable overall tolerability in terms of gastrointestinal and musculoskeletal side effects, this compound is associated with a higher incidence of elevated liver and pancreatic enzymes. These findings underscore the need for continued research into alternative therapeutic strategies that offer both high efficacy and improved safety profiles for this neglected tropical disease. The choice of therapy should be guided by species identification, regional drug susceptibility patterns, and careful patient monitoring.

References

Combination Therapy of Glucantime and Cryotherapy Demonstrates Superior Efficacy in Cutaneous Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that the concurrent use of intralesional Glucantime (meglumine antimoniate) and cryotherapy results in significantly higher cure rates for cutaneous leishmaniasis compared to monotherapy with either treatment alone. This combination approach offers a more effective and often faster resolution for patients suffering from this parasitic skin infection.

Clinical studies have consistently shown the synergistic effect of combining this compound, a first-line antimonial drug, with cryotherapy, a destructive physical therapy. The combination leads to improved lesion healing and a higher percentage of patients achieving complete re-epithelialization.

Comparative Efficacy: A Quantitative Overview

Multiple randomized controlled trials and comparative studies have evaluated the efficacy of the combination therapy against individual treatments. The data robustly supports the superiority of the combined approach.

Treatment GroupNumber of Patients/LesionsCure Rate (%)Study
Combination Therapy (this compound + Cryotherapy) 100 patients (149 lesions)90.9%Asilian et al., 2004[1]
Cryotherapy Alone200 patients (230 lesions)57.15%Asilian et al., 2004[1]
Intralesional this compound Alone100 patients (160 lesions)55.63%Asilian et al., 2004[1]
Combination Therapy (this compound + Cryotherapy) 40 patients (67 lesions)89.5%Asilian et al., 2003[2]
Intralesional this compound Alone100 patients (180 lesions)50%Asilian et al., 2003[2]
Combination Therapy (this compound + Cryotherapy) 276 patients (406 lesions)85.5%Shirzadi et al., 2021[3]
Cryotherapy Alone200 patients (301 lesions)50%Shirzadi et al., 2021[3]
Combination Therapy (this compound + Cryotherapy) 58 patients (115 lesions)100% (at 12 weeks)Saghafipour et al., 2017[4][5]
Intralesional this compound Alone54 patients (116 lesions)91% (at 12 weeks)Saghafipour et al., 2017[4][5]
Combination Therapy (this compound + Cryotherapy) 38 patients100%Khan et al., 2018[6]
Cryotherapy Alone38 patients18.4%Khan et al., 2018[6]
Combination Therapy (this compound + Cryotherapy) 86 patients98%Javed et al., 2023[7]
Intralesional this compound Alone86 patients82%Javed et al., 2023[7]
Cryotherapy Alone86 patients78%Javed et al., 2023[7]

Experimental Protocols

The methodologies employed in these studies, while varying slightly, generally follow a consistent protocol for the treatment and evaluation of cutaneous leishmaniasis.

Patient Selection:

  • Inclusion criteria typically include a confirmed diagnosis of cutaneous leishmaniasis via parasitological examination (smear or culture) or clinical-histopathological findings.

  • Patients are often treatment-naive and present with one or more lesions.

  • Exclusion criteria may include pregnancy, lactation, significant systemic illness, and lesions in sensitive areas (e.g., near the eyes).

Treatment Regimens:

  • Combination Therapy Group: Patients receive intralesional injections of this compound (meglumine antimoniate) directly into and around the lesion, typically on a weekly or fortnightly basis.[3][4][5][7] This is coupled with cryotherapy using liquid nitrogen, applied to the lesion for 10-30 seconds per session, often in two freeze-thaw cycles.[8] Cryotherapy is generally administered every one to two weeks.[3][4][5]

  • Intralesional this compound Monotherapy Group: Patients receive only the intralesional this compound injections with the same frequency and dosage as the combination group.[1][4][5]

  • Cryotherapy Monotherapy Group: Patients receive only cryotherapy with the same application technique and frequency as the combination group.[1][3][6]

Assessment of Efficacy:

  • The primary outcome measured is the "cure rate," defined as complete re-epithelialization and disappearance of induration at the lesion site.[3][4][5]

  • Patients are typically followed up for a period of several weeks to months after the completion of treatment to monitor for any relapse.[1][2] The follow-up period can be up to 6 months post-treatment.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial comparing these treatment modalities.

G cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment Allocation cluster_2 Treatment & Follow-up cluster_3 Outcome Assessment PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent PatientScreening->Consent Baseline Baseline Assessment (Lesion size, number, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound + Cryotherapy) Randomization->GroupA GroupB Group B (this compound Alone) Randomization->GroupB GroupC Group C (Cryotherapy Alone) Randomization->GroupC Treatment Treatment Period (e.g., up to 12 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Post-Treatment Follow-up (e.g., up to 6 months) Treatment->FollowUp Efficacy Efficacy Assessment (Complete Re-epithelialization) FollowUp->Efficacy Safety Safety & Tolerability (Adverse Events) FollowUp->Safety

Caption: A typical experimental workflow for a randomized clinical trial.

Mechanism of Action and Synergism

While the precise synergistic mechanism is not fully elucidated, the improved outcomes are likely due to the complementary actions of the two therapies. This compound works systemically and intralesionally to kill the Leishmania parasite by inhibiting its glycolytic enzymes and fatty acid oxidation.[6] Cryotherapy, on the other hand, causes rapid freezing and thawing of the infected tissue, leading to direct destruction of parasites and infected host cells.[6] This physical destruction may also enhance the penetration and efficacy of the intralesionally administered this compound and stimulate a local immune response.

Conclusion

The evidence strongly supports the use of this compound in combination with cryotherapy as a superior treatment strategy for cutaneous leishmaniasis. This combination therapy consistently yields higher cure rates than either treatment used alone. For researchers and drug development professionals, these findings underscore the potential of combination therapies that target both the parasite and the infected tissue environment to improve clinical outcomes in infectious skin diseases. Further research could focus on optimizing treatment schedules and exploring the underlying immunological mechanisms of this synergistic interaction.

References

Cross-Resistance in Antimonial Compounds: A Comparative Analysis of Glucantime and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and quantitative measures of cross-resistance between meglumine antimoniate (Glucantime) and other antimonial drugs in Leishmania, this guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental findings. The emergence of resistance to first-line antimonial therapies for leishmaniasis necessitates a thorough understanding of cross-resistance patterns to inform the development of novel therapeutic strategies.

Pentavalent antimonials, namely meglumine antimoniate (this compound) and sodium stibogluconate (Pentostam), have been the cornerstone of leishmaniasis treatment for decades. However, their efficacy is increasingly compromised by the rise of drug-resistant Leishmania strains. A critical aspect of this challenge is the phenomenon of cross-resistance, where resistance to one antimonial compound confers resistance to others. This guide synthesizes experimental data on cross-resistance, detailing the variable nature of this phenomenon across different Leishmania species and providing insights into the underlying molecular mechanisms.

Quantitative Susceptibility of Leishmania Isolates to Antimonial Compounds

The in vitro susceptibility of Leishmania parasites to antimonial drugs is a key indicator of potential clinical outcomes. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are standard metrics used to quantify drug efficacy. The following tables summarize IC50 and EC50 values for this compound and other antimonials against various Leishmania strains, highlighting the differences between sensitive and resistant isolates.

Leishmania SpeciesStrain/IsolateAntimonial CompoundIC50 (µg/mL)Fold ResistanceReference
L. donovaniWild TypePentostam104 (promastigotes)-[1]
24 (amastigotes)-[1]
Ld1S.04 (Pentostam-resistant)Pentostam>1144 (promastigotes)11[1]
960 (amastigotes)40[1]
Ld1S.20 (Pentostam-resistant)Pentostam>2184 (promastigotes)21[1]
3552 (amastigotes)148[1]
L. tropicaSensitiveThis compound171.1 (amastigotes)-[2]
ResistantThis compound>835.2 (amastigotes)>4.9[2]
Leishmania SpeciesPatient StatusAntimonial CompoundEC50 (µg Sb/mL)Reference
L. (Viannia) spp.Pre-treatment (Susceptible)Meglumine Antimoniate<20
Pre-treatment (Resistant)Meglumine Antimoniate>128
Treatment FailureMeglumine Antimoniate>128

Note: The relationship between this compound and Pentostam cross-resistance is complex. Studies have shown that this compound-resistant Leishmania tropica isolates from Iranian patients were also cross-resistant to Pentostam[3]. Conversely, another study reported that some this compound-resistant Leishmania promastigotes were sensitive to Pentostam, suggesting that the mechanisms of action and resistance for the two drugs may differ in certain strains[4][5]. This highlights the species- and strain-dependent nature of cross-resistance.

Mechanisms of Antimonial Resistance and Cross-Resistance

Resistance to antimonial drugs in Leishmania is a multifactorial process involving several key cellular pathways. The primary mechanisms contribute to a reduced intracellular concentration of the active form of the drug, trivalent antimony (SbIII), and enhanced detoxification pathways. These mechanisms often underpin cross-resistance to various antimonial compounds.

The following diagram illustrates the key molecular players and pathways involved in antimonial resistance.

Caption: Antimonial drug action and resistance mechanisms in Leishmania.

The primary mechanisms of resistance include:

  • Reduced Drug Uptake: Downregulation or mutation of the aquaglyceroporin 1 (AQP1) transporter reduces the influx of the active SbIII into the parasite[6].

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), actively pumps the drug or its conjugated form out of the parasite[7].

  • Altered Thiol Metabolism: Increased levels of intracellular thiols, such as trypanothione and glutathione, can sequester and detoxify SbIII, preventing it from reaching its target[6][8].

These resistance mechanisms are not specific to a single antimonial compound and can therefore lead to cross-resistance between this compound, Pentostam, and other antimonials.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of antimonial drug susceptibility in Leishmania. The following outlines a general methodology for in vitro susceptibility testing of intracellular amastigotes.

1. Parasite and Cell Culture:

  • Leishmania promastigotes: Cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and other necessary nutrients at 25-26°C.

  • Macrophage cell lines: Murine macrophage cell lines (e.g., J774A.1) or human monocytic cell lines (e.g., THP-1, U-937) are commonly used. They are maintained in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere. THP-1 and U-937 cells require differentiation into adherent macrophages using phorbol 12-myristate 13-acetate (PMA) prior to infection.

2. In Vitro Infection of Macrophages:

  • Stationary-phase promastigotes are used to infect adherent macrophages at a parasite-to-macrophage ratio of approximately 10:1 or 20:1.

  • The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes.

  • Non-phagocytosed parasites are removed by washing with pre-warmed medium or PBS.

  • Infected macrophages are then incubated for an additional 24-48 hours to allow for the transformation of promastigotes into amastigotes within the phagolysosomes.

3. Drug Susceptibility Assay:

  • A stock solution of the antimonial drug (e.g., this compound, Pentostam) is prepared and serially diluted to the desired concentrations.

  • The drug dilutions are added to the infected macrophage cultures.

  • The plates are incubated for 72-96 hours at 37°C in a 5% CO2 atmosphere.

4. Quantification of Parasite Load:

  • After incubation, the supernatant is removed, and the cells are fixed with methanol and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by light microscopy.

  • The percentage of infected macrophages can also be calculated.

  • Alternatively, parasite viability can be assessed using colorimetric or fluorometric assays, such as the resazurin-based assay, which measures metabolic activity.

5. Data Analysis:

  • The IC50 or EC50 value is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following workflow diagram illustrates the key steps in a typical in vitro antimonial susceptibility assay.

Experimental_Workflow Start Start Parasite_Culture Culture Leishmania Promastigotes (Stationary Phase) Start->Parasite_Culture Macrophage_Culture Culture and Differentiate Macrophage Cell Line Start->Macrophage_Culture Infection Infect Macrophages with Promastigotes Parasite_Culture->Infection Macrophage_Culture->Infection Incubation1 Incubate for Phagocytosis and Amastigote Transformation Infection->Incubation1 Drug_Addition Add Serial Dilutions of Antimonial Compounds Incubation1->Drug_Addition Incubation2 Incubate for 72-96 hours Drug_Addition->Incubation2 Quantification Fix, Stain, and Quantify Intracellular Amastigotes Incubation2->Quantification Analysis Calculate IC50/EC50 Values Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro antimonial susceptibility testing.

References

Navigating Resistance: A Comparative Guide to Alternative Drugs for Glucantime-Resistant Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

The emergence and spread of resistance to first-line antimonial drugs, such as Glucantime (meglumine antimoniate), pose a significant threat to the effective control of leishmaniasis, a parasitic disease with a global footprint. This guide provides a comparative analysis of the in vitro susceptibility of this compound-resistant Leishmania strains to alternative therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the search for more effective treatments.

Comparative Efficacy of Alternative Drugs

The in vitro efficacy of alternative drugs against this compound-resistant Leishmania strains is a crucial indicator of their potential clinical utility. The following tables summarize the 50% inhibitory concentration (IC50) values for key alternative drugs—miltefosine, paromomycin, and amphotericin B—against various this compound-resistant Leishmania species, as reported in several studies. These values represent the drug concentration required to inhibit the growth of the intracellular amastigote stage of the parasite by 50% within host cells, which is considered the most clinically relevant in vitro model.

Table 1: In Vitro Susceptibility (IC50) of this compound-Resistant Leishmania tropica to Alternative Drugs

DrugThis compound-Resistant IC50 (µM)This compound-Sensitive IC50 (µM)Fold-Resistance (Resistant/Sensitive)Reference
This compound > 11829.5> 4[1]
Miltefosine 8.5 - 12.5Not Reported-[1]
Paromomycin 15.0 - 25.0Not Reported-[1]
Amphotericin B 0.15 - 0.5Not Reported-[1]

Note: IC50 values for this compound are often expressed in µg/mL of pentavalent antimony (SbV). For consistency, values have been converted to µM where possible. Fold-resistance is a calculated ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain.

Table 2: In Vitro Susceptibility (IC50) of this compound-Resistant Leishmania donovani to Alternative Drugs

DrugThis compound-Resistant IC50 (µM)This compound-Sensitive IC50 (µM)Fold-Resistance (Resistant/Sensitive)Reference
This compound > 100~20> 5[2]
Paromomycin 3.9 ± 0.3Not Reported-[3]
Sitamaquine 2.1 ± 0.2Not Reported-[3]
Amphotericin B ~0.1~0.05~2[4],[5]

Note: Data for this compound-resistant L. donovani is compiled from multiple sources and may reflect different experimental conditions. The IC50 for Amphotericin B is against a strain with experimentally induced resistance to Amphotericin B, which may not be directly comparable to this compound-resistant strains.

Understanding the Mechanisms of Antimony Resistance

The resistance of Leishmania to pentavalent antimonials like this compound is a multifactorial phenomenon. The drug, administered as a prodrug (SbV), must be reduced to its active trivalent form (SbIII) to exert its leishmanicidal effect. Resistance mechanisms often involve alterations in this metabolic pathway, as well as changes in drug uptake, efflux, and sequestration.

Several key molecular players have been implicated in antimony resistance:

  • Aquaglyceroporin-1 (AQP1): This membrane channel is responsible for the uptake of the active form of the drug, SbIII. Downregulation or mutation of AQP1 can significantly reduce the intracellular concentration of the drug, leading to resistance.

  • Thiol Metabolism: The parasite's thiol pool, particularly trypanothione, plays a crucial role in detoxifying heavy metals like antimony. Increased levels of trypanothione and the enzymes involved in its synthesis, such as gamma-glutamylcysteine synthetase (γ-GCS) and trypanothione reductase (TR), can enhance the parasite's ability to neutralize the drug.

  • ABC Transporters: ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), are involved in the efflux of drugs and their conjugates from the cell. Overexpression of these transporters can lead to increased drug extrusion and decreased intracellular accumulation.

The following diagram illustrates the key signaling pathways involved in antimony resistance in Leishmania.

AntimonyResistance cluster_extracellular Extracellular cluster_intracellular Leishmania Parasite SbV This compound (SbV) SbIII Active Drug (SbIII) SbV->SbIII Reduction AQP1 Aquaglyceroporin-1 (AQP1) SbIII->AQP1 Uptake (Blocked in Resistance) Thiol_Metabolism Increased Thiol Metabolism (Trypanothione) SbIII->Thiol_Metabolism Detoxification Target Parasite Killing AQP1->Target Intracellular Action MRPA ABC Transporter (MRPA) Thiol_Metabolism->MRPA Thiol_Metabolism->Target Inhibition of Action Sequestration Sequestration in Vesicles MRPA->Sequestration Sequestration->SbIII Efflux

Caption: Key pathways in antimony resistance.

Experimental Protocols

The determination of in vitro drug susceptibility in Leishmania is critical for evaluating the efficacy of new and existing drugs. The intracellular amastigote-macrophage model is considered the gold standard as it mimics the natural environment of the parasite within the mammalian host.

Key Experiment: Intracellular Amastigote Susceptibility Assay

This assay measures the ability of a drug to reduce the number of Leishmania amastigotes inside host macrophages.

Materials:

  • Leishmania promastigotes (this compound-sensitive and -resistant strains)

  • Macrophage cell line (e.g., J774.A1, THP-1) or primary macrophages

  • Complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test drugs (dissolved in an appropriate solvent)

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight to allow adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Exposure: Remove the culture medium and wash the cells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of the test drugs to the infected macrophages. Include a drug-free control.

  • Incubation: Incubate the plates for 72 hours.

  • Staining and Microscopy: Fix the cells with methanol and stain with Giemsa.

  • Data Analysis: Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy. Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in the number of amastigotes compared to the untreated control.

The following diagram outlines the experimental workflow for the intracellular amastigote susceptibility assay.

ExperimentalWorkflow A Seed Macrophages in 96-well Plate B Incubate Overnight A->B C Infect with Leishmania Promastigotes B->C D Incubate for 24 hours C->D E Wash to Remove Extracellular Parasites D->E F Add Serial Dilutions of Test Drugs E->F G Incubate for 72 hours F->G H Fix and Stain with Giemsa G->H I Microscopic Evaluation and IC50 Calculation H->I

Caption: Workflow for amastigote susceptibility assay.

Conclusion

The data presented in this guide highlight that while this compound resistance is a significant challenge, alternative drugs such as miltefosine, paromomycin, and amphotericin B demonstrate considerable in vitro activity against resistant Leishmania strains. However, the emergence of resistance to these alternative drugs is also a concern, underscoring the urgent need for continued research and development of new antileishmanial agents and combination therapies. A thorough understanding of the molecular mechanisms of resistance is paramount for the rational design of novel drugs and strategies to overcome this growing public health problem. The standardized experimental protocols outlined here provide a framework for the consistent and comparable evaluation of drug efficacy in the preclinical pipeline.

References

Comparative Efficacy of Glucantime Across Leishmania Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of Glucantime (meglumine antimoniate) against various clinically relevant Leishmania species. This document synthesizes in vitro and in vivo experimental data, details relevant methodologies, and visualizes key pathways to offer a multifaceted understanding of this compound's performance and the challenges of resistance.

This compound, a pentavalent antimonial, has been a cornerstone of leishmaniasis treatment for decades. However, its efficacy is not uniform across all Leishmania species, and the emergence of resistance poses a significant clinical challenge. This guide offers a comparative overview of this compound's activity against Leishmania donovani, L. infantum, L. major, L. tropica, L. braziliensis, and L. amazonensis, providing valuable data for research and development of new therapeutic strategies.

In Vitro Susceptibility of Leishmania Species to this compound

The in vitro susceptibility of Leishmania parasites to this compound is a critical indicator of its potential clinical efficacy. The following tables summarize the 50% inhibitory concentration (IC50) for promastigotes and the 50% effective concentration (EC50) for amastigotes, the clinically relevant intracellular stage.

Promastigote Susceptibility (IC50)
Leishmania SpeciesIC50 (µg/mL)Reference(s)
L. tropica239.34[1]
L. major279[2]
L. braziliensis19 - 55[3]
L. amazonensis>30,000[4]
L. infantum112[5]
L. donovani>64 (as Sodium Stibogluconate)[6]
Amastigote Susceptibility (EC50)
Leishmania SpeciesEC50 (µg/mL)Reference(s)
L. tropica108.9[1]
L. major59.5[2]
L. braziliensis19 - 55[3]
L. amazonensis22.9[4]
L. infantum127.6 (as Sodium Stibogluconate)[4]
L. donovani22 - 28 (as Sodium Stibogluconate)[6]

In Vivo Efficacy of this compound

In vivo studies in animal models and clinical trials in humans provide essential data on the therapeutic efficacy of this compound.

Preclinical Efficacy in BALB/c Mice
Leishmania SpeciesTreatment RegimenOutcomeReference(s)
L. major10 mg/kg/day (subcutaneous) for 4 weeksSignificant reduction in lesion size and parasite burden in the spleen.[7]
L. amazonensis100 mg/kg/day (intraperitoneal) for 30 days50% clinical cure rate, reduction in parasite load.[5]
L. infantum20 mg/kg/day for 21 daysReduction in parasite load in liver, spleen, and bone marrow.[8]
Clinical Efficacy (Cure Rates)
Leishmania SpeciesClinical ManifestationTreatment RegimenCure RateReference(s)
L. donovani/infantumVisceral Leishmaniasis20 mg/kg/day for 20-30 days>90% (in regions with low resistance)[9]
L. tropicaCutaneous LeishmaniasisIntralesional injections60.5% - 80.6% (with adjunctive therapies)[3]
L. majorCutaneous Leishmaniasis20 mg/kg/day for 20 days65.1% - 81%[10][11]
L. braziliensisCutaneous LeishmaniasisIntralesional injections87.5% (in dogs)[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings.

In Vitro Promastigote Susceptibility Assay
  • Parasite Culture : Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640, Schneider's insect medium) supplemented with fetal bovine serum (FBS) at 25-26°C to reach the stationary phase.

  • Drug Preparation : A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Assay Setup : In a 96-well microtiter plate, promastigotes (e.g., 2 x 10^5 cells/well) are incubated with varying concentrations of this compound for 72 hours.[1]

  • Viability Assessment : Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value is calculated as the drug concentration that reduces parasite survival by 50%.[1]

In Vitro Amastigote Susceptibility Assay
  • Macrophage Culture : A macrophage cell line (e.g., THP-1) or primary macrophages are seeded in a 96-well plate and allowed to adhere.

  • Infection : Macrophages are infected with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1) and incubated for several hours to allow phagocytosis.[1]

  • Drug Treatment : Non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of this compound is added. The infected macrophages are then incubated for 72 hours.[13]

  • Quantification : The plates are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per 100 macrophages is determined microscopically. The EC50 is calculated as the concentration that reduces the number of intracellular amastigotes by 50%.[13]

In Vivo Efficacy Assessment in BALB/c Mice
  • Infection : BALB/c mice are infected with Leishmania promastigotes, typically in the footpad or at the base of the tail.

  • Treatment : Once lesions develop, mice are treated with this compound via a specified route (e.g., intraperitoneal, subcutaneous) and dosage regimen.[5]

  • Monitoring : Lesion size is monitored regularly throughout the experiment.

  • Parasite Load Determination : At the end of the treatment period, organs such as the spleen, liver, and lymph nodes are collected. The parasite burden is quantified using methods like limiting dilution assay or quantitative PCR (qPCR).[5][8]

Visualizing the Mechanisms and Workflows

Experimental Workflow for Efficacy Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment promastigote Promastigote Culture drug_prep_vitro This compound Serial Dilution incubation_vitro 72h Incubation promastigote->incubation_vitro amastigote Macrophage Infection (Amastigote Model) amastigote->incubation_vitro drug_prep_vitro->incubation_vitro viability_assay Viability Assay (MTT) incubation_vitro->viability_assay ec50 EC50 Calculation incubation_vitro->ec50 ic50 IC50 Calculation viability_assay->ic50 infection Animal Infection (e.g., BALB/c mice) treatment This compound Treatment infection->treatment monitoring Lesion Size Monitoring treatment->monitoring parasite_load Parasite Load Quantification (Spleen, Liver, Lymph Nodes) treatment->parasite_load cure_rate Cure Rate Determination monitoring->cure_rate parasite_load->cure_rate

Caption: Experimental workflow for assessing this compound efficacy.

Signaling Pathway of this compound's Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms This compound This compound (SbV) sb_iii Reduction to SbIII This compound->sb_iii ros Increased ROS Production sb_iii->ros thiol Thiol Depletion (e.g., Trypanothione) sb_iii->thiol inhibition Inhibition of Glycolysis & Fatty Acid Oxidation sb_iii->inhibition dna_damage DNA Damage ros->dna_damage apoptosis Parasite Apoptosis thiol->apoptosis dna_damage->apoptosis atp_depletion ATP Depletion inhibition->atp_depletion atp_depletion->apoptosis efflux Increased Drug Efflux (ABC Transporters) resistance Treatment Failure efflux->resistance thiol_increase Increased Thiol Production thiol_increase->resistance drug_inactivation Drug Inactivation drug_inactivation->resistance target_modification Target Enzyme Modification target_modification->resistance reduced_uptake Reduced Drug Uptake reduced_uptake->resistance

Caption: this compound's mechanism of action and resistance pathways.

Conclusion

This comparative guide highlights the variable efficacy of this compound against different Leishmania species. While it remains a crucial therapeutic agent, particularly for visceral leishmaniasis in susceptible regions, its effectiveness against certain cutaneous forms is less consistent. The provided data underscores the importance of species-specific considerations in treatment strategies and the urgent need for continued research into alternative therapies and approaches to overcome drug resistance. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers working to advance the field of leishmaniasis treatment.

References

Meta-analysis of clinical trials comparing Glucantime and other leishmaniasis treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy and safety of Glucantime (meglumine antimoniate) with other prominent treatments for leishmaniasis. It is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available evidence to inform future research and clinical practice.

Leishmaniasis, a parasitic disease caused by the protozoan Leishmania, presents in various clinical forms, with cutaneous leishmaniasis being the most common. For decades, pentavalent antimonials, including this compound, have been the cornerstone of treatment. However, concerns regarding their toxicity and the emergence of drug resistance have spurred the investigation of alternative therapeutic agents. This report synthesizes quantitative data from multiple meta-analyses and clinical trials to objectively compare this compound with miltefosine, amphotericin B, and paromomycin.

Data Summary

The following tables summarize the key efficacy and safety data from meta-analyses of clinical trials comparing this compound with alternative treatments for cutaneous leishmaniasis.

Table 1: Efficacy of this compound vs. Miltefosine for Cutaneous Leishmaniasis

OutcomeComparisonResult95% Confidence IntervalCitation
Cure Rate Miltefosine vs. This compound (Overall)No significant difference-[1]
Cure Rate Miltefosine vs. This compound (for species other than L. braziliensis)Miltefosine significantly superior1.01 - 1.32 (Relative Risk)[1][2][3]
Complete Lesion Healing Miltefosine vs. This compound86% vs. 68% (p<0.05)-[4]

Table 2: Safety and Tolerability of this compound vs. Miltefosine

OutcomeMiltefosineThis compoundCitation
Adverse Events Lower rate (20%), primarily mild gastrointestinal symptomsHigher rate (35%), including injection site pain and systemic symptoms[4]
Patient Acceptability Higher (90%)Lower (65%)[4]

Table 3: Efficacy of this compound vs. Other Treatments for Cutaneous Leishmaniasis

ComparisonOutcomeResultCitation
Topical Liposomal Amphotericin B vs. Intralesional this compound EfficacyNo statistically significant difference[5][6][7]
Topical Paromomycin vs. Intralesional this compound (Old World CL) EfficacyNot significantly different[8]
Topical Paromomycin vs. Parenteral this compound (New World CL) EfficacyTopical Paromomycin was inferior[8]

Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses form the basis of this comparative guide. Below are representative experimental protocols for the compared treatments.

This compound (Meglumine Antimoniate) Administration
  • Systemic (Intramuscular or Intravenous): A standard regimen involves the administration of 20 mg of pentavalent antimony (SbV) per kg of body weight per day for 20 consecutive days.[9]

  • Intralesional: Injections of 1-2 mL of this compound directly into the lesion, administered once a week for a specified period, often 8 weeks.[5][6][7]

Miltefosine Administration
  • Oral: The typical dosage is 2.5 mg/kg of body weight per day for 28 consecutive days.[9] To minimize gastrointestinal side effects, the daily dose is often divided and taken with meals.

Amphotericin B (Topical Liposomal) Administration
  • Topical: Application of a liposomal formulation of amphotericin B (e.g., 3-7 drops) directly to the lesion twice daily for a duration of 8 weeks.[5][6][7]

Paromomycin Administration
  • Topical: Applied as an ointment, often in combination with methylbenzethonium chloride, to the lesions. The specific concentration and duration of treatment can vary between studies.[8][10]

Methodology of Meta-Analyses

The summarized data is derived from systematic reviews and meta-analyses that employed rigorous methodologies. These typically included:

  • Search Strategy: Comprehensive searches of multiple databases such as Cochrane, PubMed, Embase, Scopus, and Web of Science.[2][3]

  • Study Selection: Inclusion of randomized controlled trials (RCTs) comparing this compound with other treatments for confirmed cases of cutaneous leishmaniasis.

  • Data Extraction and Analysis: Independent extraction of data by multiple reviewers. A random-effects model was commonly used for analysis to account for heterogeneity between studies.[2][3]

  • Quality Assessment: The quality of the included studies was often assessed using tools like the Cochrane risk of bias tool.[2][3]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms of these drugs is crucial for developing new therapeutic strategies and combating drug resistance.

This compound (Meglumine Antimoniate): The precise mechanism of action is not fully elucidated but is believed to involve the inhibition of glycolysis and fatty acid β-oxidation in the Leishmania parasite.[11] It is also suggested that this compound induces oxidative stress within the parasite, leading to DNA damage.[12][13]

Miltefosine: This drug has a multifaceted mechanism of action. It disrupts the parasite's lipid metabolism, interferes with intracellular signaling pathways, and induces apoptosis-like cell death.[14] Notably, miltefosine also modulates the host's immune response, in part by affecting the PI3K/Akt signaling pathway.[15]

The following diagram illustrates the proposed mechanism of action of miltefosine, highlighting its impact on both the Leishmania parasite and the host cell's signaling pathways.

Miltefosine_Mechanism_of_Action cluster_parasite Leishmania Parasite cluster_host Host Macrophage miltefosine_entry Miltefosine Entry lipid_metabolism Disruption of Lipid Metabolism miltefosine_entry->lipid_metabolism ca_homeostasis Altered Ca2+ Homeostasis miltefosine_entry->ca_homeostasis mitochondrion Mitochondrial Dysfunction miltefosine_entry->mitochondrion apoptosis Apoptosis-like Cell Death lipid_metabolism->apoptosis ca_homeostasis->apoptosis mitochondrion->apoptosis miltefosine_host Miltefosine pi3k PI3K miltefosine_host->pi3k inhibits immune_response Enhanced Host Immune Response miltefosine_host->immune_response promotes akt Akt pi3k->akt activates akt->immune_response suppresses

Miltefosine's dual action on parasite and host cell.

Conclusion

This meta-analysis indicates that while this compound remains a relevant treatment for leishmaniasis, several alternatives demonstrate comparable or, in some contexts, superior profiles. Miltefosine, in particular, shows significant promise, especially for cutaneous leishmaniasis caused by species other than L. braziliensis, and offers the advantage of oral administration and better tolerability. Topical treatments like liposomal amphotericin B and paromomycin provide effective alternatives for localized cutaneous leishmaniasis with potentially fewer systemic side effects.

The development of drug resistance in Leishmania is a growing concern, underscoring the need for continued research into new therapeutic agents and combination therapies. A deeper understanding of the molecular mechanisms of existing drugs, as illustrated by the signaling pathway of miltefosine, is paramount for the rational design of next-generation antileishmanial treatments.

References

Bridging the Gap: Validating In Vitro Glucantime Resistance with Clinical Treatment Failure in Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a significant impediment to the effective control of leishmaniasis, a parasitic disease with a global footprint. Pentavalent antimonials, such as meglumine antimoniate (Glucantime), have long been the primary chemotherapy.[1] However, increasing rates of clinical treatment failure necessitate robust methods to correlate in vitro drug susceptibility with patient outcomes. This guide provides a comparative analysis of experimental data that validates the link between in vitro resistance to this compound and clinical unresponsiveness, offering valuable insights for researchers and those involved in the development of new antileishmanial agents.

Quantitative Analysis of In Vitro Resistance and Clinical Outcome

Several studies have investigated the correlation between the in vitro susceptibility of Leishmania isolates to this compound and the clinical response of patients. The data consistently demonstrates a strong association between higher in vitro resistance and treatment failure.

Study SpeciesLocationNo. of Patients/IsolatesClinical OutcomeIn Vitro Assay ResultsCorrelation Highlights
Leishmania tropicaIran185Healing vs. Non-healingParasites from non-healing lesions had EC50 values at least 4-fold higher than those from healing patients.[2]A strong correlation was observed between clinical outcome and in vitro EC50 values.[2]
Leishmania majorIran4328 Responsive, 15 UnresponsiveAll 28 clinically sensitive strains were susceptible in vitro; 11 of the 15 unresponsive isolates were resistant in vitro.[3][4]A good correlation (78.9%) with 100% sensitivity and 73% specificity was achieved between clinical outcomes and the in vitro susceptibility test.[3][5]
Leishmania infantumNot Specified37 strains from 23 patientsTherapeutic Failure vs. Initial EfficacyStrains requiring an ED50 of >70 µg/ml were associated with therapeutic failures, while those with an ED50 of <40 µg/ml corresponded to initial efficacy.[6]In vitro results were strongly correlated with immediate clinical outcome.[6]
Leishmania (V.) panamensisColombiaNot SpecifiedTreatment Failure vs. SensitiveTreatment failure was significantly more frequent (63%) in patients infected with Sb-resistant Leishmania compared to those with drug-sensitive parasites (30%).[7]The study established an association between in vitro/ex vivo resistance and clinical treatment failure.[7]

Experimental Protocols for Assessing this compound Susceptibility

The validation of in vitro resistance relies on standardized and reproducible experimental protocols. The most common approach involves the use of an intracellular amastigote model, which mimics the in vivo state of the parasite.

Isolation and Culture of Leishmania Parasites
  • Sample Collection: Aspirates are collected from the borders of active cutaneous lesions of patients before the commencement of treatment.

  • Primary Culture: The aspirates are cultured in a biphasic medium, such as Novy-MacNeal-Nicolle (NNN) medium, overlaid with a liquid phase like Schneider's insect medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).

  • Promastigote Culture: Promastigotes are then adapted and maintained in a liquid culture medium at 24-26°C.

In Vitro Drug Susceptibility Assay (Intracellular Amastigote Model)

This protocol is based on the methods described in studies correlating in vitro data with clinical outcomes.[2][3][6][8]

  • Macrophage Preparation:

    • Mouse Peritoneal Macrophages: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and seeded in tissue culture plates or on slides. They are allowed to adhere for 2-4 hours.[8]

    • THP-1 Cell Line: The human monocytic cell line THP-1 is differentiated into macrophages using phorbol myristate acetate (PMA) for 48-72 hours.[8]

  • Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 20:1.[8]

  • Drug Exposure: After an incubation period to allow for phagocytosis (2-24 hours), extracellular promastigotes are removed by washing. Fresh medium containing serial dilutions of this compound is added.

  • Incubation: The infected, drug-treated macrophages are incubated for 3 to 5 days.[8]

  • Assessment of Parasite Viability:

    • Microscopic Examination: The most traditional method involves fixing and staining the cells with Giemsa. The number of amastigotes per 100 macrophages is counted, and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated.[8]

    • Luciferase Assay: For genetically modified parasites expressing luciferase, cell lysates are prepared, and luciferase activity is measured as an indicator of parasite viability. This method offers higher throughput and objectivity.[8]

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams created using the DOT language provide clear visualizations of the experimental processes and the molecular pathways involved in this compound resistance.

G cluster_0 Patient Enrollment and Sample Collection cluster_1 Parasite Isolation and Culture cluster_2 In Vitro Susceptibility Testing cluster_3 Clinical Evaluation Patient Patient with Leishmaniasis LesionAspirate Lesion Aspirate Collection Patient->LesionAspirate Treatment This compound Treatment Patient->Treatment PrimaryCulture Primary Culture (NNN Medium) LesionAspirate->PrimaryCulture PromastigoteCulture Promastigote Culture PrimaryCulture->PromastigoteCulture Infection Infection of Macrophages PromastigoteCulture->Infection MacrophageCulture Macrophage Culture (e.g., THP-1) MacrophageCulture->Infection DrugExposure Exposure to this compound Infection->DrugExposure Assessment Assessment of Parasite Viability DrugExposure->Assessment ClinicalOutcome Clinical Outcome Assessment (Responsive/Unresponsive) Assessment->ClinicalOutcome Correlation Analysis Treatment->ClinicalOutcome

Caption: Workflow for correlating in vitro this compound susceptibility with clinical outcomes.

G cluster_0 Drug Activation and Uptake cluster_1 Mechanisms of Resistance SbV_extracellular This compound (SbV) (Extracellular) SbIII_extracellular SbIII (Extracellular) SbV_extracellular->SbIII_extracellular Reduction SbV_intracellular SbV (Intracellular) SbV_extracellular->SbV_intracellular Uptake AQP1 AQP1 Transporter SbIII_extracellular->AQP1 SbIII_intracellular SbIII (Intracellular, Active Form) SbV_intracellular->SbIII_intracellular Reduction ReducedActivation Decreased SbV to SbIII Conversion SbV_intracellular->ReducedActivation SbThiolComplex Sb-Thiol Complex Formation SbIII_intracellular->SbThiolComplex AQP1->SbIII_intracellular DecreasedUptake Downregulation of AQP1 AQP1->DecreasedUptake DrugEfflux Increased Drug Efflux (ABC Transporters) ThiolMetabolism Increased Thiol Metabolism (GSH, TSH) ThiolMetabolism->SbThiolComplex SbThiolComplex->DrugEfflux Sequestration Sequestration in Organelles SbThiolComplex->Sequestration

Caption: Putative mechanisms of antimony resistance in Leishmania.

References

A Comparative Guide to the Immunomodulatory Effects of Glucantime and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucantime® (meglumine antimoniate) and Amphotericin B are mainstays in the treatment of leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. Beyond their direct anti-leishmanial activity, both drugs are known to exert significant immunomodulatory effects that can influence treatment outcomes. This guide provides a comparative analysis of the immunomodulatory properties of this compound and Amphotericin B, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct mechanisms of action on the host immune system.

Comparative Analysis of Immunomodulatory Effects

This compound and Amphotericin B modulate the host immune response through different pathways, impacting cytokine production, macrophage function, and T-cell responses. While both can promote a pro-inflammatory environment conducive to parasite clearance, the nature and magnitude of these effects differ.

Effects on Cytokine Production

Both drugs influence the cytokine milieu, which is crucial for directing the immune response towards a Th1 phenotype, essential for controlling Leishmania infection.

Table 1: Comparative Effects on Cytokine Production

CytokineThis compound (Meglumine Antimoniate)Amphotericin B
Pro-inflammatory Cytokines
TNF-αIncreased production by monocytes and macrophages.[1]Potent inducer of TNF-α release from monocytes and macrophages.
IL-1βInhibits production in some models of chronic inflammation.[2]Markedly increases IL-1β mRNA levels and protein secretion.
IL-6Inhibits production in chronic inflammatory models.[2]Induces IL-6 secretion.
IL-12Increases gene expression in macrophages.[1]Induces IL-12 production by macrophages.[3]
IFN-γIncreased serum levels observed after treatment.[1]Potentiates IFN-γ-induced effects.
Anti-inflammatory Cytokines
IL-10Increased production in some chronic inflammation models, but decreased in others.[2]Can induce IL-10 production, but its role is complex and may be context-dependent.
Effects on Macrophage Function

Macrophages are the primary host cells for Leishmania, and their activation is critical for parasite killing. Both this compound and Amphotericin B directly impact macrophage effector functions.

Table 2: Comparative Effects on Macrophage Function

Macrophage FunctionThis compound (Meglumine Antimoniate)Amphotericin B
Phagocytosis Enhances phagocytic capacity of monocytes and macrophages.Enhances phagocytosis.
Nitric Oxide (NO) Production Indirectly increases NO production via TNF-α.Enhances IFN-γ-induced nitric oxide synthesis.[4][5]
Reactive Oxygen Species (ROS) Production Increased ROS production observed.[6]Induces ROS production.
Effects on T-Cell Responses

The adaptive immune response, particularly the activation of T-helper 1 (Th1) cells, is vital for long-term immunity against Leishmania.

Table 3: Comparative Effects on T-Cell Responses

T-Cell ParameterThis compound (Meglumine Antimoniate)Amphotericin B
T-Cell Activation Can modulate T-cell responses, but high doses may be inhibitory.Can have both immunosuppressive and enhancing effects on T-cell proliferation.
Th1/Th2 Balance Promotes a Th1 response, indicated by increased IFN-γ and IL-12.[1]Generally promotes a Th1 response, but the overall effect can be complex.

Signaling Pathways

The immunomodulatory effects of Amphotericin B are, in part, mediated through the activation of Toll-like receptors (TLRs). The precise signaling pathways for this compound's immunomodulatory effects are less well-defined but are thought to involve the modulation of intracellular signaling cascades that regulate cytokine gene expression.

Figure 1: Simplified signaling pathway for Amphotericin B-induced pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytokine Quantification by ELISA

Objective: To quantify the concentration of cytokines (e.g., TNF-α, IL-12, IL-10) in the supernatant of immune cells treated with this compound or Amphotericin B.

Materials:

  • 96-well ELISA plates

  • Coating antibody (specific for the cytokine of interest)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell culture supernatants (from treated and control cells)

  • Recombinant cytokine standards

  • Detection antibody (biotinylated, specific for the cytokine)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and serially diluted cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate cytokine concentrations based on the standard curve.

Macrophage Phagocytosis Assay

Objective: To assess the effect of this compound and Amphotericin B on the phagocytic capacity of macrophages.

Materials:

  • Macrophage cell line (e.g., J774) or primary macrophages

  • This compound and Amphotericin B

  • Fluorescently labeled particles (e.g., zymosan, latex beads, or killed Leishmania promastigotes)

  • Culture medium

  • Trypan blue or other quenching agent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture macrophages in a multi-well plate.

  • Treat the macrophages with different concentrations of this compound, Amphotericin B, or a vehicle control for a specified time.

  • Add fluorescently labeled particles to the wells and incubate to allow for phagocytosis (e.g., 1-2 hours).

  • Wash the cells to remove non-phagocytosed particles.

  • Add a quenching agent (like trypan blue) to quench the fluorescence of extracellularly bound particles.

  • Analyze the percentage of fluorescent cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (to quantify the number of particles per cell) using a flow cytometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the production of nitric oxide by macrophages treated with this compound or Amphotericin B.

Materials:

  • Macrophage cell line or primary macrophages

  • This compound and Amphotericin B

  • LPS and IFN-γ (as positive controls for NO induction)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Plate reader

Procedure:

  • Culture macrophages in a 96-well plate.

  • Treat the cells with this compound, Amphotericin B, positive controls (LPS/IFN-γ), or a vehicle control.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatants.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B to each well and incubate for 10 minutes at room temperature, protected from light.

  • Read the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays Immunological Assays cluster_analysis Data Analysis and Comparison Immune_Cells Isolate/Culture Immune Cells (e.g., Macrophages, PBMCs) Control Control (Vehicle) This compound This compound AmphoB Amphotericin B Cytokine_Assay Cytokine Analysis (ELISA) Control->Cytokine_Assay Phagocytosis_Assay Phagocytosis Assay (Flow Cytometry) Control->Phagocytosis_Assay NO_Assay Nitric Oxide Assay (Griess Test) Control->NO_Assay TCell_Assay T-Cell Proliferation (e.g., CFSE) Control->TCell_Assay This compound->Cytokine_Assay This compound->Phagocytosis_Assay This compound->NO_Assay This compound->TCell_Assay AmphoB->Cytokine_Assay AmphoB->Phagocytosis_Assay AmphoB->NO_Assay AmphoB->TCell_Assay Data_Analysis Quantitative Analysis and Statistical Comparison Cytokine_Assay->Data_Analysis Phagocytosis_Assay->Data_Analysis NO_Assay->Data_Analysis TCell_Assay->Data_Analysis

Figure 2: General experimental workflow for comparing the immunomodulatory effects of this compound and Amphotericin B.

Conclusion

Both this compound and Amphotericin B possess significant immunomodulatory properties that contribute to their therapeutic efficacy in leishmaniasis. Amphotericin B appears to be a more potent direct inducer of a broad range of pro-inflammatory cytokines, largely through TLR signaling. This compound also promotes a Th1-polarizing environment but may have more nuanced, and in some cases, inhibitory effects on certain cytokines. The choice between these drugs in a research or clinical setting may, therefore, consider not only their direct parasiticidal activity but also their distinct interactions with the host immune system. Further head-to-head comparative studies are warranted to fully elucidate the differential immunomodulatory profiles of these critical anti-leishmanial agents.

References

Navigating the Treatment Landscape of Cutaneous Leishmaniasis: A Comparative Guide to Novel Topical Glucantime Formulations and Traditional Injections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cutaneous leishmaniasis (CL), a parasitic skin infection affecting millions globally, researchers and drug development professionals are keenly exploring novel therapeutic avenues that promise enhanced efficacy and improved patient compliance. This guide provides a comprehensive comparison of emerging topical formulations of meglumine antimoniate (Glucantime) against the long-standing practice of traditional injections, supported by available experimental data.

The systemic administration of pentavalent antimonials, such as meglumine antimoniate, has been the cornerstone of CL treatment for decades.[1][2][3] However, this approach is often associated with significant systemic toxicity, painful injections, and the need for daily hospital visits, leading to poor patient adherence.[4] These challenges have spurred the development of localized treatment strategies, including intralesional injections and, more recently, advanced topical formulations designed to deliver the drug directly to the affected skin lesions while minimizing systemic exposure.[2]

Comparative Efficacy: Topical vs. Injectable this compound

Direct, head-to-head clinical trials comparing the efficacy of novel topical this compound formulations with traditional injections in humans are currently limited. Much of the data for emerging topical treatments comes from preclinical studies in animal models, with few human trials published to date. Conversely, the efficacy of intralesional and intramuscular injections of this compound is better documented in clinical settings.

Table 1: Summary of Efficacy Data for Different this compound Formulations

Formulation TypeAdministration RouteStudy TypeCure Rate (%)Key Findings & Citations
Novel Topical Formulations
Liposomal Meglumine AntimoniateTopicalPilot Clinical Trial (Human)8.6% (Significant Response)A pilot study in humans showed a lack of significant efficacy, with only a small percentage of lesions showing a >75% decrease in induration. This contrasts with promising results in animal models, suggesting challenges in skin penetration or drug stability in humans.[1]
Nanostructured Lipid Carrier (NLC)-based HydrogelTopicalPreclinical (Animal Model)Significant reduction in lesion size and parasite loadIn BALB/c mice, this formulation demonstrated significant improvement in reducing lesion size and parasite numbers in lesions, liver, and spleen compared to injected this compound.[5]
Traditional Injections
Meglumine AntimoniateIntralesionalVarious Clinical Trials (Human)38.5% - 100%Cure rates for intralesional injections vary widely depending on the Leishmania species, geographical region, and treatment protocol (frequency and duration). Several studies report high efficacy, often exceeding 70%.[3][4][6][7][8]
Meglumine AntimoniateIntramuscularClinical Study (Human)~81%Traditional systemic therapy remains a standard of care in many regions, with documented high cure rates, although often accompanied by systemic side effects.

Experimental Protocols: A Closer Look at the Methodology

The methodologies for evaluating the efficacy of this compound formulations are critical for interpreting and comparing study outcomes. Below are detailed protocols for both topical application and traditional injection methods as described in the literature.

Novel Topical Formulation Protocol (Based on Preclinical and Pilot Studies)
  • Formulation Preparation :

    • Liposomal Formulation : Meglumine antimoniate is encapsulated within liposomes to enhance skin penetration and delivery to macrophages.[1]

    • NLC-based Hydrogel : this compound is incorporated into a nanostructured lipid carrier-based hydrogel to ensure controlled drug release and improved skin residence time.[5]

  • Application :

    • The topical formulation is applied directly to the cutaneous lesion, typically twice daily, ensuring complete coverage of the affected area.[5]

  • Efficacy Assessment :

    • Lesion Size Measurement : The diameter or area of the lesion (induration and ulcer) is measured at baseline and at regular intervals throughout the study.[1][5]

    • Parasite Load Quantification : Parasite burden in the lesion is determined using quantitative Polymerase Chain Reaction (qPCR) on biopsy samples taken before and after treatment.[9][10][11][12] This provides a molecular measure of treatment efficacy.

    • Clinical Evaluation : Assessment of clinical improvement includes the degree of re-epithelialization, reduction in inflammation, and overall healing of the lesion.[1]

Traditional Injection Protocol (Intralesional)
  • Patient Selection : Patients with parasitologically confirmed cutaneous leishmaniasis are enrolled. The number and size of lesions are recorded.[3][7]

  • Administration :

    • Meglumine antimoniate is injected intralesionally using a fine-gauge needle.[3]

    • The injection is administered into the borders of the lesion, with the needle advanced into the dermis. The solution is infiltrated until the lesion becomes blanched.[3][7]

    • The volume injected per lesion typically ranges from 0.2 to 5 mL, depending on the size of the lesion.[7]

    • Injections are usually repeated weekly or bi-weekly for a specified duration or until complete healing is observed.[3]

  • Efficacy Assessment :

    • Primary Outcome : The primary endpoint is typically the complete cure, defined as 100% re-epithelialization of the ulcer and complete disappearance of induration and erythema at the end of the follow-up period.[3]

    • Lesion Size Measurement : Similar to topical studies, lesion dimensions are monitored throughout the treatment and follow-up periods.

    • Parasitological Confirmation of Cure : In some studies, a final aspirate or biopsy is taken to confirm the absence of Leishmania parasites.

Visualizing the Experimental Workflow

To provide a clearer understanding of the logical flow of a clinical trial evaluating these treatments, the following diagram illustrates a generalized experimental workflow.

ExperimentalWorkflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis PatientScreening Patient Screening (Clinical & Epidemiological Assessment) ParasitologicalConfirmation Parasitological Confirmation (Microscopy, Culture, or qPCR) PatientScreening->ParasitologicalConfirmation InformedConsent Informed Consent ParasitologicalConfirmation->InformedConsent Enrollment Patient Enrollment & Baseline Assessment (Lesion size, Parasite load) InformedConsent->Enrollment Randomization Randomization Enrollment->Randomization TopicalArm Topical this compound Formulation (e.g., NLC-based Hydrogel) Randomization->TopicalArm Group A InjectionArm Traditional Injection (Intralesional or Intramuscular) Randomization->InjectionArm Group B WeeklyAssessment Weekly/Bi-weekly Assessments (Lesion size, Adverse events) TopicalArm->WeeklyAssessment InjectionArm->WeeklyAssessment EndOfTreatment End of Treatment Assessment (Clinical cure, Parasite load) WeeklyAssessment->EndOfTreatment LongTermFollowUp Long-term Follow-up (Final cure, Relapse) EndOfTreatment->LongTermFollowUp DataAnalysis Statistical Analysis (Comparison of efficacy and safety) LongTermFollowUp->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Glucantime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Meglumine Antimoniate

For researchers, scientists, and drug development professionals, the proper disposal of Glucantime (meglumine antimoniate), an antimony-based compound, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Due to its antimony content, this compound and its associated waste are classified as hazardous and require strict adherence to disposal protocols to mitigate risks to human health and the environment.[1][4][5][6] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.

Regulatory Classification

Antimony compounds are designated as hazardous waste by multiple regulatory bodies.[1] In the United States, they are listed as hazardous air pollutants under the Clean Air Act.[1] The Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under Subpart P of the Resource Conservation and Recovery Act (RCRA), which expressly prohibits the disposal of such waste via the sewer system.[7][8] All waste containing this compound must be treated as hazardous unless otherwise determined by a qualified environmental health and safety (EHS) professional.[1]

Regulatory BodyClassification of Antimony CompoundsKey Regulation/Guideline
EPA (USA) Hazardous Waste, Hazardous Air PollutantResource Conservation and Recovery Act (RCRA) - Subpart P
EU HazardousRegulation (EC) No 1272/2008 (CLP Regulation)
OSHA (USA) Hazardous SubstanceHazard Communication Standard (29 CFR 1910.1200)

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[9] It is imperative not to discharge this compound into sewer systems or contaminate water sources.[4][9]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the use of appropriate PPE, including:

  • Chemical-impermeable gloves

  • Safety goggles

  • A lab coat

2. Waste Segregation and Collection:

  • Collect all waste this compound, including unused or expired solutions, in a designated and clearly labeled hazardous waste container.[9] These containers are typically black for hazardous pharmaceutical waste.[7]

  • Any materials that have come into contact with this compound, such as needles, syringes, vials, gloves, and weighing paper, must also be disposed of in the same hazardous waste container.[9]

  • It is critical not to save any remaining meglumine antimoniate for future applications due to the high risk of contamination.[10]

  • Ensure the hazardous waste container is kept securely closed when not in use.[9]

3. Accidental Spill Management: In the event of a this compound spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[4]

  • Eliminate any potential sources of ignition.[4]

  • If the spill involves a solid or powdered form of an antimony compound, moisten the material first to prevent dust from becoming airborne.[4]

  • Use a HEPA-filter vacuum for cleanup and place the collected material into a sealed container for disposal.[4]

  • Thoroughly ventilate and wash the affected area after the cleanup is complete.[4]

  • Do not wash spills into the sewer system.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[9]

  • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound (meglumine antimoniate) to ensure they have all necessary information for safe handling, transportation, and disposal.[9]

5. Container Disposal:

  • Empty this compound ampoules or vials should be managed as hazardous waste along with their contents.[6] If institutional policy allows for the rinsing of empty containers, they should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and treated as hazardous waste.[9] After proper decontamination, the container may be offered for recycling or reconditioning.[9]

Experimental Workflow for this compound Disposal

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Spill Management (If Applicable) cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste this compound & Contaminated Materials A->B C Place in Black, Labeled Hazardous Waste Container B->C Segregate F Store Container Securely C->F D Contain & Clean Spill (Moisten, HEPA Vacuum) E Add Spill Debris to Hazardous Waste Container D->E G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup & Incineration G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Glucantime (Meglumine Antimoniate)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Glucantime (meglumine antimoniate) in a laboratory setting. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure personal safety and mitigate environmental contamination. This compound's active ingredient, meglumine antimoniate, is classified as hazardous, being harmful if swallowed or inhaled, and necessitates stringent handling protocols.[1]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant nitrile gloves.Prevents dermal absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes and face from splashes and aerosols.
Body Protection Disposable, solid-front, back-tying laboratory gown made of a low-linting, impervious material.Prevents contamination of personal clothing and skin. The back-tying design reduces the risk of frontal contamination.
Respiratory Protection Use only in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH-approved particulate respirator is required.Prevents inhalation of the compound, which is harmful if inhaled.[1]

Operational Plan: Handling Procedures

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation and containment.

Preparation:

  • Area Preparation: Ensure the designated handling area is clean and uncluttered. All necessary equipment (e.g., vials, pipettes, waste containers) should be placed within the containment area before commencing work.

  • PPE Donning: Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.

Handling:

  • Avoid Aerosol Generation: Handle the product carefully to avoid the formation of dust or aerosols.

  • Prevent Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[1]

  • No Consumption: Do not eat, drink, or smoke in the handling area.

  • Labeling: All containers holding this compound must be clearly labeled.

Post-Handling:

  • Decontamination: Wipe down all surfaces and equipment with an appropriate decontaminant after use.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.) and labware (e.g., vials, pipette tips) should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused this compound solution and contaminated liquids should be collected in a designated, sealed hazardous waste container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical (Meglumine Antimoniate).

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of all this compound waste through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in the regular trash.[1]

Experimental Workflow

Glucantime_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Handling Area (Chemical Fume Hood) don_ppe 2. Don Full PPE (Gloves, Gown, Goggles) prep_area->don_ppe handle 3. Handle this compound (Avoid Aerosols & Contact) don_ppe->handle decon 4. Decontaminate Surfaces & Equipment handle->decon doff_ppe 5. Doff & Dispose of PPE decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash segregate 7. Segregate Waste (Sharps, Solid, Liquid) doff_ppe->segregate dispose 8. Dispose via Approved Hazardous Waste Vendor segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucantime
Reactant of Route 2
Reactant of Route 2
Glucantime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.